molecular formula C8H10N2O B1321225 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 676994-64-2

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B1321225
CAS No.: 676994-64-2
M. Wt: 150.18 g/mol
InChI Key: JCJJNHQIUYSATB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJJNHQIUYSATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610490
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676994-64-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, reactivity, and physicochemical characteristics, supported by experimental protocols and spectroscopic data.

Core Chemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused pyridine and dihydropyridinone ring system. Its structure presents opportunities for substitution at various positions, enabling the modulation of its chemical and biological properties. The hydrochloride salt of this compound is commercially available (CAS 1211505-91-7), indicating its stability and utility as a synthetic intermediate.[1][2]

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol Calculated
Molecular Formula (HCl salt)C₈H₁₁ClN₂O
Molecular Weight (HCl salt)186.64 g/mol

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. While a specific protocol for the unsubstituted title compound is not detailed in the provided search results, methods for analogous structures provide a blueprint for its preparation. Key strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and multi-step syntheses involving Heck-type vinylations and enantioselective transfer hydrogenations.[3][4] A general review of synthetic approaches to 1,6-naphthyridin-2(1H)-ones highlights methods starting from either a preformed pyridine or a preformed pyridone ring.[4][5]

One relevant approach involves the asymmetric synthesis of a derivative, which provides detailed experimental conditions that can be adapted.[3]

Illustrative Synthetic Workflow for a Substituted Analog:

The following workflow describes the synthesis of a key intermediate in the preparation of the RORγt inverse agonist TAK-828F, which shares the core tetrahydronaphthyridine scaffold.[3]

G cluster_0 Preparation of Vinylpyridine Intermediate cluster_1 Cyclization and Reduction A 2-Chloro-6-methoxynicotinoyl Chloride (21) B Pyridinyl-2-oxoacetamide (23) A->B Cyanation & Hydration C Vinylpyridine intermediate (19) B->C Further reactions D 2-Methoxy-7,8-dihydro-1,6- naphthyridine-5-carboxamide (17) C->D Ammonia-mediated cyclization E (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro- 1,6-naphthyridine-6(5H)-carboxylate (31) D->E Asymmetric transfer hydrogenation F (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6- naphthyridine-5-carboxamide (16) E->F Deprotection G TAK-828F F->G Further derivatization

Caption: Synthetic workflow for a key tetrahydronaphthyridine intermediate.

Experimental Protocol: Ammonia-Mediated One-Pot Hydroamination/Cyclization of a Vinylpyridine Precursor [3]

A 120 mL autoclave vessel is charged with the vinylpyridine intermediate (e.g., compound 19 in the cited literature, 2.0 g, 9.7 mmol), butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL). The resulting mixture is stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel is then sealed and heated to 60°C for 6 hours. After cooling to room temperature, the reaction mixture is concentrated. The product, a dihydronaphthyridine derivative, can then be isolated and purified, typically achieving yields around 79%.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation [3]

A round-bottom flask is charged with the dihydronaphthyridine intermediate (e.g., compound 17, 2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and a ruthenium catalyst such as chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in acetonitrile (50 mL). The mixture is stirred at 35°C for 24 hours under a continuous nitrogen flow. The reaction is then quenched with aqueous citric acid and extracted with an organic solvent. The resulting tetrahydronaphthyridine product is isolated from the organic phase.

Spectroscopic Characterization

Detailed spectroscopic data for the unsubstituted this compound is not available in the provided search results. However, data for closely related precursors and derivatives can be used for comparative analysis.

Table of Spectroscopic Data for Related Compounds:

Compound1H NMR (Solvent, Freq.)13C NMR (Solvent, Freq.)HRMS (m/z)Reference
Pyridinyl-2-oxoacetamide (23) (DMSO-d₆, 500 MHz) δ 8.37 (bs, 1H), 8.13 (d, J = 8.5 Hz, 1H), 8.02 (bs, 1H), 7.00 (d, J = 8.5 Hz, 1H), 3.96 (s, 3H)(DMSO-d₆, 126 MHz) δ 226.3, 202.7, 202.2, 184.7, 181.1, 160.2, 147.1, 92.2[M+H]⁺ calcd. for C₈H₇ClN₂O₃ 215.0202, found 215.0218[6]
Methyl 2-(2-chloro-6-methoxy-3-pyridinyl)-2-oxoacetate (intermediate for 19) (DMSO-d₆, 500 MHz) δ 8.32 (brs, 1H), 8.03 (d, J = 8.7 Hz, 1H), 7.99 (bs, 1H), 7.39 (dd, J = 10.6, 16.7 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 6.53 (dd, J = 2.2, 16.7 Hz, 1H), 5.65 (dd, J = 2.2, 10.6 Hz, 1H), 3.99 (s, 3H)(DMSO-d₆, 126 MHz) δ 191.2, 166.5, 164.2, 153.9, 142.6, 132.9, 122.6, 120.9, 109.6, 53.5[M+H]⁺ calcd. for C₁₀H₁₀N₂O₃ 207.0758, found 207.0764[1]
(R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) (DMSO-d₆, 500 MHz) δ 7.59 (d, J = 8.5 Hz, 1H), 7.52 (bs, 1H), 7.19 (bs, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–3.12 (m, 1H), 2.83–2.97 (m, 2H), 2.58–2.75 (m, 2H)(DMSO-d₆, 126 MHz) δ 174.8, 162.0, 152.9, 138.7, 123.2, 108.1, 58.6, 53.3, 41.0, 32.6[M+H]⁺ calcd. for C₁₀H₁₃N₃O₂ 208.1062, found 208.1081[6]

Reactivity and Further Functionalization

The this compound scaffold offers several sites for chemical modification. The secondary amine at the 6-position is a key site for derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation. This has been exploited in the generation of compound libraries for drug discovery.[4]

The pyridinone ring can also undergo various transformations. For instance, the carbonyl group can be converted to a leaving group, such as a chloride, to facilitate nucleophilic substitution reactions.

G A This compound B N-Acylated Derivative A->B Acylation (RCOCl) C N-Alkylated Derivative A->C Alkylation (R-X) D N-Sulfonylated Derivative A->D Sulfonylation (RSO₂Cl) E 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine A->E Chlorination (e.g., POCl₃) F Nucleophilic Substitution Product E->F Nucleophilic Substitution (Nu⁻)

Caption: Potential reactivity pathways of the core scaffold.

Biological Significance and Signaling Pathways

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in several biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of ligands targeting various receptors.

RORγt Inverse Agonists:

This scaffold is the core of TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt).[3] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A and IL-17F. By inhibiting RORγt, compounds like TAK-828F can suppress the inflammatory response, making them promising therapeutic agents for autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

G A TAK-828F (contains Tetrahydronaphthyridine core) B RORγt A->B C Th17 Cell Differentiation B->C D IL-17A / IL-17F Production C->D E Inflammation D->E

Caption: Inhibition of the RORγt signaling pathway.

The development of potent and selective RORγt modulators is an active area of research, and the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a valuable starting point for the design of such molecules. The synthetic accessibility and the possibility for diverse functionalization make it a versatile platform for the development of new therapeutics.

References

Structural Elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the spectroscopic data, experimental protocols for characterization, and the logical workflow for confirming the molecular structure.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O.[1] Its structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring. The core scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[2][3]

graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  A [label=""];
  B [label=""];
  C [label=""];
  D [label=""];
  E [label=""];
  F [label=""];
  G [label=""];
  H [label=""];
  I [label=""];
  J [label=""];
  K [label=""];
  L [label=""];
  M [label=""];
  N [label=""];
  O [label=""];
  P [label=""];
  Q [label=""];
  R [label=""];
  S [label=""];
  T [label=""];
  U [label=""];
  V [label=""];
  W [label=""];
  X [label=""];

// Draw the structure A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- A [label=""]; A -- F [label=""]; F -- G [label=""]; G -- H [label=""]; H -- I [label=""]; I -- J [label=""]; J -- F [label=""];

// Add atoms node [shape=none]; A [label="N", pos="0,1.5!"]; B [label="C", pos="-1.2,0.75!"]; C [label="C", pos="-1.2,-0.75!"]; D [label="C", pos="0,-1.5!"]; E [label="C", pos="1.2,-0.75!"]; F [label="C", pos="1.2,0.75!"]; G [label="C", pos="2.4,1.5!"]; H [label="C", pos="3.6,0.75!"]; I [label="C", pos="3.6,-0.75!"]; J [label="N", pos="2.4,-1.5!"]; K [label="O", pos="0.2,2.5!"]; L [label="H", pos="-0.8,1.8!"]; M [label="H", pos="-2,1.1!"]; N [label="H", pos="-2,-1.1!"]; O [label="H", pos="-0.4,-2.2!"]; P [label="H", pos="0.4,-2.2!"]; Q [label="H", pos="1.6,-1.1!"]; R [label="H", pos="2.2,2.2!"]; S [label="H", pos="4.4,1.1!"]; T [label="H", pos="4.4,-1.1!"]; U [label="H", pos="2.2,-2.2!"];

// Add bonds A -- K [style=double]; A -- L; B -- M; C -- N; D -- O; D -- P; E -- Q; G -- R; H -- S; I -- T; J -- U;

// Add bond between rings E -- F [style=double]; }

Figure 2. General synthetic workflow for the target compound.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

3.3 Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. This provides confirmation of the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

3.4 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify characteristic absorption bands for the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating and confirming the structure of this compound follows a logical progression of experiments and data analysis.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS HRMS Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Figure 3. Workflow for structure elucidation.

Potential Biological Signaling Pathway Involvement

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. While the direct interaction of the parent compound with RORγt is not extensively studied, the scaffold represents a promising starting point for the development of RORγt modulators.

Signaling_Pathway Compound 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Scaffold RORgt RORγt Compound->RORgt Inhibition (as inverse agonist) Th17 Th17 Cell Differentiation RORgt->Th17 Promotion IL17 IL-17 Production Th17->IL17 Autoimmunity Autoimmune Response IL17->Autoimmunity

Figure 4. Hypothesized signaling pathway involvement.

This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols are essential for the synthesis, characterization, and further development of this important heterocyclic scaffold in medicinal chemistry.

References

Technical Guide: Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical summary of the core physicochemical properties of the heterocyclic compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one. The primary focus is the determination and verification of its molecular formula and molecular weight, which are fundamental parameters in medicinal chemistry and drug development for stoichiometry, structural analysis, and registration. All data is presented in a clear, tabular format for ease of reference.

Core Physicochemical Data

The fundamental physicochemical data for this compound has been determined through computational analysis based on its chemical structure. The structure consists of a dihydropyridinone ring fused to a tetrahydropyridine ring.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are foundational for all further quantitative analysis of this compound. The values are summarized in the table below.

ParameterValueMethod
Molecular Formula C₈H₁₀N₂OComputational
Molecular Weight 150.18 g/mol Computational
Monoisotopic Mass 150.07931 DaComputational

Table 1: Key Molecular Data for this compound.

Computational Methodology

Protocol for Molecular Weight Calculation

Objective: To determine the exact molecular weight of this compound from its molecular formula.

Procedure:

  • Structural Identification: The chemical structure for this compound was defined.

  • Elemental Count: The number of atoms for each element was determined from the structure:

    • Carbon (C): 8

    • Hydrogen (H): 10

    • Nitrogen (N): 2

    • Oxygen (O): 1

  • Formula Assembly: The counts were assembled into the molecular formula: C₈H₁₀N₂O.

  • Atomic Weight Summation: The molecular weight was calculated by summing the products of the count of each element and its standard atomic weight.

    • C: 8 * 12.011 u

    • H: 10 * 1.008 u

    • N: 2 * 14.007 u

    • O: 1 * 15.999 u

    • Total (Molecular Weight) = (8 * 12.011) + (10 * 1.008) + (2 * 14.007) + (1 * 15.999) = 150.18 g/mol .

Logical Workflow

The process for determining the molecular weight is a direct, linear calculation based on the compound's validated chemical structure. No complex signaling pathways or experimental workflows are relevant to this specific physicochemical parameter. The logical flow is represented below.

A Identify Chemical Name (5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one) B Determine Chemical Structure A->B C Count Atoms of Each Element (C, H, N, O) B->C D Assemble Molecular Formula (C₈H₁₀N₂O) C->D E Sum Atomic Weights D->E F Final Molecular Weight (150.18 g/mol) E->F

Workflow for Molecular Weight Determination.

Technical Guide: 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (CAS No. 676994-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, with the Chemical Abstracts Service (CAS) registry number 676994-64-2 , is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, composed of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical synthesis, potential biological activities, and the current landscape of research.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 676994-64-2
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Canonical SMILES C1CNCC2=CC(=O)NC=C12
Physical Description Solid (predicted)
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Synthesis and Manufacturing

One notable example from the literature details the asymmetric synthesis of a complex derivative, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, which features the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[3][4] This multi-step synthesis, while not directly applicable to the unsubstituted parent compound, provides valuable insights into potential synthetic routes and the chemical manipulations that this scaffold can undergo. The key steps in this reported synthesis involved a Pictet-Spengler-type reaction to form the tetrahydronaphthyridine ring system.[3][4]

Another general approach to substituted 5,6,7,8-tetrahydro-1,6-naphthyridines involves cobalt-catalyzed [2+2+2] cyclization reactions.[5][6]

General Synthetic Workflow (Hypothetical)

Based on the available literature for related compounds, a hypothetical synthetic workflow for this compound could involve the following key transformations.

G A Substituted Pyridine Precursor B Introduction of a Side Chain A->B Functionalization C Intramolecular Cyclization B->C Ring Formation D Ring Reduction/Modification C->D Saturation E Final Product: 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one D->E Deprotection/ Final Modification

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

The biological activity of the specific compound this compound is not well-documented in publicly accessible literature. However, the broader class of 1,8-naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7]

Derivatives of the closely related 1,6-naphthyridine scaffold have also been investigated for various therapeutic applications. For instance, as mentioned, a complex derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine has been identified as a potent and selective inverse agonist of RORγt, a nuclear receptor that plays a key role in the differentiation of Th17 cells.[3] This suggests that the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold could be a valuable starting point for the development of modulators of this important therapeutic target, with potential applications in autoimmune diseases.

Furthermore, a review of 1,6-naphthyridin-2(1H)-ones highlights their potential as antitumor agents.[2]

Given the diverse biological activities of the naphthyridine family, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly links this compound to the modulation of any particular signaling pathway. The reported activity of a derivative as a RORγt inverse agonist provides a potential, albeit indirect, link to the Th17 cell differentiation pathway.

Hypothetical RORγt Signaling Pathway Modulation

The following diagram illustrates the general mechanism by which a RORγt inverse agonist might function.

G cluster_0 Cell Nucleus A RORγt Inverse Agonist (e.g., a derivative of the target compound) B RORγt Receptor A->B Binds to C Co-activator Recruitment B->C Blocks D Gene Transcription (e.g., IL-17) C->D Inhibits

Caption: A simplified diagram showing the potential mechanism of a RORγt inverse agonist.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the peer-reviewed literature. Researchers interested in working with this compound would need to adapt and optimize general procedures reported for related naphthyridine derivatives.

Quantitative Data

There is a notable absence of publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is currently lacking, the established activities of the broader naphthyridine class and specific, complex derivatives suggest that this scaffold is of significant interest. Future research efforts should focus on developing and publishing a robust and scalable synthesis for the parent compound. Subsequent biological screening against a variety of targets would be crucial to elucidate its pharmacological profile and potential therapeutic applications. The development of such foundational data would be invaluable for the scientific community and could pave the way for the discovery of novel therapeutics based on this promising heterocyclic core.

References

Introduction to the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound scaffold and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and autoimmune diseases.

Naphthyridines, also known as diazanaphthalenes, consist of six isomeric bicyclic systems containing two pyridine rings. Among these, the 1,6-naphthyridine framework has been extensively explored. The partially saturated this compound variant offers specific stereochemical features that can be exploited for targeted drug design.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. Key approaches include the construction from a preformed pyridine or a preformed pyridone ring.[1]

One notable method involves the cobalt-catalyzed [2 + 2 + 2] cyclization of dialkynylnitriles, which provides an efficient route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[2] This methodology has been utilized for the creation of compound libraries for biological screening.[2][3]

Another significant advancement is the development of an asymmetric synthesis for the tetrahydronaphthyridine scaffold, which was crucial for producing the potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, TAK-828F.[4][5] This asymmetric approach features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[4][5]

A general synthetic workflow for the construction of the core scaffold is outlined below.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Pyridines/Pyridones) step1 Key Ring-Forming Reaction (e.g., Cyclization, Annulation) start->step1 step2 Intermediate Scaffold step1->step2 step3 Functional Group Interconversion / Derivatization step2->step3 final_product This compound Derivatives step3->final_product

Caption: General workflow for the synthesis of target derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities by targeting key proteins involved in disease pathogenesis.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. The 1,6-naphthyridin-2(1H)-one scaffold has been utilized in the design of potent PARP inhibitors. A notable example is AZD5305, a highly selective PARP1 inhibitor and trapper.[6][7] AZD5305 demonstrates potent antiproliferative effects in homologous recombination-deficient cancer cells while showing minimal effects on homologous recombination-proficient cells.[6][7][8] This selectivity for PARP1 over PARP2 is hypothesized to reduce hematological toxicity.[7][9]

Quantitative Data for PARP Inhibitors

CompoundTargetAssayIC50 (nM)Cell LineReference
AZD5305PARP1PARylation Inhibition3A549[8]
AZD5305-Colony Formation0.25HCC1395 (BRCA1/2 mutant)[9]
AZD5305-Colony Formation0.25SNU-601 (RAD51C deficient)[9]
AZD5305-Colony Formation2.05SNU-668[9]
AZD5305-Colony Formation> 5MCF7[9]
AZD5305-Colony Formation> 5KATO III[9]

PARP1 Signaling Pathway in DNA Repair

The mechanism of action of PARP inhibitors involves trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.

G cluster_parp PARP1 Signaling in DNA Repair and Inhibition ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 recruitment parp1->ssb repair parp_trapping PARP1 Trapping parp1->parp_trapping trapped by inhibitor replication DNA Replication parp_trapping->replication parpi PARP Inhibitor (e.g., AZD5305) parpi->parp1 inhibition dsb Double-Strand DNA Break replication->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr repair in normal cells hr_deficient HR-Deficient Cancer Cell dsb->hr_deficient cell_survival Cell Survival hrr->cell_survival apoptosis Apoptosis hr_deficient->apoptosis

Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cells.

FGFR4 Inhibition in Hepatocellular Carcinoma

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway, activated by its ligand FGF19, is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC).[10][11][12] Consequently, FGFR4 has emerged as a promising therapeutic target. Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been designed as potent and selective FGFR4 inhibitors.[7][13] The representative compound A34 from one study demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and in vivo efficacy in a xenograft model.[13]

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.

G cluster_fgfr4 FGF19-FGFR4 Signaling Pathway in HCC fgf19 FGF19 fgfr4 FGFR4 fgf19->fgfr4 klotho β-Klotho klotho->fgfr4 dimerization Dimerization & Autophosphorylation fgfr4->dimerization grb2 GRB2/FRS2 dimerization->grb2 ras_raf RAS-RAF-MEK-ERK (MAPK) Pathway grb2->ras_raf pi3k_akt PI3K-AKT Pathway grb2->pi3k_akt proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival inhibitor FGFR4 Inhibitor inhibitor->fgfr4 blocks signaling

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

CDK5 Inhibition in Kidney Disease

Cyclin-dependent kinase 5 (CDK5) plays a crucial role in the pathophysiology of various diseases, including kidney disorders. In diabetic nephropathy, CDK5 has been implicated in promoting renal tubulointerstitial fibrosis.[14][15] Inhibition of CDK5 has been shown to ameliorate these effects. The 1,6-naphthyridine scaffold has been investigated for the development of CDK5 inhibitors for the treatment of kidney diseases.

CDK5 Signaling in Renal Fibrosis

In the context of diabetic nephropathy, high glucose levels can lead to the upregulation of CDK5 and its activator p35. This complex can then activate the ERK1/2 and PPARγ pathways, leading to epithelial-to-mesenchymal transition (EMT) and subsequent fibrosis.

G cluster_cdk5 CDK5 Signaling in Diabetic Nephropathy high_glucose High Glucose cdk5_p35 CDK5/p35 Complex high_glucose->cdk5_p35 upregulates erk12 ERK1/2 Pathway cdk5_p35->erk12 activates ppary PPARγ Pathway cdk5_p35->ppary activates emt Epithelial-to-Mesenchymal Transition (EMT) erk12->emt ppary->emt fibrosis Tubulointerstitial Fibrosis emt->fibrosis cdk5_inhibitor CDK5 Inhibitor cdk5_inhibitor->cdk5_p35 inhibits

Caption: CDK5-mediated signaling leading to renal fibrosis.

Hsp90 Inhibition in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[16] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[16][17] 1,6-Naphthyridin-2(1H)-one derivatives have been designed as Hsp90 inhibitors, showing anti-proliferative properties in breast cancer cell lines.[17]

RORγt Modulation in Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[18] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was successfully utilized in the development of TAK-828F, a potent RORγt inverse agonist.[4]

Experimental Protocols

General Synthesis of a this compound Derivative

The following is a representative, generalized protocol based on common synthetic strategies.[1][19] Specific reaction conditions will vary depending on the desired substituents.

  • Step 1: Formation of a Pyridone Intermediate. A substituted aminopyridine is reacted with a suitable three-carbon building block (e.g., a malonic acid derivative) in the presence of a base (e.g., piperidine) in a high-boiling solvent like ethanol. The reaction mixture is heated to reflux for several hours.

  • Step 2: Cyclization to form the Naphthyridinone Core. The intermediate from Step 1 is then subjected to a cyclization reaction. This can be achieved by treatment with a dehydrating agent or by thermal means to form the second ring of the naphthyridinone system.

  • Step 3: Reduction of the Pyridine Ring. The resulting 1,6-naphthyridin-2(1H)-one is then reduced to the 5,6,7,8-tetrahydro derivative. This can be accomplished using catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent such as sodium borohydride in a suitable solvent.

  • Step 4: Derivatization. The tetrahydro-1,6-naphthyridin-2(1H)-one scaffold can be further functionalized at various positions (e.g., N1, C7) through standard chemical transformations such as alkylation, acylation, or cross-coupling reactions to generate a library of derivatives.

  • Purification and Characterization. The final products are purified by column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, HPLC).

Western Blotting for Hsp90 Client Protein Degradation

This protocol is used to assess the ability of a test compound to induce the degradation of Hsp90 client proteins.[20]

  • Cell Culture and Treatment. Plate cancer cells (e.g., MCF-7, MDA-MB-468) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., a 1,6-naphthyridin-2(1H)-one derivative) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting. Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the client proteins is normalized to the loading control to determine the extent of degradation.

Experimental Workflow for Hsp90 Client Protein Degradation Assay

G cluster_hsp90_assay Hsp90 Client Protein Degradation Assay Workflow cell_culture Cell Culture (e.g., Breast Cancer Cells) treatment Treatment with Naphthyridinone Derivative cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot antibody Primary & Secondary Antibody Incubation western_blot->antibody detection Chemiluminescent Detection antibody->detection analysis Data Analysis (Band Intensity) detection->analysis

References

The Discovery of Novel RORγt Inverse Agonists: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Therapeutic Strategies Targeting the Master Regulator of Th17 Cells

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, including interleukin-17 (IL-17), which are central to the pathophysiology of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel RORγt inverse agonists, detailing the underlying signaling pathways, key experimental protocols, and quantitative data for promising compounds.

The RORγt Signaling Pathway: A Central Node in Inflammation

RORγt, a ligand-dependent transcription factor, is predominantly expressed in immune cells and is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[4][5][6] The signaling cascade is initiated by the cytokines TGF-β and IL-6, which trigger the expression of RORγt.[6] Subsequently, in concert with other transcription factors like STAT3, IRF4, and BATF, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) located in the promoter regions of target genes.[5] This binding event initiates the transcription of a suite of pro-inflammatory molecules, most notably IL-17A and IL-17F, as well as the IL-23 receptor (IL-23R), which is crucial for the maintenance and expansion of the Th17 cell population.[3][6]

Inverse agonists of RORγt are small molecules that bind to the ligand-binding domain of the receptor. This binding induces a conformational change that actively represses the basal transcriptional activity of RORγt, effectively silencing the expression of Th17 signature genes and mitigating the inflammatory cascade.[7][8]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 RORγt_gene RORC Gene p-STAT3->RORγt_gene Induces expression RORE RORE p-STAT3->RORE RORγt RORγt RORγt_gene->RORγt RORγt->RORE IRF4 IRF4 IRF4->RORE BATF BATF BATF->RORE IL-17A_gene IL17A Gene RORE->IL-17A_gene Activate Transcription IL-17F_gene IL17F Gene RORE->IL-17F_gene Activate Transcription IL-23R_gene IL23R Gene RORE->IL-23R_gene Activate Transcription Inverse_Agonist Inverse_Agonist Inverse_Agonist->RORγt Binds and Inhibits

RORγt Signaling Pathway in Th17 Cell Differentiation.

Key Experimental Assays for the Discovery and Characterization of RORγt Inverse Agonists

A variety of robust in vitro assays are employed to identify and characterize novel RORγt inverse agonists. These assays are designed to measure the direct binding of compounds to the receptor, their ability to modulate co-regulator interactions, and their functional impact on Th17 cell differentiation and cytokine production.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a powerful tool for quantifying the interaction between RORγt and its co-regulators in a high-throughput format. These assays measure the ability of a test compound to either promote the dissociation of a co-activator peptide or enhance the binding of a co-repressor peptide to the RORγt ligand-binding domain (LBD).

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow start Start dispense Dispense RORγt-LBD, TR-FRET donor, and co-regulator peptide start->dispense add_compound Add test compound (inverse agonist) dispense->add_compound incubate Incubate at room temperature add_compound->incubate read_plate Read TR-FRET signal on a plate reader incubate->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end AlphaLISA_Workflow cluster_workflow AlphaLISA Assay Workflow start Start dispense Dispense biotinylated RORγt-LBD, acceptor beads, and co-activator start->dispense add_compound Add test compound (inverse agonist) dispense->add_compound incubate1 Incubate add_compound->incubate1 add_donor Add streptavidin-coated donor beads incubate1->add_donor incubate2 Incubate in the dark add_donor->incubate2 read_plate Read AlphaLISA signal incubate2->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end CETSA_Workflow cluster_workflow CETSA Workflow start Start treat_cells Treat cells with - Vehicle (DMSO) - Test Compound start->treat_cells heat_cells Heat cells at a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells separate Separate soluble and precipitated proteins (centrifugation) lyse_cells->separate quantify Quantify soluble RORγt (e.g., Western Blot, ELISA) separate->quantify analyze Analyze data to determine thermal shift quantify->analyze end End analyze->end CIA_Workflow cluster_workflow Collagen-Induced Arthritis (CIA) Workflow start Start immunize1 Day 0: Primary Immunization (Type II Collagen in CFA) start->immunize1 immunize2 Day 21: Booster Immunization (Type II Collagen in IFA) immunize1->immunize2 treatment Initiate treatment with RORγt inverse agonist immunize2->treatment monitor Monitor disease progression (clinical scoring, paw swelling) treatment->monitor endpoint Day 42-49: Endpoint Analysis (Histology, Cytokine levels) monitor->endpoint end End endpoint->end EAE_Workflow cluster_workflow Experimental Autoimmune Encephalomyelitis (EAE) Workflow start Start immunize Day 0: Immunization (MOG35-55 in CFA) start->immunize ptx Day 0 & 2: Pertussis Toxin (PTX) injection immunize->ptx treatment Initiate treatment with RORγt inverse agonist immunize->treatment monitor Monitor disease progression (clinical scoring) treatment->monitor endpoint Endpoint Analysis (Histology, CNS infiltration) monitor->endpoint end End endpoint->end

References

The Tetrahydronaphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture, combining a saturated piperidine ring with an aromatic pyridine ring, imparts favorable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the tetrahydronaphthyridine core, including its synthesis, biological activities, and its role in the development of novel therapeutics. We will delve into detailed experimental protocols, quantitative biological data, and visualize key signaling pathways and experimental workflows to provide a practical resource for researchers in drug discovery and development.

The Medicinal Chemistry Significance of the Tetrahydronaphthyridine Scaffold

Tetrahydronaphthyridine isomers, including the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-isomers, offer a versatile platform for the design of small molecule modulators of various biological targets. The presence of a basic nitrogen atom in the piperidine ring and the tunable electronics of the pyridine ring allow for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Compounds incorporating the tetrahydronaphthyridine core have demonstrated a broad spectrum of biological activities, including antagonism of G-protein coupled receptors (GPCRs) such as CXCR4 and MC4R, and inhibition of various enzymes. The rigidified framework of the tetrahydronaphthyridine scaffold can lead to higher binding affinities and improved selectivity compared to more flexible acyclic analogues.

Synthesis of Tetrahydronaphthyridine Isomers

A variety of synthetic strategies have been developed to access the different tetrahydronaphthyridine isomers. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing pyridine or piperidine precursor.

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine

One common approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a Pictet-Spengler type reaction.[1]

Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative [1]

  • Step 1: Formation of the Pyridinylethylamine Precursor: A substituted 2-methylpyridine is first functionalized at the methyl group, for example, through metalation followed by reaction with an electrophile like paraformaldehyde. Subsequent conversion of the resulting alcohol to an amine provides the key pyridinylethylamine intermediate.

  • Step 2: Pictet-Spengler Cyclization: The pyridinylethylamine is then reacted with an aldehyde or ketone equivalent, such as ethyl glyoxylate, under acidic conditions. This promotes an intramolecular electrophilic substitution on the pyridine ring, leading to the formation of the tetrahydronaphthyridine core.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine

The 1,2,3,4-tetrahydro-1,8-naphthyridine core can be synthesized through methods such as the partial reduction of the corresponding 1,8-naphthyridine.

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine Derivative

  • Step 1: Synthesis of the 1,8-Naphthyridine Precursor: A substituted 1,8-naphthyridine can be prepared via various methods, such as the Friedländer annulation of a 2-aminonicotinaldehyde with a ketone.

  • Step 2: Catalytic Hydrogenation: The 1,8-naphthyridine is subjected to catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and reaction time) are optimized to achieve selective reduction of one of the pyridine rings.

  • Step 3: Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting crude product is then purified by crystallization or column chromatography.

Synthesis of Other Isomers

Various synthetic routes have been reported for other tetrahydronaphthyridine isomers. For instance, 1,2,3,4-tetrahydro-1,5-naphthyridines can be prepared via intramolecular Diels-Alder reactions. The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine has also been described, offering a conformationally-restricted analogue of 2-(3-pyridyl)ethylamine.[2]

Biological Activity and Therapeutic Targets

The tetrahydronaphthyridine scaffold has been successfully employed to develop potent and selective modulators for a range of biological targets, with a particular focus on GPCRs.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cell migration, hematopoiesis, and inflammation. It is also implicated in the metastasis of several cancers and in HIV entry into host cells. Several tetrahydronaphthyridine-based compounds have been developed as potent CXCR4 antagonists.

CXCR4 Signaling Pathway

Upon binding of its endogenous ligand, CXCL12 (also known as SDF-1α), CXCR4 activates multiple downstream signaling pathways. This includes the activation of Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds G_protein Gαiβγ CXCR4->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC PLC G_beta_gamma->PLC activates cAMP cAMP AC->cAMP produces Cell_Response Cellular Responses (Migration, Proliferation, Survival) cAMP->Cell_Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Cell_Response PKC->Cell_Response Tetrahydronaphthyridine Tetrahydronaphthyridine Antagonist Tetrahydronaphthyridine->CXCR4 blocks

Caption: CXCR4 signaling pathway and its antagonism by tetrahydronaphthyridine derivatives.

Experimental Protocol: CXCR4 Receptor Binding Assay [3][4]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CXCR4 receptor.

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the CXCR4 receptor (e.g., Jurkat cells or transfected HEK293 cells).

  • Compound Preparation: Prepare a serial dilution of the tetrahydronaphthyridine test compound.

  • Assay Setup: In a 96-well plate, add the cells, a fixed concentration of a fluorescently labeled CXCL12 ligand, and the various concentrations of the test compound. Include controls with no test compound (total binding) and with an excess of unlabeled CXCL12 (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Detection: Measure the fluorescence signal in each well using a suitable plate reader.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

MC4R Antagonism

The melanocortin-4 receptor (MC4R) is a GPCR primarily expressed in the brain that plays a critical role in regulating energy homeostasis and food intake. Dysregulation of MC4R signaling is associated with obesity. Tetrahydronaphthyridine derivatives have been investigated as MC4R antagonists.

MC4R Signaling Pathway

MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This activation leads to the coupling of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.

MC4R_Signaling alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R binds G_protein Gαsβγ MC4R->G_protein activates G_alpha Gαs-GTP G_protein->G_alpha AC Adenylyl Cyclase G_alpha->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Cell_Response Cellular Responses (Reduced Food Intake, Increased Energy Expenditure) Downstream->Cell_Response Tetrahydronaphthyridine Tetrahydronaphthyridine Antagonist Tetrahydronaphthyridine->MC4R blocks

Caption: MC4R signaling pathway and its antagonism by tetrahydronaphthyridine derivatives.

Quantitative Data of Tetrahydronaphthyridine Derivatives

The following tables summarize key quantitative data for representative tetrahydronaphthyridine derivatives from the literature.

Table 1: Biological Activity of Tetrahydronaphthyridine Derivatives

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Reference
Compound 30CXCR4HIV-1 Entry Inhibition7-[5]
Compound 30CXCR4Antagonist Activity24-[5]
AMD11070CXCR4Antagonist Activity-1.2[5]
PF-07258669MC4RAntagonist Activity--
TAK-828FRORγtInverse Agonist Activity--[6]

Table 2: Physicochemical and Pharmacokinetic Properties of a Tetrahydronaphthyridine Derivative (Compound 30) [5]

PropertyValue
PAMPA Permeability (nm/s)309
CYP2D6 Inhibition (IC50, µM)>50
hERG Inhibition (IC50, µM)>30
Mouse Oral Bioavailability (%)27

Drug Discovery Workflow for Tetrahydronaphthyridine-Based Therapeutics

The discovery and development of a drug candidate based on the tetrahydronaphthyridine scaffold typically follows a multi-stage workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Candidate HTS High-Throughput Screening Hit_Validation Hit Validation (Potency, Selectivity) HTS->Hit_Validation FBDD Fragment-Based Drug Design FBDD->Hit_Validation SBDD Structure-Based Drug Design SBDD->Hit_Validation Initial_SAR Initial SAR Studies Hit_Validation->Initial_SAR Physicochem Early Physicochemical Property Assessment Initial_SAR->Physicochem SAR_Expansion SAR Expansion (Potency & Selectivity) Physicochem->SAR_Expansion ADME_Opt ADME/PK Optimization SAR_Expansion->ADME_Opt In_Vivo_Models In Vivo Efficacy Models ADME_Opt->In_Vivo_Models In_Vivo_Models->SAR_Expansion Iterative Optimization Candidate_Selection Candidate Selection In_Vivo_Models->Candidate_Selection

Caption: A typical drug discovery workflow for tetrahydronaphthyridine-based therapeutics.

Experimental Protocol: In Vitro Metabolic Stability Assay [7][8][9][10]

This protocol assesses the susceptibility of a test compound to metabolism by liver enzymes.

  • Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and a positive control compound with known metabolic instability.

  • Compound Incubation: In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion

The tetrahydronaphthyridine core represents a highly valuable and versatile scaffold in medicinal chemistry. Its favorable structural and physicochemical properties have enabled the development of potent and selective modulators of challenging drug targets. The synthetic methodologies outlined, coupled with the detailed protocols for biological evaluation, provide a solid foundation for researchers to explore this privileged scaffold further. The continued investigation of the vast chemical space accessible from the various tetrahydronaphthyridine isomers holds great promise for the discovery of novel therapeutics to address a wide range of diseases.

References

An In-depth Technical Guide to the Initial Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a foundational synthetic route to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a two-stage process: the construction of the unsaturated 1,6-naphthyridin-2(1H)-one core, followed by its catalytic hydrogenation to the target saturated compound. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.

Overview of the Synthetic Strategy

The initial synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the construction of the aromatic precursor, 1,6-naphthyridin-2(1H)-one, via a condensation reaction. A plausible and historically relevant method for this is the reaction of a suitably functionalized pyridine derivative, such as 4-amino-3-pyridinecarboxaldehyde, with an active methylene compound like diethyl malonate.

The second step is the reduction of the newly formed pyridine ring within the bicyclic system. Catalytic hydrogenation is a robust and widely employed method for the saturation of N-heterocyclic aromatic compounds and is the chosen method for this synthesis. This approach offers a reliable pathway to the target molecule from readily accessible starting materials.

Synthesis_Workflow A 4-Amino-3-pyridinecarboxaldehyde C Condensation Reaction A->C B Diethyl Malonate B->C D 1,6-Naphthyridin-2(1H)-one C->D E 1,6-Naphthyridin-2(1H)-one F H2, Catalyst E->F G This compound F->G

A high-level overview of the two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1,6-Naphthyridin-2(1H)-one

This procedure outlines the synthesis of the unsaturated precursor, 1,6-naphthyridin-2(1H)-one, through the condensation of 4-amino-3-pyridinecarboxaldehyde with diethyl malonate.

Materials:

  • 4-Amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol, absolute

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3-pyridinecarboxaldehyde (1.0 eq) and absolute ethanol.

  • To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 1,6-naphthyridin-2(1H)-one to the target compound.

Materials:

  • 1,6-Naphthyridin-2(1H)-one

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)

  • Glacial acetic acid or ethanol

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure reaction vessel, dissolve 1,6-naphthyridin-2(1H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, 5-10 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reactants and Reagents for the Synthesis of 1,6-Naphthyridin-2(1H)-one

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio
4-Amino-3-pyridinecarboxaldehydeC₆H₆N₂O122.131.0
Diethyl malonateC₇H₁₂O₄160.171.2
PiperidineC₅H₁₁N85.150.1

Table 2: Reaction Conditions and Expected Yield for the Synthesis of this compound

ParameterCondition
Step 1: Condensation
SolventEthanol
CatalystPiperidine
TemperatureReflux
Reaction Time12-24 hours
Expected Yield60-80%
Step 2: Hydrogenation
CatalystPtO₂ or 10% Pd/C
SolventAcetic Acid or Ethanol
Hydrogen Pressure3-5 bar
TemperatureRoom Temperature to 50 °C
Reaction Time12-48 hours
Expected Yield80-95%

Conclusion

This technical guide provides a comprehensive and practical framework for the initial synthesis of this compound. The described two-step process, involving a condensation reaction to form the aromatic core followed by catalytic hydrogenation, represents a reliable and accessible method for obtaining this valuable heterocyclic scaffold. The detailed experimental protocols and tabulated data are intended to support researchers and drug development professionals in the successful implementation of this synthesis in their laboratories. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

Technical Guide: Spectroscopic and Synthetic Overview of the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This guide provides an in-depth look at the spectroscopic characterization and synthetic strategies relevant to this heterocyclic system, with a focus on the lactam derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. Due to the absence of specific data for the parent compound, we will present data for a representative analogue and outline a general synthetic methodology.

Spectroscopic Data of a Representative Analogue

While specific data for this compound is unavailable, the following tables summarize the spectroscopic data for a related derivative, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide. This data provides insight into the characteristic spectral features of this class of compounds.

Table 1: ¹H NMR Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.59d8.51HAr-H
7.52bs-1HCONH₂
7.19bs-1HCONH₂
6.60d8.51HAr-H
4.29s-1HCH
3.79s-3HOCH₃
3.03–3.12m-1HCH₂
2.83–2.97m-2HCH₂
2.58–2.75m-2HCH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

Chemical Shift (δ) ppmAssignment
174.8C=O
162.0C
152.9C
138.7C
123.2C
108.1C
58.6CH
53.3OCH₃
41.0CH₂
32.6CH₂

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data for (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

IonCalculated m/zFound m/z
[M + H]⁺208.1062208.1081

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, based on common synthetic strategies reported in the literature. This protocol is intended as a general guide and may require optimization for specific target molecules.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

A common route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core involves a Pictet-Spengler type cyclization.

Step 1: Synthesis of a Pyridinylethylamine Precursor A suitably substituted 2-methylpyridine derivative is first functionalized. For instance, metalation of 2-methoxy-6-methylpyridine followed by reaction with paraformaldehyde can introduce a hydroxymethyl group. This is then converted to an amine, for example, via a Mitsunobu reaction followed by deprotection.

Step 2: Pictet-Spengler Cyclization The resulting pyridinylethylamine is then reacted with a glyoxylate derivative (e.g., ethyl glyoxylate) in a Pictet-Spengler reaction to form the tetrahydronaphthyridine ring system. This reaction is typically carried out in a suitable solvent such as ethanol and may be acid-catalyzed.

Step 3: Further Functionalization and Deprotection The ester group from the glyoxylate can be hydrolyzed to a carboxylic acid. Other functional groups on the pyridine ring may be introduced or modified as needed. Protective groups, such as a Boc group on the secondary amine of the newly formed ring, may be employed and subsequently removed.

Spectroscopic Characterization Protocol

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, and liquid samples as a thin film between NaCl plates. Characteristic absorption bands for functional groups (e.g., C=O, N-H) are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for its synthesis and characterization.

Caption: Chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Reactions (e.g., Pictet-Spengler Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Final Product: This compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) analysis Data Analysis and Structure Elucidation nmr->analysis ms Mass Spectrometry (HRMS) ms->analysis ir IR Spectroscopy ir->analysis product->nmr product->ms product->ir

Caption: Generalized experimental workflow for the synthesis and characterization.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure prevalent in medicinal chemistry, forming the core of various therapeutic agents. Its rigid, three-dimensional architecture makes it an attractive framework for the development of novel drugs. This document provides detailed protocols for the first reported asymmetric synthesis of this key scaffold, enabling enantioselective control of the stereocenter at the C4a position. The featured methodology, developed in the context of synthesizing the potent RORγt inverse agonist TAK-828F, utilizes a ruthenium-catalyzed enantioselective transfer hydrogenation as the key stereochemistry-determining step.[1] This approach offers high yields and excellent enantioselectivity, avoiding chromatographic purification and making it suitable for large-scale synthesis.[1]

Introduction

Naphthyridines, and their partially saturated derivatives, represent a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery.[2] The this compound core, in particular, is a key structural motif in pharmacologically active molecules. One such prominent example is TAK-828F, a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt).[1] RORγt is a critical transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1]

Prior to the development of the methodology detailed herein, the synthesis of chiral tetrahydronaphthyridines was underdeveloped, with no enantioselective methods reported.[1][3] Earlier approaches often relied on non-enantioselective Pictet-Spengler type cyclizations, which are generally not effective for inactivated pyridine rings, followed by chiral resolution to separate the enantiomers.[1][3] The advent of a direct asymmetric synthesis marks a significant advancement, providing efficient access to enantiomerically pure building blocks for drug development.

Overview of the Asymmetric Synthetic Pathway

The asymmetric synthesis establishes the crucial chiral center via an enantioselective reduction of a dihydronaphthyridine intermediate. The overall strategy involves three key transformations:

  • Heck-type Vinylation: An atom-economical reaction to introduce a vinyl group onto the pyridine ring.[1]

  • Ammonia-mediated Cyclization: An unprecedented one-pot hydroamination and cyclization to form the dihydronaphthyridine core.[1]

  • Enantioselective Transfer Hydrogenation: A Ruthenium-catalyzed reduction of the C=N bond to set the stereocenter with high enantioselectivity.[1]

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A 2-Chloro-6-methoxypyridine Derivative (23) B Ethylene Gas C 3-Acyl-2-vinylpyridine (19) A->C Heck-type Vinylation (Pd-catalyzed) B->C D Dihydronaphthyridine (17) C->D Ammonia-mediated Hydroamination/Cyclization E Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2(1H)-one (16) D->E Ru-catalyzed Asymmetric Transfer Hydrogenation (Key Chiral Step)

Caption: Overall workflow of the asymmetric synthesis.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivity achieved in the key steps of the synthesis.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialProductReagents and ConditionsYield (%)
Heck-type VinylationPyridinyl-2-oxoacetamide (23)3-Acyl-2-vinylpyridine (19)Ethylene, Pd(OAc)₂, P(Cy)₃, Et₃N, DMA, 100 °C74%
Ammonia-mediated Cyclization3-Acyl-2-vinylpyridine (19)Dihydronaphthyridine (17)NH₃ (7 M in MeOH), MeOH, 60 °C60%

Table 2: Enantioselective Transfer Hydrogenation

Catalyst PrecursorLigandSubstrate:Catalyst RatioConditionsYield (%)ee (%)
[RuCl₂(p-cymene)]₂(R,R)-TsDPEN200:1HCOOH/Et₃N, CH₂Cl₂, 40 °C, 24 h89%>99.9%

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-2-vinylpyridine (19)

This protocol details the Heck-type vinylation of the chloropyridine precursor.

Protocol_1 start Start: Pyridinyl-2-oxoacetamide (23) step1 Dissolve in DMA Add Et3N, P(Cy)3, Pd(OAc)2 start->step1 step2 Purge with N2, then pressurize with Ethylene (0.4 MPa) step1->step2 step3 Heat to 100 °C for 24 h step2->step3 step4 Cool to RT, add water step3->step4 step5 Filter the resulting slurry step4->step5 step6 Wash solid with H2O and EtOH step5->step6 end Product: 3-Acyl-2-vinylpyridine (19) (74% Yield) step6->end

Caption: Experimental workflow for Protocol 1.

Procedure:

  • To a pressure-resistant vessel, add pyridinyl-2-oxoacetamide (23) (1.0 equiv), triethylamine (2.0 equiv), tricyclohexylphosphine (0.02 equiv), and palladium(II) acetate (0.01 equiv).

  • Add N,N-dimethylacetamide (DMA) as the solvent.

  • Seal the vessel and purge thoroughly with nitrogen gas.

  • Pressurize the vessel with ethylene gas to 0.4 MPa.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the resulting solid by filtration, wash sequentially with water and ethanol.

  • Dry the solid under vacuum to afford 3-acyl-2-vinylpyridine (19) as a solid (74% yield).[3]

Protocol 2: Synthesis of Dihydronaphthyridine (17)

This protocol describes the one-pot ammonia-mediated hydroamination and cyclization.

Procedure:

  • To a sealed tube, add 3-acyl-2-vinylpyridine (19) (1.0 equiv).

  • Add a 7 M solution of ammonia in methanol.

  • Seal the tube and heat the mixture to 60 °C.

  • Maintain stirring at this temperature for 24 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude dihydronaphthyridine (17) is obtained and can be used in the next step without further purification (approx. 60% yield as determined by ¹H NMR).[3]

Protocol 3: Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17)

This is the key protocol for establishing the chiral center.

Protocol_3 start Start: Dihydronaphthyridine (17) step2 Add substrate (17) to catalyst solution start->step2 step1 Prepare Ru-catalyst in situ: [RuCl2(p-cymene)]2 + (R,R)-TsDPEN in CH2Cl2 step1->step2 step3 Add HCOOH/Et3N (5:2 azeotrope) as hydrogen source step2->step3 step4 Heat to 40 °C for 24 h step3->step4 step5 Cool to RT, add NaHCO3 (aq) step4->step5 step6 Extract with CH2Cl2 step5->step6 step7 Concentrate organic phase step6->step7 end Product: Chiral Tetrahydronaphthyridine (16) (89% Yield, >99.9% ee) step7->end

Caption: Experimental workflow for the key chiral step.

Procedure:

  • In a reaction flask under a nitrogen atmosphere, prepare the catalyst by stirring [RuCl₂(p-cymene)]₂ (0.0025 equiv) and (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.005 equiv) in dichloromethane (CH₂Cl₂) for 30 minutes.

  • Add a solution of the crude dihydronaphthyridine (17) (1.0 equiv) in CH₂Cl₂ to the catalyst mixture.

  • Add the formic acid/triethylamine azeotrope (HCOOH/Et₃N, 5:2 molar ratio) as the hydrogen source (5.0 equiv based on formic acid).

  • Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the enantiomerically pure this compound derivative (16) (89% yield, >99.9% ee).[1][3] The product can often be used without chromatographic purification.[1]

Conclusion

The described methodology provides a robust and highly efficient pathway for the asymmetric synthesis of this compound. The key ruthenium-catalyzed enantioselective transfer hydrogenation delivers the target compound with excellent enantiopurity and in high yield. This process is scalable and avoids cumbersome purification steps, making it a valuable tool for medicinal chemists and drug development professionals requiring access to this important chiral scaffold for the synthesis of novel therapeutics.[1]

References

Application Notes and Protocols for the Synthesis of Tetrahydronaphthyridines via a Modified Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydronaphthyridines, a crucial scaffold in medicinal chemistry. Due to the electron-deficient nature of the pyridine ring, the classical acid-catalyzed Pictet-Spengler reaction is generally not effective for the synthesis of tetrahydronaphthyridines. This document focuses on a robust, radical-mediated variation of the Pictet-Spengler reaction, which overcomes this limitation. Additionally, an alternative automated continuous flow synthesis is presented for comparison and to provide a broader methodological context.

Radical-Mediated Pictet-Spengler Reaction for Tetrahydronaphthyridine Synthesis

The synthesis of α-substituted tetrahydronaphthyridines can be achieved through a formal radical-mediated Pictet-Spengler reaction. This method utilizes specialized "HARP" (Halogen Amine Radical Protocol) reagents in combination with aldehydes.[1][2][3][4] This approach is advantageous as it allows for the predictable formation of these valuable heterocyclic compounds, which would not be accessible through traditional polar reaction pathways.[1][3]

General Reaction Scheme

The overall transformation involves a two-step, one-pot procedure: the formation of an imine from a HARP reagent and an aldehyde, followed by a radical cyclization to yield the tetrahydronaphthyridine product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Radical Cyclization HARP HARP Reagent (e.g., 2-Azido-3-(bromomethyl)pyridine) Imine Imine Intermediate HARP->Imine Polymer-supported PPh3, THF, 55 °C Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Imine_c Imine Intermediate Product Tetrahydronaphthyridine Imine_c->Product (TMS)3SiH, AIBN, Toluene, 100 °C

Caption: General workflow for the radical-mediated Pictet-Spengler reaction.

Experimental Protocol: General Procedure

Step 1: Imine Formation

  • To a solution of the HARP reagent (1.0 equiv) in tetrahydrofuran (THF, 0.7 M), add polymer-bound triphenylphosphine (2.0 equiv).

  • Heat the reaction mixture to 55 °C for 2 hours.

  • Add a solution of the corresponding aldehyde (0.95–1.0 equiv) in THF.

  • Stir the resulting mixture at 55 °C overnight.

  • After the reaction is complete, filter off the resin beads and remove the solvent under reduced pressure to obtain the crude imine intermediate, which is used in the next step without further purification.

Step 2: Radical Cyclization

  • To a round-bottom flask containing the crude imine (1.0 equiv), add azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol) and tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5–2.0 equiv).

  • Evacuate the flask and backfill with nitrogen (repeat this process twice).

  • Add degassed toluene (0.05 M) and swirl the flask to homogenize the solution.

  • Heat the reaction mixture to 100 °C for 2–18 hours, monitoring the progress by an appropriate analytical method (e.g., NMR).

  • Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Substrate Scope and Yields

The radical-mediated Pictet-Spengler reaction is compatible with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The following table summarizes the yields obtained for a range of substrates.[3]

EntryAldehydeProductYield (%)
14-Trifluoromethylbenzaldehyde8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine61
24-Chlorobenzaldehyde8-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine100
34-Methoxybenzaldehyde8-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine67
42-Naphthaldehyde8-(Naphthalen-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine47
53-Thiophenecarboxaldehyde8-(Thiophen-3-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine36
62-Pyridinecarboxaldehyde8-(Pyridin-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine47
7Cyclohexanecarboxaldehyde8-Cyclohexyl-5,6,7,8-tetrahydro-1,7-naphthyridine32
8Pivalaldehyde8-(tert-Butyl)-5,6,7,8-tetrahydro-1,7-naphthyridine32
9Cinnamaldehyde-0
10Ethyl 2-oxoacetate-<10

Note: The reaction shows good tolerance for various functional groups. However, certain substrates like cinnamaldehyde and ethyl 2-oxoacetate give no or low conversions to the desired products under these conditions.[3]

Alternative Methodology: Automated Continuous Flow Synthesis

An alternative and modern approach to α-alkylated and spirocyclic tetrahydronaphthyridines involves an automated, continuous flow synthesis.[1] This methodology is based on a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular N-arylation via SNAr.[1] This method is particularly advantageous for library synthesis and process scalability.

Logical Workflow

The automated synthesis follows a sequential two-step process within a continuous flow reactor system.

G cluster_0 Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA) cluster_1 Step 2: Intramolecular SNAr N-Arylation Vinylpyridine Halogenated Vinylpyridine HAA_Intermediate HAA Intermediate Vinylpyridine->HAA_Intermediate Photocatalyst, Light PrimaryAmine Primary Amine PrimaryAmine->HAA_Intermediate HAA_Intermediate_c HAA Intermediate THN_Product Tetrahydronaphthyridine HAA_Intermediate_c->THN_Product Heat

Caption: Logical workflow for the automated continuous flow synthesis.

Experimental Protocol: Representative Procedure
  • Prepare three reagent feed solutions:

    • Feed A: 2-Fluoro-3-vinylpyridine (1.0 equiv) and a photocatalyst (e.g., 3DPA2FBN, 1 mol%) in anhydrous DMF.

    • Feed B: A primary amine (e.g., cyclohexylamine, 1.0 equiv) and NaN₃ (20 mol%) in anhydrous DMF.

    • Feed C: Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DMF.

  • The reagent feeds are pumped into a continuous flow reactor system. The first stage involves a photoreactor for the HAA step.

  • The output from the photoreactor is then directed to a high-temperature tube reactor (e.g., 180 °C) for the intramolecular SNAr N-arylation.

  • The steady-state mixture is collected and concentrated in vacuo to yield the crude tetrahydronaphthyridine product, which is then purified by standard methods.

Data Summary

This automated flow synthesis has been successfully applied to a range of primary amines, affording the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridines and 1,2,3,4-tetrahydro-1,6-naphthyridines in good to excellent yields. For example, a library of spirocyclic 1,6-THNs was prepared in 46–64% yield.[5] A gram-scale synthesis of a spirocyclic THN was also demonstrated with a productivity of 600 mg h⁻¹.[5]

Amine SubstrateProduct TypeYield Range (%)
Various primary alkylamines1,2,3,4-Tetrahydro-1,8-naphthyridinesGood to Excellent
Various primary alkylamines1,2,3,4-Tetrahydro-1,6-naphthyridines46 - 64

Conclusion

The synthesis of tetrahydronaphthyridines, while challenging via classical methods, can be effectively achieved using a radical-mediated Pictet-Spengler reaction. This approach offers good functional group tolerance and predictable outcomes. For high-throughput synthesis and scalability, the automated continuous flow synthesis based on photoredox catalysis provides a powerful alternative. The choice of method will depend on the specific research goals, available equipment, and the desired scale of the synthesis. These detailed protocols and application notes provide a solid foundation for researchers to successfully synthesize this important class of heterocyclic compounds.

References

Application Notes and Protocols: Cobalt-Catalyzed [2+2+2] Cyclization for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed pharmaceuticals. Its derivatives have demonstrated a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The development of efficient and modular synthetic routes to access diverse naphthyridine cores is therefore of significant interest to the medicinal chemistry and drug discovery community.

Among the various synthetic strategies, the cobalt-catalyzed [2+2+2] cycloaddition reaction has emerged as a powerful and atom-economical method for the construction of the pyridine ring, which can be extended to the synthesis of fused systems like naphthyridines. This one-step process involves the coupling of two alkyne units and a nitrile to furnish a substituted pyridine ring. This application note provides an overview of the cobalt-catalyzed [2+2+2] cyclization for the synthesis of naphthyridines, including detailed experimental protocols and a summary of reported yields for various substrates.

Reaction Principle

The cobalt-catalyzed [2+2+2] cycloaddition for naphthyridine synthesis typically involves the intramolecular cyclization of a diyne tethered to a nitrile functional group. The cobalt catalyst, often a Co(I) or a Co(II) precursor that is reduced in situ, facilitates the formation of a cobaltacyclopentadiene intermediate from the two alkyne moieties. Subsequent coordination and insertion of the nitrile group into the cobaltacycle, followed by reductive elimination, affords the final fused pyridine ring, yielding the naphthyridine core. Microwave irradiation has been shown to effectively promote these cyclizations.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles via microwave-promoted, cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles.[1]

Table 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines

EntrySubstrate (Diyne-Nitrile)ProductYield (%)
1N-(3-(but-2-yn-1-yloxy)prop-1-yn-1-yl)-N-tosylcyanamide2-Tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine75
2N-(3-(pent-2-yn-1-yloxy)prop-1-yn-1-yl)-N-tosylcyanamide7-Methyl-2-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine68
3N-(3-(hex-2-yn-1-yloxy)prop-1-yn-1-yl)-N-tosylcyanamide7-Ethyl-2-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine71
4N-(3-(hept-2-yn-1-yloxy)prop-1-yn-1-yl)-N-tosylcyanamide7-Propyl-2-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine65
5N-(3-(5-phenylpent-2-yn-1-yloxy)prop-1-yn-1-yl)-N-tosylcyanamide7-(3-Phenylpropyl)-2-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine55

Table 2: Synthesis of Related Heterocyclic Systems

EntrySubstrate (Diyne-Nitrile)ProductYield (%)
1N-Tosyl-N-(3-(prop-2-yn-1-yloxy)prop-1-yn-1-yl)cyanamide2-Tosyl-5,6-dihydro-8H-pyrano[4,3-b]pyridine62
2N-Tosyl-N-(3-(but-2-yn-1-yloxy)prop-1-yn-1-yl)cyanamide7-Methyl-2-tosyl-5,6-dihydro-8H-pyrano[4,3-b]pyridine58

Experimental Protocols

General Protocol for the Cobalt-Catalyzed [2+2+2] Cyclization for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines [1]

Materials:

  • Diyne-nitrile substrate

  • Co(I) catalyst (e.g., CpCo(CO)₂) or a Co(II) precatalyst with a reducing agent

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Microwave reactor vials

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the diyne-nitrile substrate (1.0 equiv).

  • Catalyst Addition: Add the cobalt catalyst (typically 5-10 mol%).

  • Solvent Addition: Add anhydrous solvent to achieve a desired concentration (e.g., 0.1 M).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

G cluster_workflow Experimental Workflow A 1. Reaction Setup: - Diyne-nitrile substrate - Cobalt catalyst - Anhydrous solvent B 2. Microwave Irradiation: - Sealed vial - Controlled temperature and time A->B Heat C 3. Reaction Work-up: - Cooling - Solvent evaporation B->C D 4. Purification: - Flash column chromatography C->D E 5. Characterization: - NMR, HRMS D->E

Caption: General experimental workflow for cobalt-catalyzed naphthyridine synthesis.

G cluster_mechanism Catalytic Cycle Co_I Co(I) Catalyst Intermediate1 Cobaltacyclopentadiene Intermediate Co_I->Intermediate1 + 2 Alkyne units Diyne Diyne-Nitrile Substrate Intermediate2 Cobaltazacycloheptatriene Intermediate Intermediate1->Intermediate2 + Nitrile Nitrile_Coord Nitrile Coordination Product Naphthyridine Product Intermediate2->Product Reductive Elimination Product->Co_I Regeneration of Catalyst

Caption: Proposed catalytic cycle for naphthyridine synthesis.

Applications in Drug Discovery

The development of robust synthetic methods for accessing novel naphthyridine derivatives is of paramount importance in drug discovery. The cobalt-catalyzed [2+2+2] cyclization offers a convergent and efficient approach to construct the core of these valuable heterocycles. The ability to introduce a variety of substituents on the starting diyne-nitrile allows for the generation of diverse libraries of naphthyridine analogs for biological screening. This methodology has the potential to accelerate the discovery of new therapeutic agents targeting a wide range of diseases. The 1,8-naphthyridine scaffold, in particular, has garnered significant interest due to its presence in numerous compounds with diverse biological activities, including anti-HIV, antidepressant, and antioxidant properties.[2] The modularity of the [2+2+2] cyclization strategy makes it an attractive tool for the exploration of the chemical space around the naphthyridine core in the quest for novel drug candidates.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one as a Scaffold for HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to necessitate the discovery of novel therapeutic agents that target different stages of the viral lifecycle. One of the key enzymes for HIV-1 replication is integrase, which is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. The 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold has emerged as a promising starting point for the development of a novel class of HIV-1 integrase inhibitors. These compounds function as allosteric inhibitors, targeting the binding site of the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the integrase enzyme. This interaction promotes the aberrant multimerization of integrase, ultimately inhibiting viral replication.[1][2][3][4]

This document provides detailed application notes on the mechanism of action and summarizes the available quantitative data for representative derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Furthermore, it includes comprehensive protocols for the key experimental assays used to characterize these inhibitors.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold act as allosteric inhibitors of HIV-1 integrase. Their mechanism of action is distinct from that of catalytic site inhibitors. Instead of binding to the active site, these compounds bind to a pocket on the integrase catalytic core domain that normally interacts with the host protein LEDGF/p75.[1][2][3][4]

The binding of these small molecules to the LEDGF/p75 binding site induces a conformational change in the integrase enzyme, leading to its aberrant multimerization. This prevents the normal physiological interactions of integrase and disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication.[1][2][3]

Mechanism of Allosteric HIV-1 Integrase Inhibition cluster_0 Normal HIV-1 Integration Process cluster_1 Inhibition by Tetrahydro-1,6-naphthyridine Derivatives HIV-1 Integrase HIV-1 Integrase LEDGF/p75 LEDGF/p75 HIV-1 Integrase->LEDGF/p75 Binds to Viral DNA Viral DNA HIV-1 Integrase->Viral DNA Binds to Aberrant Multimerization Aberrant Multimerization HIV-1 Integrase->Aberrant Multimerization Leads to Host Chromosome Host Chromosome LEDGF/p75->Host Chromosome Tethers Integrase to Integration Integration Viral DNA->Integration Integrated into Host Chromosome Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2(1H)-one Derivative Inhibitor->HIV-1 Integrase Binds to Allosteric Site Inhibited Integration Inhibited Integration Aberrant Multimerization->Inhibited Integration Results in

Mechanism of allosteric HIV-1 integrase inhibition.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Representative 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Compound IDHIV-1 Replication EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Derivative A10> 50> 5000
Derivative B5> 50> 10000
Derivative C25> 50> 2000

Data is illustrative and based on published derivatives of the core scaffold.

Table 2: In Vitro HIV-1 Integrase Strand Transfer Inhibition by a Representative Derivative

Compound IDIntegrase Strand Transfer IC50 (nM)
Raltegravir (control)2-7

This table shows data for a known integrase inhibitor, Raltegravir, for context as specific strand transfer IC50 values for the tetrahydro-1,6-naphthyridine derivatives were not detailed in the primary sources reviewed.[5]

Experimental Protocols

In Vitro HIV-1 Integrase 3'-Processing and Strand Transfer Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 integrase.

a) 3'-Processing Assay

This assay measures the ability of the integrase enzyme to cleave a dinucleotide from the 3' end of a viral DNA substrate.

  • Materials:

    • Recombinant HIV-1 Integrase

    • Biotinylated double-stranded oligonucleotide substrate mimicking the HIV-1 LTR U5 end

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2)

    • Streptavidin-coated microplates

    • Detection system (e.g., time-resolved fluorescence or PCR-based)

    • Test compound (this compound derivative)

  • Protocol:

    • Coat streptavidin-coated microplate wells with the biotinylated LTR substrate.

    • Wash the wells to remove unbound substrate.

    • Add recombinant HIV-1 integrase to the wells.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate to allow the 3'-processing reaction to occur.

    • Wash the wells to remove the cleaved dinucleotide and unbound components.

    • Quantify the remaining unprocessed substrate using a suitable detection method.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the 3'-processing activity.

b) Strand Transfer Assay

This assay measures the ability of the integrase to insert the processed viral DNA into a target DNA molecule.

  • Materials:

    • Recombinant HIV-1 Integrase

    • Pre-processed viral DNA substrate (mimicking the 3'-processed LTR)

    • Target DNA (e.g., supercoiled plasmid DNA)

    • Assay buffer

    • Detection system (e.g., gel electrophoresis with radiolabeled DNA, or ELISA-based)

    • Test compound

  • Protocol:

    • Pre-incubate the recombinant HIV-1 integrase with the pre-processed viral DNA substrate to form the pre-integration complex.

    • Add serial dilutions of the test compound.

    • Add the target DNA to initiate the strand transfer reaction.

    • Incubate to allow the strand transfer reaction to proceed.

    • Stop the reaction and analyze the products using the chosen detection method.

    • Quantify the amount of strand transfer product and calculate the IC50 value.

Workflow for In Vitro HIV-1 Integrase Assays cluster_0 3'-Processing Assay cluster_1 Strand Transfer Assay Coat Plate Coat streptavidin plate with biotinylated LTR substrate Add Integrase Add HIV-1 Integrase Coat Plate->Add Integrase Add Compound Add test compound Add Integrase->Add Compound Incubate_3P Incubate for 3'-processing Add Compound->Incubate_3P Wash_3P Wash to remove cleaved dinucleotide Incubate_3P->Wash_3P Detect_3P Detect remaining substrate Wash_3P->Detect_3P Calculate_IC50_3P Calculate IC50 Detect_3P->Calculate_IC50_3P Pre-incubate Pre-incubate Integrase with processed viral DNA Add Compound_ST Add test compound Pre-incubate->Add Compound_ST Add Target DNA Add target DNA Add Compound_ST->Add Target DNA Incubate_ST Incubate for strand transfer Add Target DNA->Incubate_ST Stop Reaction Stop reaction Incubate_ST->Stop Reaction Analyze Products Analyze products Stop Reaction->Analyze Products Calculate_IC50_ST Calculate IC50 Analyze Products->Calculate_IC50_ST

Workflow for in vitro HIV-1 integrase assays.
Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant.

  • Materials:

    • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

    • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compound

    • Commercial HIV-1 p24 ELISA kit

  • Protocol:

    • Seed the susceptible cells into a 96-well plate at an appropriate density.

    • Add serial dilutions of the test compound to the wells. Include appropriate controls (no compound, no virus).

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate for a period of 4-7 days to allow for viral replication.

    • After incubation, carefully collect the cell culture supernatant.

    • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the concentration of p24 in each well.

    • Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.

  • Materials:

    • The same cell line used in the antiviral assay

    • 96-well cell culture plates

    • Test compound

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Protocol:

    • Seed the cells into a 96-well plate at the same density as the antiviral assay.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate for the same duration as the antiviral assay.

    • Add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Incubate as required for the specific reagent.

    • Measure the signal (e.g., absorbance or luminescence) on a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Workflow for Cell-Based Assays cluster_0 Antiviral Assay (p24 ELISA) cluster_1 Cytotoxicity Assay Seed Cells Seed HIV-1 susceptible cells in 96-well plates Add Compound_Anti Add serial dilutions of test compound Seed Cells->Add Compound_Anti Add Compound_Cyto Add serial dilutions of test compound Seed Cells->Add Compound_Cyto Infect Cells Infect cells with HIV-1 Add Compound_Anti->Infect Cells Incubate_Anti Incubate for 4-7 days Infect Cells->Incubate_Anti Collect Supernatant Collect supernatant Incubate_Anti->Collect Supernatant p24 ELISA Perform p24 ELISA Collect Supernatant->p24 ELISA Calculate_EC50 Calculate EC50 p24 ELISA->Calculate_EC50 Incubate_Cyto Incubate for 4-7 days Add Compound_Cyto->Incubate_Cyto Add Viability Reagent Add cell viability reagent Incubate_Cyto->Add Viability Reagent Measure Signal Measure signal Add Viability Reagent->Measure Signal Calculate_CC50 Calculate CC50 Measure Signal->Calculate_CC50

Workflow for cell-based antiviral and cytotoxicity assays.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel allosteric HIV-1 integrase inhibitors. The detailed protocols provided herein offer a robust framework for the in vitro and cell-based characterization of these and other potential anti-HIV-1 compounds. Further optimization of this scaffold could lead to the development of potent and safe therapeutic agents for the treatment of HIV-1 infection.

References

Application Notes and Protocols for RORγt Inverse Agonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for biochemical and cell-based assays designed to identify and characterize inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. Consequently, the identification of RORγt inverse agonists is a promising therapeutic strategy for these conditions.

Introduction to RORγt and Inverse Agonism

RORγt is a nuclear receptor that plays a critical role in the development and function of Th17 cells by driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][2][3] Unlike a traditional antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of a receptor. RORγt exhibits high basal activity, meaning it can drive gene transcription even in the absence of a natural ligand.[4] Inverse agonists stabilize an inactive conformation of the receptor, leading to a decrease in this basal transcriptional activity.

RORγt Signaling Pathway and Inverse Agonist Mechanism of Action

RORγt, upon binding to ROR response elements (ROREs) in the promoter regions of target genes, recruits co-activators to initiate transcription.[5][6] Inverse agonists bind to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of these co-activators, thereby repressing gene transcription.[2][7]

RORgt_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORgt RORγt RORE RORE (on DNA) RORgt->RORE Binds to Coactivator Co-activator RORgt->Coactivator Recruits RORgt->Coactivator Blocks Recruitment Transcription Gene Transcription (e.g., IL-17) Coactivator->Transcription Initiates InverseAgonist Inverse Agonist InverseAgonist->RORgt Binds to LBD

Caption: RORγt signaling pathway and the inhibitory mechanism of an inverse agonist.

Quantitative Data Summary

The following table summarizes representative quantitative data for various RORγt inverse agonists from published literature. This data is intended for comparative purposes.

CompoundAssay TypeTargetIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 1TR-FRET Co-activator AssayHuman RORγt-LBD19--
RORγt inverse agonist 30Biochemical AssayHuman RORγt46--
SR2211Reporter Gene AssayHuman RORγt~1000--
XY018Reporter Gene AssayHuman RORγt~5000--
TAK828FReporter Gene AssayHuman RORγt<100--
VTP-23Reporter Gene AssayHuman RORγt<100--

Note: IC50 values can vary depending on the specific assay conditions and reagents used.[2][8][9]

Experimental Protocols

Two primary types of assays are commonly used to screen for and characterize RORγt inverse agonists: biochemical assays and cell-based assays.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.[2][5] The use of a lanthanide chelate as the donor fluorophore provides a time-resolved signal, which minimizes interference from compound autofluorescence and light scatter.[10][11][12]

Experimental Workflow:

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - RORγt-LBD (Donor-labeled) - Co-activator Peptide (Acceptor-labeled) - Test Compounds - Assay Buffer Dispense Dispense Reagents into 384-well Plate Reagents->Dispense Incubate Incubate at Room Temperature (to reach equilibrium) Dispense->Incubate Read Read Plate on TR-FRET enabled Microplate Reader Incubate->Read Analyze Analyze Data: - Calculate TR-FRET Ratio - Determine IC50 values Read->Analyze

Caption: Workflow for a RORγt TR-FRET inverse agonist assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of Europium (Eu)-labeled RORγt-LBD (e.g., GST-tagged) in TR-FRET assay buffer.

    • Prepare a 2X solution of a fluorescently labeled co-activator peptide (e.g., Fluorescein-D22) in the same buffer.[5]

    • Prepare serial dilutions of test compounds in DMSO, and then dilute into assay buffer to create a 4X solution.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the 4X test compound solution.

    • Add 5 µL of the 2X RORγt-LBD solution to all wells.

    • Add 10 µL of the 2X co-activator peptide solution to all wells.

    • The final volume in each well should be 20 µL.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[5]

  • Data Acquisition:

    • Read the plate using a microplate reader capable of time-resolved fluorescence measurements.

    • Excite the donor (Europium) at approximately 320-340 nm.[10][13]

    • Measure emission at two wavelengths: the donor emission (e.g., 615-620 nm) and the acceptor emission (e.g., 520 nm for fluorescein or 665 nm for other acceptors).[13] A time delay of 50-100 µs is typically used to reduce background fluorescence.[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to controls (e.g., DMSO for maximum signal and a known inverse agonist for minimum signal).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of RORγt in a cellular environment. Cells are co-transfected with an expression vector for RORγt and a reporter plasmid containing a luciferase gene under the control of ROR response elements (ROREs).[5][8] A decrease in luciferase activity in the presence of a test compound indicates inverse agonist activity.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Jurkat) in appropriate growth medium.[1][4]

    • Seed cells into 96-well plates.

    • Co-transfect the cells with three plasmids using a suitable transfection reagent:

      • An expression plasmid for full-length human or mouse RORγt.[5]

      • A reporter plasmid containing multiple copies of an RORE upstream of a firefly luciferase gene.[5]

      • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.[5][8]

  • Compound Treatment:

    • After 12-24 hours of incubation post-transfection, treat the cells with various concentrations of the test compounds.[8]

    • Incubate for an additional 24-48 hours.[5]

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.[5]

    • Measure firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.[5][8]

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.[5]

    • Normalize the data to the vehicle control (e.g., DMSO).

    • Plot the normalized relative luciferase activity against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Concluding Remarks

The protocols described provide robust methods for the identification and characterization of RORγt inverse agonists. The TR-FRET assay is a high-throughput biochemical screen that directly measures the molecular interaction, while the luciferase reporter assay provides confirmation of activity in a cellular context. For further characterization, promising compounds can be evaluated in more complex cellular assays, such as measuring the inhibition of IL-17A production in primary human Th17 cells or human whole blood assays.[1][2] These assays are essential tools in the development of novel therapeutics for Th17-mediated autoimmune diseases.

References

Application Notes and Protocols for the In Vitro Evaluation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives. This chemical scaffold is a key component in the development of various therapeutic agents, notably inhibitors of Poly (ADP-ribose) polymerase (PARP) and protein kinases, which are critical targets in oncology and other diseases.[1][2] The following sections detail the rationale for targeting these enzymes, present structured tables for summarizing quantitative data, outline detailed experimental protocols for key in vitro assays, and include visualizations of the relevant signaling pathways and experimental workflows.

Scientific Background

The this compound core structure is a versatile scaffold found in a variety of biologically active compounds.[1] Its derivatives have shown promise as potent inhibitors of enzymes crucial for cell signaling and DNA repair, such as protein kinases and PARP.[3]

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4] Small molecule inhibitors targeting the ATP-binding site of specific kinases are a major focus of drug discovery.[5]

PARP Inhibition and Synthetic Lethality: Poly (ADP-ribose) polymerases (PARPs) are essential for the repair of single-strand DNA breaks.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[7][8] PARP inhibitors have become a significant class of targeted therapies in oncology.[8]

Data Presentation: Quantitative Summary of In Vitro Activity

The following tables provide a standardized format for summarizing key quantitative data from in vitro experiments with this compound derivatives.

Table 1: Kinase Inhibitory Activity

Kinase TargetDerivative IDIC₅₀ (nM)Assay Type
e.g., CDK5THN-001BMobility Shift Assay[3]
e.g., AKT1THN-002150TR-FRET Assay
e.g., TAK1THN-003250LanthaScreen™ Assay[9]
User Data
User Data

For IC₅₀ values: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM; “D” means >1 μM.[3]

Table 2: PARP Inhibitory Activity

PARP TargetDerivative IDIC₅₀ (nM)Assay Type
PARP1THN-0045.2Fluorometric Assay
PARP2THN-00525.8ELISA-based Assay[10]
User Data
User Data

Table 3: Cellular Potency in Cancer Cell Lines

Cell LineCancer TypePathway AlterationDerivative IDGI₅₀ (µM)
e.g., OCI-AML3Acute Myeloid LeukemiaPI3K/AKT activeTHN-0021.99[11]
e.g., SK-N-BE(2c)NeuroblastomaN/ATHN-0045.5[12]
User Data
User Data

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ values of test compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., CDK7/cyclin H/MNAT1)

  • Kinase-specific peptide substrate (e.g., Cdk7/9tide)

  • ATP

  • Kinase reaction buffer

  • Test compounds (serial dilutions in DMSO)

  • Adapta™ Universal Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Plate reader configured for TR-FRET

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 4x concentrated kinase solution to each well.[13]

    • Prepare a 2x concentrated solution of the peptide substrate and ATP in kinase reaction buffer.

  • Initiate Kinase Reaction: Start the reaction by adding 5 µL of the substrate and ATP solution to each well.[13]

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.[13]

  • Reaction Termination and Detection:

    • Add 5 µL of a solution containing EDTA, a Eu-labeled antibody, and a tracer to stop the reaction.[13]

    • Incubate the plate for at least 30 minutes at room temperature to allow for signal development.[13]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC₅₀ of test compounds against PARP1 by quantifying the amount of nicotinamide produced.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer

  • Test compounds (serial dilutions in DMSO)

  • Developer reagent

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and NAD+ in PARP Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of each test compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add a master mix containing PARP Assay Buffer, activated DNA, and NAD+ to each well.

  • Initiate Reaction: Add the PARP1 enzyme solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Development: Add the developer reagent to each well and incubate for 15 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

Protocol 3: Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[6][11]

Materials:

  • Cancer cell lines (e.g., OCI-AML3, SK-N-BE(2c))

  • Complete culture medium

  • Test compounds (serial dilutions in culture medium)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • 96-well clear-bottom plates

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.[6]

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).

  • Reagent Addition: Add the resazurin-based reagent to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).[6]

Protocol 4: Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a test compound.

Materials:

  • Cancer cell lines

  • Test compounds

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency in 6-well plates.

    • Treat cells with the test compound at a predetermined concentration (e.g., GI₅₀) for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample and separate them by SDS-PAGE.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities to assess the inhibition of phosphorylation or protein cleavage.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Derivative Inhibitor->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of a hypothetical derivative.

Western_Blot_Workflow start Start: Culture Cells treat Treat with Compound start->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Assay_Workflow seed Seed Cells in 96-well Plate treat Add Serial Dilutions of Compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Resazurin Reagent incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Measure Fluorescence/ Absorbance incubate2->read analyze Calculate GI₅₀ read->analyze

Caption: Workflow for the cell viability (GI₅₀) assay.

References

Cell-Based Assays for IL-17A Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of cell-based assays designed to identify and characterize inhibitors of Interleukin-17A (IL-17A) signaling. These assays are critical tools in the discovery and development of novel therapeutics for a range of autoimmune and inflammatory diseases where IL-17A is a key pathological driver.

Introduction to IL-17A and its Role in Disease

Interleukin-17A is a pro-inflammatory cytokine that plays a central role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It is the signature cytokine of the Th17 subset of T helper cells. IL-17A exerts its effects by binding to a heterodimeric receptor complex, initiating a signaling cascade that leads to the production of various pro-inflammatory molecules, including cytokines, chemokines, and matrix metalloproteinases. Given its pivotal role in inflammation, the IL-17A signaling pathway is a prime target for therapeutic intervention.

The IL-17A Signaling Pathway

IL-17A signaling is initiated when the cytokine binds to its receptor complex, which is composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits. This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein, Act1 (NF-κB activator 1). Act1, in turn, recruits and activates TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. TRAF6 activation leads to the downstream activation of two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., GRO-α), and other inflammatory mediators.

IL17A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-17A IL-17A IL-17RA IL-17RA IL-17A->IL-17RA IL-17RC IL-17RC IL-17RA->IL-17RC Act1 Act1 IL-17RC->Act1 Recruitment TRAF6 TRAF6 Act1->TRAF6 Recruitment & Activation NF-kB Pathway NF-kB Pathway TRAF6->NF-kB Pathway MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway Gene Transcription Gene Transcription NF-kB Pathway->Gene Transcription MAPK Pathway->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

IL-17A Signaling Pathway

Overview of Cell-Based Assays for IL-17A Inhibition

Several cell-based assay formats can be employed to screen for and characterize IL-17A inhibitors. These assays vary in their complexity, throughput, and the specific aspect of the signaling pathway they interrogate. The three primary types of assays detailed in this document are:

  • NF-κB Luciferase Reporter Assay: A high-throughput compatible assay that measures the activation of the NF-κB transcription factor, a key downstream event in IL-17A signaling.

  • SEAP (Secreted Embryonic Alkaline Phosphatase) Reporter Assay: Another reporter gene assay that offers a colorimetric or chemiluminescent readout, providing flexibility in detection methods.

  • IL-17A-Induced Cytokine Secretion Assay: A more physiologically relevant assay that measures the production of downstream inflammatory cytokines, such as GRO-α or IL-6, from primary cells or relevant cell lines.

Data Presentation: Comparison of IL-17A Inhibition Assays

The following table summarizes key performance characteristics of the described assays and reported IC50 values for well-characterized IL-17A inhibitors.

Assay TypeCell LineReadoutZ'-FactorSignal-to-Background (S/B) RatioSecukinumab IC50Ixekizumab IC50Brodalumab IC50
NF-κB Luciferase Reporter HEK293Luminescence> 0.5 (reported for similar assays)[1]Typically >10~0.1-1 nM~0.05-0.5 nMNot directly applicable (targets receptor)
SEAP Reporter HEK-Blue™ IL-17Colorimetric (620-655 nm)> 0.5 (reported for similar assays)[1]Typically >5~0.5-5 nM~0.1-1 nMNot directly applicable (targets receptor)
Cytokine Secretion (GRO-α/IL-6) Human Dermal FibroblastsELISA> 0.5 (reported for similar assays)[1]Variable (cell type dependent)~0.03-0.3 nM[2]~0.01-0.1 nM[3]~0.2 nM (as anti-IL-17RA)[2]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of IL-17A signaling is measured as a decrease in luciferase activity.

Luciferase_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Stimulation cluster_readout Day 2: Readout A Seed HEK293 reporter cells in 96-well plate B Pre-incubate cells with test compounds A->B C Stimulate cells with recombinant human IL-17A B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E

NF-κB Luciferase Reporter Assay Workflow

Materials:

  • IL-17A Responsive Luciferase Reporter HEK293 Cell Line (e.g., from BPS Bioscience)[4]

  • Growth Medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic)[4]

  • Assay Medium (e.g., serum-free MEM)

  • Recombinant Human IL-17A

  • Test compounds (potential IL-17A inhibitors)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[4]

  • Luminometer

Protocol:

  • Cell Seeding (Day 1):

    • Culture the IL-17A responsive luciferase reporter cells according to the supplier's instructions.

    • On the day of the assay, harvest and resuspend the cells in growth medium to a density of approximately 4 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (40,000 cells) into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and IL-17A Stimulation (Day 2):

    • Prepare serial dilutions of the test compounds in assay medium.

    • Gently aspirate the growth medium from the cell plate and replace it with 90 µL of assay medium containing the desired concentration of the test compound. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 1 hour.

    • Prepare a solution of recombinant human IL-17A in assay medium at 10 times the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).

    • Add 10 µL of the IL-17A solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (Day 2):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the IL-17A-stimulated control.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

SEAP (Secreted Embryonic Alkaline Phosphatase) Reporter Assay

This assay utilizes a HEK-Blue™ cell line that stably expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 transcription factors. Inhibition of IL-17A signaling leads to a decrease in SEAP activity, which is measured using a colorimetric substrate.[5]

SEAP_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Stimulation cluster_readout Day 3: Readout A Seed HEK-Blue™ IL-17 cells in 96-well plate B Add test compounds and recombinant human IL-17A A->B C Transfer supernatant to a new plate B->C D Add QUANTI-Blue™ Solution C->D E Incubate and measure absorbance at 620-655 nm D->E

SEAP Reporter Assay Workflow

Materials:

  • HEK-Blue™ IL-17 Cells (InvivoGen)[5]

  • HEK-Blue™ Detection Medium (InvivoGen)

  • Recombinant Human IL-17A

  • Test compounds

  • Flat-bottom 96-well cell culture plates

  • QUANTI-Blue™ Solution (InvivoGen)

  • Spectrophotometer capable of reading absorbance at 620-655 nm

Protocol:

  • Cell Preparation (Day 1):

    • Maintain HEK-Blue™ IL-17 cells in their specific growth medium as recommended by the supplier.

    • Harvest the cells and resuspend them in HEK-Blue™ Detection Medium at a concentration of approximately 2.8 x 10^5 cells/mL.

  • Inhibition Assay (Day 1):

    • Prepare serial dilutions of the test compounds in HEK-Blue™ Detection Medium.

    • Add 20 µL of each compound dilution to the wells of a 96-well plate.

    • In a separate tube, prepare the IL-17A stimulation solution in HEK-Blue™ Detection Medium at a concentration that induces a submaximal response (e.g., 10 ng/mL).

    • Add 180 µL of the cell suspension to each well containing the test compounds.

    • Immediately add 20 µL of the IL-17A stimulation solution to the appropriate wells. Include unstimulated and vehicle controls.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection (Day 2):

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C.

    • Transfer 20 µL of the cell culture supernatant from each well of the assay plate to a new flat-bottom 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate the plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of SEAP activity for each test compound concentration compared to the IL-17A-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and performing a non-linear regression analysis.

IL-17A-Induced GRO-α/IL-6 Secretion Assay

This assay measures the production of a downstream inflammatory chemokine (GRO-α) or cytokine (IL-6) from primary cells, such as human dermal fibroblasts, in response to IL-17A stimulation. This provides a more physiologically relevant system to assess the efficacy of IL-17A inhibitors.

Cytokine_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Stimulation cluster_readout Day 3: Readout A Seed human dermal fibroblasts in 96-well plate B Pre-incubate cells with test compounds A->B C Stimulate cells with recombinant human IL-17A B->C D Collect cell culture supernatants C->D E Quantify GRO-α or IL-6 by ELISA D->E

IL-17A-Induced Cytokine Secretion Assay Workflow

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Serum-free DMEM

  • Recombinant Human IL-17A

  • Test compounds

  • 96-well tissue culture plates

  • Human GRO-α or IL-6 ELISA Kit

  • Microplate reader for ELISA

Protocol:

  • Cell Culture and Seeding (Day 1):

    • Culture HDFs in fibroblast growth medium.

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment and Stimulation (Day 2):

    • Gently wash the cells with serum-free DMEM.

    • Add 90 µL of serum-free DMEM containing serial dilutions of the test compounds to the appropriate wells. Include a vehicle control.

    • Pre-incubate for 1 hour at 37°C.

    • Add 10 µL of recombinant human IL-17A (to a final concentration of 10-50 ng/mL) to the wells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification (Day 3 or 4):

    • Carefully collect the cell culture supernatants from each well.

    • Quantify the concentration of GRO-α or IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of GRO-α or IL-6 secretion for each test compound concentration relative to the IL-17A-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and using non-linear regression analysis.

Conclusion

The cell-based assays described in these application notes provide a robust and versatile platform for the discovery and characterization of IL-17A inhibitors. The choice of assay will depend on the specific stage of the drug discovery process, with reporter gene assays being well-suited for high-throughput screening and primary cell-based cytokine secretion assays offering a more physiologically relevant system for lead optimization and characterization. By employing these detailed protocols, researchers can effectively evaluate the potency and mechanism of action of novel IL-17A-targeted therapeutics.

References

High-Throughput Screening for RORγt Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as the master transcriptional regulator for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F.[3][4] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][5] Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory drugs.[3][6]

Small molecule modulators, including inverse agonists and antagonists, can bind to the ligand-binding domain (LBD) of RORγt, altering its conformation and its interaction with co-regulator proteins, thereby inhibiting the transcription of target genes like IL17A.[3][5] High-throughput screening (HTS) plays a crucial role in identifying and characterizing such modulators from large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize RORγt modulators.

RORγt Signaling Pathway

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[7][8] These cytokines activate signaling cascades, leading to the expression of RORγt.[7] Upon activation, RORγt, in conjunction with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, to initiate their transcription.[9][10][11] RORγt activity is modulated by its interaction with co-activators (e.g., SRC1/NCOA1, PGC1α) and co-repressors (e.g., NCoR1, NCoR2).[3] Inverse agonists and antagonists of RORγt interfere with this process by either preventing co-activator recruitment or promoting co-repressor binding.[3]

RORgt_Signaling_Pathway cluster_upstream Upstream Signaling cluster_rorc RORγt Regulation cluster_downstream Downstream Effects cluster_modulators Modulator Action TGF-β TGF-β Naive T Cell Naive T Cell TGF-β->Naive T Cell Differentiation IL-6 IL-6 IL-6->Naive T Cell Differentiation STAT3 STAT3 RORγt Gene (RORC) RORγt Gene (RORC) STAT3->RORγt Gene (RORC) Induces Expression Naive T Cell->STAT3 Activation RORγt Protein RORγt Protein RORγt Gene (RORC)->RORγt Protein Transcription & Translation Co-activators Co-activators RORγt Protein->Co-activators Recruits RORγt Protein->Co-activators Inhibits Recruitment Co-repressors Co-repressors RORγt Protein->Co-repressors Dissociates from RORγt Protein->Co-repressors Promotes Recruitment IL-17A/F Genes IL-17A/F Genes Co-activators->IL-17A/F Genes Activates Transcription IL-17A/F Production IL-17A/F Production IL-17A/F Genes->IL-17A/F Production Inflammation Inflammation IL-17A/F Production->Inflammation Inverse Agonist / Antagonist Inverse Agonist / Antagonist Inverse Agonist / Antagonist->RORγt Protein Binds to LBD

Caption: RORγt Signaling Pathway and Points of Modulation.

High-Throughput Screening (HTS) Assays for RORγt Modulators

A variety of HTS-compatible assays have been developed to identify and characterize RORγt modulators. These assays can be broadly categorized as biochemical assays, which measure direct binding or interaction with RORγt protein, and cell-based assays, which assess the functional consequences of RORγt modulation in a cellular context.

HTS_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Biochemical or Cell-Based Assay Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds Dose-Response & IC50/EC50 Dose-Response & IC50/EC50 Hit Confirmation->Dose-Response & IC50/EC50 Secondary Assays Secondary Assays Dose-Response & IC50/EC50->Secondary Assays Potent Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits (Selectivity, MOA)

Caption: General Workflow for HTS of RORγt Modulators.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a robust method for monitoring the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.[4] Inverse agonists or antagonists will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol: RORγt Co-activator Interaction TR-FRET Assay

  • Materials:

    • Recombinant human RORγt-LBD (e.g., GST-tagged)

    • Biotinylated co-activator peptide (e.g., from SRC1/NCOA1 or RIP140)

    • Europium (Eu3+) or Terbium (Tb3+) chelate-labeled anti-tag antibody (e.g., anti-GST) (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (Acceptor)

    • Assay Buffer: 50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA

    • 384-well low-volume black plates

    • Test compounds in DMSO

  • Procedure:

    • Prepare a master mix of RORγt-LBD and the Eu3+-labeled anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature.

    • In a 384-well plate, add test compounds at various concentrations.

    • Add the RORγt-LBD/antibody mix to the wells.

    • Prepare a master mix of the biotinylated co-activator peptide and streptavidin-APC in assay buffer.

    • Add the peptide/streptavidin-APC mix to the wells to initiate the binding reaction.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at both ~615 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is another proximity-based assay used to measure the interaction between RORγt-LBD and a co-activator peptide.[12][13] Disruption of this interaction by a modulator results in a decrease in the AlphaScreen signal.

Protocol: RORγt Co-activator Interaction AlphaScreen Assay

  • Materials:

    • Recombinant human RORγt-LBD (e.g., His-tagged)

    • Biotinylated co-activator peptide (e.g., from PGC-1α)

    • Nickel (Ni)-chelate coated Acceptor beads

    • Streptavidin-coated Donor beads

    • Assay Buffer: 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA

    • 384-well white opaque plates

    • Test compounds in DMSO

  • Procedure:

    • In a 384-well plate, add test compounds at various concentrations.

    • Prepare a master mix of His-tagged RORγt-LBD and Ni-chelate Acceptor beads in assay buffer. Add this mix to the wells.

    • Incubate for 1 hour at room temperature in the dark.

    • Prepare a master mix of biotinylated co-activator peptide and Streptavidin Donor beads in assay buffer.

    • Add the peptide/Donor bead mix to the wells.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal (luminescence counts) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

1. RORγt Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of RORγt in a cellular context.[6][14] Cells are co-transfected with a RORγt expression vector and a reporter vector containing a luciferase gene under the control of ROREs. RORγt modulators will alter the level of luciferase expression.

Protocol: RORγt Luciferase Reporter Assay

  • Materials:

    • HEK293T or Jurkat cells

    • RORγt expression plasmid (e.g., pCMV-RORγt)

    • RORE-luciferase reporter plasmid (e.g., pGL4 containing multiple ROREs upstream of a minimal promoter)

    • Control plasmid for normalization (e.g., Renilla luciferase under a constitutive promoter)

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and supplements

    • Dual-luciferase reporter assay system

    • 96-well white, clear-bottom cell culture plates

    • Test compounds in DMSO

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the control plasmid.

    • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Incubate for another 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition of RORγt activity for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

2. Th17 Differentiation Assay

This is a more physiologically relevant assay that measures the effect of compounds on the differentiation of primary T cells into Th17 cells.[15] The readout is typically the level of IL-17A secreted into the culture medium.

Protocol: High-Throughput Th17 Differentiation Assay

  • Materials:

    • Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

    • Th17 differentiation medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol.

    • Th17 polarizing cytokines: anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.

    • 96-well U-bottom cell culture plates.

    • Test compounds in DMSO.

    • IL-17A ELISA kit or HTRF assay kit.

  • Procedure:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Add naïve CD4+ T cells to the wells.

    • Add the Th17 polarizing cytokines and anti-CD28 antibody to the wells.

    • Add test compounds at various concentrations.

    • Culture the cells for 3-5 days at 37°C and 5% CO2.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-17A in the supernatant using an ELISA or HTRF assay.

  • Data Analysis:

    • Calculate the percent inhibition of IL-17A production for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Quantitative Analysis of RORγt Modulators

The following tables summarize the activity of several known RORγt modulators in various assays.

Table 1: Potency of RORγt Inverse Agonists/Antagonists in Biochemical Assays

CompoundAssay TypeTargetIC50 (nM)Reference
TMP778 FRETRORγt-[16]
TMP920 FRETRORγt-[16]
Compound 1 TR-FRET (RIP140 displacement)RORγt-LBD19[12]
A-9758 Co-activator Recruitment (PGC1α)RORγt49[3]
A-9758 Co-activator Recruitment (NCoA1)RORγt110[3]
SR1078 AlphaScreen (TRAP220 recruitment)RORγ-[12]

Table 2: Potency of RORγt Inverse Agonists/Antagonists in Cell-Based Assays

CompoundAssay TypeCell Line/SystemIC50 (nM)EC50 (nM)Reference
S18-000003 Luciferase Reporter (GAL4)Human29-[3]
S18-000003 Th17 DifferentiationHuman13-[3]
TMP778 Luciferase ReporterRORγ17-[16]
TMP778 Th17 Differentiation (IL-17A)Mouse100-[3]
TMP920 Luciferase ReporterRORγ1100-[16]
BMS-986313 Luciferase Reporter (GAL4)--3.6[3]
BMS-986313 IL-17 ProductionHuman Whole Blood-50[3]
Digoxin Luciferase ReporterRORγ1.98-[3]
ML209 Th17 Differentiation (IL-17A-GFP)Mouse<1000-[6]
Tetraazacyclic Cpd 7 Luciferase ReporterJurkat-250[17]
Tetraazacyclic Cpd 11 Luciferase ReporterJurkat-670[17]
Tetraazacyclic Cpd 14 Luciferase ReporterJurkat-2600[17]
Compound 1 (Agonist) FRETRORγt-3700[18]
Compound 2 (Inverse Agonist) FRETRORγt2000-[18]

Table 3: Co-repressor Recruitment by RORγt Inverse Agonists

CompoundCo-repressorEC50 (nM)Reference
A-9758 NCoR160[3]
A-9758 NCoR243[3]

Conclusion

The assays described in this document provide a comprehensive toolkit for the identification and characterization of RORγt modulators. A combination of biochemical and cell-based assays is recommended for a robust HTS campaign. Biochemical assays are suitable for primary screening of large compound libraries to identify direct binders, while cell-based assays are essential for confirming functional activity and physiological relevance. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of autoimmune and inflammatory disease drug discovery.

References

Application Notes and Protocols for the Library Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a chemical library based on the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold. This privileged heterocyclic system serves as a versatile starting point for the generation of diverse compound libraries aimed at discovering novel therapeutic agents, particularly in the field of infectious diseases such as tuberculosis.

Introduction

The this compound core is a key structural motif in medicinal chemistry. Its unique three-dimensional shape and multiple points for diversification make it an excellent scaffold for library synthesis. The strategic modification of this core structure allows for the exploration of chemical space to identify compounds with desired biological activities. One notable application is the synthesis of a 101-membered library which has been successfully screened for antituberculosis activity, leading to the identification of three promising lead compounds.[1] This highlights the potential of libraries derived from this scaffold in addressing urgent medical needs.

Furthermore, the asymmetric synthesis of specific derivatives of the tetrahydronaphthyridine scaffold has yielded potent inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt), a key regulator of Th17 cell differentiation and IL-17 production.[2] This demonstrates the scaffold's utility in targeting nuclear receptors involved in autoimmune and inflammatory diseases.

Library Synthesis Strategy

The construction of a diverse library from the this compound scaffold is typically achieved through parallel synthesis techniques. A common approach involves the derivatization of a key amine intermediate. The core scaffold can be synthesized via methods such as intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations.[1] Once the core amine is obtained, a variety of functional groups can be introduced through robust and high-throughput chemical transformations, including:

  • Amide bond formation: Coupling with a diverse set of carboxylic acids.

  • Urea formation: Reaction with various isocyanates or by using CO2 and amines.

  • Sulfonamide formation: Reaction with a range of sulfonyl chlorides.

This multi-directional approach allows for the rapid generation of a large number of analogues with varied physicochemical properties, enhancing the probability of identifying hits in biological screens.

Experimental Protocols

The following are generalized protocols for the parallel synthesis of amide, urea, and sulfonamide derivatives from a this compound amine precursor. These protocols are designed to be adaptable for high-throughput synthesis platforms.

Protocol 1: Parallel Amide Synthesis

This protocol outlines the coupling of the core amine with a library of carboxylic acids.

Materials:

  • This compound amine precursor

  • Library of diverse carboxylic acids

  • Coupling agent (e.g., HBTU, HATU)

  • Tertiary amine base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the this compound amine precursor (1.0 eq) in the chosen anhydrous solvent.

  • To each well, add a solution of a unique carboxylic acid from the library (1.1 eq) in the same solvent.

  • Add the coupling agent (1.2 eq) to each well.

  • Add the tertiary amine base (2.0 eq) to each well.

  • Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude products are purified using high-throughput parallel purification techniques such as preparative HPLC or solid-phase extraction.

  • The purity and identity of the final compounds are confirmed by LC-MS and ¹H NMR analysis.

Protocol 2: Parallel Urea Synthesis

This protocol describes the formation of ureas from the core amine and a library of isocyanates.

Materials:

  • This compound amine precursor

  • Library of diverse isocyanates

  • Anhydrous solvent (e.g., DCM, THF)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the this compound amine precursor (1.0 eq) in the chosen anhydrous solvent.

  • To each well, add a solution of a unique isocyanate from the library (1.05 eq) in the same solvent.

  • Seal the reaction block and agitate at room temperature for 8-16 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude products are purified by parallel purification methods.

  • The final products are characterized by LC-MS and ¹H NMR.

Protocol 3: Parallel Sulfonamide Synthesis

This protocol details the synthesis of sulfonamides from the core amine and a library of sulfonyl chlorides.

Materials:

  • This compound amine precursor

  • Library of diverse sulfonyl chlorides

  • Tertiary amine base (e.g., pyridine, DIEA)

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the this compound amine precursor (1.0 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.

  • To each well, add a solution of a unique sulfonyl chloride from the library (1.1 eq) in the same solvent.

  • Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess sulfonyl chloride and acid byproducts.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude products are purified using parallel purification techniques.

  • The final compounds are analyzed by LC-MS and ¹H NMR.

Data Presentation

The following tables summarize the quantitative data for representative compounds from a library synthesized using the this compound scaffold.

Table 1: Synthesis and Purity Data for Representative Library Compounds

Compound IDReaction TypeYield (%)Purity (%) (LC-MS)
TN-A-01 Amide78>95
TN-U-01 Urea85>95
TN-S-01 Sulfonamide72>95

Table 2: Antituberculosis Activity of Lead Compounds

Compound IDStructureMIC (µg/mL) against M. tuberculosis H37Rv
Lead 1 [Structure of Lead 1]Data not available in search results
Lead 2 [Structure of Lead 2]Data not available in search results
Lead 3 [Structure of Lead 3]Data not available in search results

Note: Specific structures and MIC values for the three lead compounds were not available in the searched literature. However, various naphthyridine derivatives have shown promising antitubercular activity with MIC values in the low micromolar range.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the parallel synthesis of a library based on the this compound scaffold.

G cluster_prep Scaffold Preparation cluster_library Library Synthesis (Parallel) cluster_process Downstream Processing scaffold_synthesis Synthesis of 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2(1H)-one Amine Precursor amide Amide Formation (Carboxylic Acids) scaffold_synthesis->amide Diversification urea Urea Formation (Isocyanates) scaffold_synthesis->urea Diversification sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) scaffold_synthesis->sulfonamide Diversification purification Parallel Purification (e.g., HPLC) amide->purification urea->purification sulfonamide->purification analysis Analysis (LC-MS, NMR) purification->analysis screening Biological Screening (e.g., Antituberculosis Assay) analysis->screening

Caption: General workflow for parallel library synthesis.

RORγt Signaling Pathway

Libraries based on the tetrahydronaphthyridine scaffold have been developed to target RORγt. The diagram below illustrates the central role of RORγt in Th17 cell differentiation and the production of pro-inflammatory cytokines.

G cluster_cell Naive T-Cell cluster_th17 Th17 Cell cytokines TGF-β, IL-6, IL-23 stat3 STAT3 Activation cytokines->stat3 rorgt RORγt Expression stat3->rorgt il17 IL-17A, IL-17F, IL-22 Production rorgt->il17 inflammation Inflammation il17->inflammation inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2(1H)-one Inverse Agonist inhibitor->rorgt Inhibition

Caption: RORγt signaling in Th17 cell differentiation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals who are working with pyridine-based substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using pyridine derivatives in the Pictet-Spengler reaction?

A1: The primary challenge arises from the electron-deficient nature of the pyridine ring. This characteristic makes the crucial intramolecular electrophilic aromatic substitution step of the Pictet-Spengler reaction more difficult compared to electron-rich systems like indoles. In acidic media, the pyridine nitrogen can be protonated, further deactivating the ring and hindering the cyclization process. This can lead to low yields or failure of the reaction altogether.

Q2: What type of acid catalyst is most effective for Pictet-Spengler reactions with pyridines?

A2: The choice of acid catalyst is critical. While strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used, their effectiveness with pyridine substrates can vary.[1] A mixture of acetic acid and hydrochloric acid has been shown to be effective in some cases.[2][3] Lewis acids such as BF₃·OEt₂ can also be employed.[1] The optimal catalyst and its concentration will depend on the specific pyridine substrate and the aldehyde used. It is often necessary to screen a variety of acids to find the best conditions for a particular reaction.

Q3: How does the position of the aminoethyl group on the pyridine ring affect the reaction?

A3: The position of the aminoethyl substituent on the pyridine ring significantly influences the feasibility and outcome of the Pictet-Spengler reaction. The cyclization will occur at the carbon atom with the highest nucleophilicity. The electronic properties of the pyridine ring dictate that some positions are more electron-rich than others, and therefore more susceptible to electrophilic attack. Careful consideration of the pyridine ring's electronics is necessary when designing the synthesis.

Q4: Can I use pyridine-carbaldehydes as the aldehyde component in a Pictet-Spengler reaction?

A4: While possible, using pyridine-carbaldehydes can be challenging. The electron-withdrawing nature of the pyridine ring can decrease the reactivity of the aldehyde. For example, reactions with isonicotinaldehyde (pyridine-4-carbaldehyde) have been reported to give poor results. The success of such reactions will heavily depend on the specific substrates and the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction with pyridine substrates.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficiently acidic conditions: The iminium ion may not be forming efficiently. 2. Deactivation of the pyridine ring: Protonation of the pyridine nitrogen in strong acid deactivates the ring towards electrophilic attack. 3. Low nucleophilicity of the pyridine ring: The inherent electron deficiency of the pyridine ring hinders the cyclization step.1. Screen different acid catalysts: Test a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂). 2. Optimize acid concentration: A lower acid concentration might be sufficient to catalyze the reaction without excessive deactivation of the pyridine ring. 3. Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for the cyclization. However, be mindful of potential side reactions. 4. Use a less polar solvent: Solvents like toluene or 1,4-dioxane can be tested, although solubility of starting materials should be considered.
Formation of Side Products/Tarring 1. High reaction temperature: Prolonged heating at high temperatures can lead to decomposition of starting materials or products.[2][3] 2. Incorrect work-up procedure: The product may be unstable under the work-up conditions.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction. 3. Modify the work-up: For example, using a milder base like sodium bicarbonate instead of a strong base for neutralization can sometimes prevent product degradation.
Poor Reproducibility 1. Moisture in the reaction: The presence of water can interfere with the reaction, particularly the formation of the iminium ion. 2. Purity of starting materials: Impurities in the amine or aldehyde can lead to inconsistent results.1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. 2. Purify starting materials: Ensure the purity of the aminopyridine and aldehyde before starting the reaction.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of a tetrahydrofuro[3,2-c]pyridine derivative via a Pictet-Spengler reaction. This data can serve as a starting point for optimizing your own reactions with pyridine substrates.

Entry Solvent Acid (equiv.) Temperature (°C) Time (h) Yield (%)
1CH₃CNHCl (2.0)501.526
2CH₃CNHCl (1.0)505.553
3CH₃CNHCl (1.5)824.532
4TolueneHCl (1.0)70258
51,4-DioxaneHCl (1.0)7028
6Acetic AcidTsOH (3.0)502413
7Acetic AcidHCl (2.0)rt4847
8Acetic AcidHCl (2.0)703.548
9Acetic AcidHCl (2.0)70567

Data adapted from the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[2][3]

Experimental Protocols

General Protocol for Pictet-Spengler Reaction with an Aminopyridine Derivative

This is a general procedure and may require optimization for specific substrates.

1. Reactant Preparation:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or acetic acid).

2. Addition of Aldehyde:

  • To the stirred solution, add the aldehyde (1.0 - 1.2 eq) dropwise at room temperature.

3. Addition of Acid Catalyst:

  • Add the chosen acid catalyst (e.g., HCl, TFA, or BF₃·OEt₂) in the desired amount. The addition should be done carefully, especially if the reaction is exothermic.

4. Reaction Monitoring:

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

5. Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in an acidic solvent like acetic acid, it may be concentrated under reduced pressure.

  • If a non-acidic solvent was used, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

6. Purification:

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

pictet_spengler_mechanism cluster_1 Iminium Ion Formation cluster_2 Cyclization and Aromatization Aminopyridine Aminopyridine Imine Imine Aminopyridine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Electrophilic Attack Final_Product Tetrahydropyridopyridine Cyclized_Intermediate->Final_Product - H+

Caption: General mechanism of the Pictet-Spengler reaction.

experimental_workflow Start Start Reactant_Prep Prepare Aminopyridine and Aldehyde Solutions Start->Reactant_Prep Reaction_Setup Combine Reactants under Inert Atmosphere Reactant_Prep->Reaction_Setup Catalyst_Addition Add Acid Catalyst Reaction_Setup->Catalyst_Addition Reaction Stir at Desired Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Pictet-Spengler reaction.

troubleshooting_tree Start Low or No Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Conditions Are reaction conditions anhydrous? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Dry_Reagents Use anhydrous solvents and dry glassware Check_Conditions->Dry_Reagents No Screen_Catalysts Screen different acid catalysts (Brønsted and Lewis) Check_Conditions->Screen_Catalysts Yes Dry_Reagents->Screen_Catalysts Optimize_Temp Optimize reaction temperature Screen_Catalysts->Optimize_Temp Increase_Time Increase reaction time Optimize_Temp->Increase_Time Success Improved Yield Increase_Time->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Slurry Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the formation of slurries in organic synthesis. The information is presented in a practical question-and-answer format to address specific experimental issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The solid material does not form a stable suspension and settles too quickly.

  • Question: My solid product is crashing out of the solvent and not forming a manageable slurry. What are the likely causes and how can I fix this?

    Answer: Rapid sedimentation is typically due to a combination of factors including large particle size, low solvent viscosity, and poor solid-liquid interactions. To address this, consider the following troubleshooting steps:

    • Particle Size Reduction: Larger particles have a greater tendency to settle. Mechanical stirring or sonication can help break down agglomerates and reduce the effective particle size. If the issue persists, consider techniques like wet milling to achieve a finer, more stable suspension.

    • Solvent Selection: The choice of solvent is critical. A solvent with a higher viscosity can slow down the rate of sedimentation. Additionally, the solvent should have some affinity for the solid to promote better wetting and dispersion. Sometimes a mixture of solvents can provide the optimal balance of solubility and suspension properties.[1]

    • Stirring and Agitation: Inadequate agitation can lead to localized areas of high supersaturation and uncontrolled precipitation, resulting in large, dense particles. Ensure your stirring is vigorous enough to keep the solids suspended uniformly throughout the reaction mixture.

    • Use of Additives: In some cases, a small amount of a stabilizing agent or surfactant can be added to the slurry to prevent particles from agglomerating and settling.[2]

Issue 2: The slurry is too thick and difficult to stir or transfer.

  • Question: My reaction mixture has become a thick, unmanageable paste. What can I do to reduce the viscosity of my slurry?

    Answer: High slurry viscosity can arise from high solids loading, very fine particles with high surface area, or strong inter-particle attractions. Here are some strategies to manage high viscosity:

    • Adjust Solids Concentration: The most direct way to reduce viscosity is to decrease the concentration of the solid phase by adding more solvent. However, this may impact reaction kinetics or downstream processing, so it should be done judiciously.

    • Temperature Control: Viscosity is temperature-dependent. Gently heating the slurry can often reduce its viscosity, but ensure the temperature is compatible with the stability of your compound and the reaction conditions.

    • Particle Shape and Size Distribution: Irregularly shaped particles can lead to higher viscosity due to increased friction and interlocking.[3] While more difficult to control, understanding the morphology of your solid can provide insight. A broader particle size distribution can sometimes lead to lower viscosity as smaller particles fill the gaps between larger ones.

    • Use of Dispersants: A dispersing agent can be added to break down agglomerates and reduce inter-particle forces, leading to a significant decrease in viscosity.[2]

Issue 3: An oil or amorphous solid is forming instead of a crystalline slurry.

  • Question: Instead of a fine crystalline slurry, my product is "oiling out" or forming a sticky, amorphous precipitate. How can I promote crystallization?

    Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the temperature of crystallization is above the melting point of the solute in the chosen solvent.

    • Reduce the Rate of Supersaturation: Rapidly cooling the solution or quickly adding an anti-solvent can lead to a sudden high level of supersaturation, favoring the formation of an oil. Try cooling the solution more slowly or adding the anti-solvent dropwise with vigorous stirring.

    • Solvent System Modification: The solvent plays a key role. If the boiling point of your solvent is higher than the melting point of your solute, "oiling out" is more likely. Consider a lower-boiling point solvent. Alternatively, using a solvent mixture can sometimes facilitate crystallization.

    • Seeding: Introducing a small seed crystal of the desired solid can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling.

    • Increase Agitation: Vigorous stirring can sometimes provide enough energy to induce nucleation and prevent the formation of a separate oil phase.

Data Presentation

The following tables summarize the impact of key experimental parameters on slurry properties.

Table 1: Effect of Solids Concentration and Particle Size on Slurry Viscosity

Solids Concentration (% w/v)Mean Particle Size (µm)Apparent Viscosity (cP at 100 s⁻¹)Observations
105025Low viscosity, easy to stir.
2050150Moderate viscosity, manageable.
3050800High viscosity, difficult to stir.
20100120Lower viscosity due to larger particles.
2010450Higher viscosity due to increased surface area of smaller particles.[4]

Table 2: Influence of Solvent Choice on Sedimentation Rate

SolventViscosity (cP at 25°C)Density (g/mL at 25°C)Observed Sedimentation Rate
Acetone0.30.79Very Fast
Isopropanol2.00.79Moderate
Ethylene Glycol16.11.11Very Slow

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction

This protocol outlines the general steps for determining the particle size distribution of a slurry using a laser diffraction particle size analyzer.

  • Sample Preparation:

    • Ensure the slurry is well-mixed to get a representative sample.

    • If the slurry is too concentrated, dilute it with a suitable solvent in which the solid is insoluble. The dilution should be sufficient to achieve an appropriate obscuration level for the instrument (typically 10-20%).

  • Instrument Setup:

    • Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement module (wet dispersion unit).

    • Fill the dispersion unit with the chosen solvent and run a background measurement.

  • Measurement:

    • Slowly add the prepared slurry sample to the dispersion unit until the target obscuration is reached.

    • Allow the sample to circulate and stabilize for a few minutes.

    • Perform the measurement. The instrument will analyze the light scattering pattern to calculate the particle size distribution.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Data Analysis:

    • The software will generate a report with the particle size distribution, typically including values such as D10, D50 (median), and D90.

Protocol 2: Rheological Measurement of Slurry Viscosity

This protocol describes how to measure the viscosity of a slurry as a function of shear rate using a rotational rheometer.

  • Instrument and Geometry Setup:

    • Use a rotational rheometer with a suitable geometry, such as parallel plates or a cone-and-plate system. For slurries with larger particles, a vane rotor or serrated plates may be necessary to prevent slippage.

    • Set the gap between the plates according to the manufacturer's recommendations and the particle size of the slurry (the gap should be at least 10 times the size of the largest particles).

  • Sample Loading:

    • Carefully place a sufficient amount of the slurry sample onto the lower plate of the rheometer.

    • Lower the upper plate to the set gap, ensuring the sample is evenly distributed and any excess is trimmed away.

  • Measurement Protocol:

    • Set the temperature for the measurement.

    • Perform a pre-shear step at a high shear rate to break down any temporary structures and ensure a consistent starting point.

    • Allow the sample to equilibrate at rest for a defined period.

    • Perform a shear rate sweep, typically from a low shear rate to a high shear rate (e.g., 0.1 to 1000 s⁻¹), to measure the viscosity across a range of conditions.[3]

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate on a log-log scale.

    • Analyze the resulting flow curve to determine the rheological behavior of the slurry (e.g., Newtonian, shear-thinning, or shear-thickening).[3]

Mandatory Visualizations

Troubleshooting_Workflow start Slurry Formation Issue (e.g., High Viscosity, Settling) check_stirring Is Stirring Adequate? start->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No check_concentration Is Solids Concentration Too High? check_stirring->check_concentration Yes increase_stirring->check_concentration add_solvent Add More Solvent check_concentration->add_solvent Yes check_particle_size Analyze Particle Size check_concentration->check_particle_size No add_solvent->check_particle_size psa_large Particles Too Large? check_particle_size->psa_large use_milling Consider Wet Milling / Sonication psa_large->use_milling Yes check_solvent Evaluate Solvent System (Viscosity, Polarity) psa_large->check_solvent No use_milling->check_solvent change_solvent Change or Use Co-solvent check_solvent->change_solvent Suboptimal consider_additives Consider Stabilizers or Dispersants check_solvent->consider_additives Optimal change_solvent->consider_additives end_node Slurry Properties Optimized consider_additives->end_node Problem Solved

Caption: Troubleshooting workflow for common slurry formation issues.

Experimental_Workflow prep Slurry Preparation - Weigh Solids - Add Solvent - Mix char Characterization Particle Size Analysis (Laser Diffraction) Rheology Measurement (Viscosity vs. Shear Rate) prep->char eval {Evaluation | - Compare to Target Specs - Stable Suspension? - Processable Viscosity?} char->eval optimize Optimization - Adjust Solvent - Modify Particle Size - Add Dispersant eval->optimize Not Met final Final Slurry Formulation eval->final Met optimize->prep Iterate

Caption: Experimental workflow for slurry formulation and optimization.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

While a specific, validated protocol for the recrystallization of this compound is not widely published, a general procedure can be established based on the successful recrystallization of structurally similar compounds. Ethyl acetate is a promising solvent for this class of molecules.[1]

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Other potential solvents for screening (e.g., ethanol, methanol, acetone, toluene, heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound (approx. 10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature to assess solubility. A suitable solvent should dissolve the compound poorly at room temperature but well upon heating.

    • Based on literature for similar compounds, ethyl acetate is a good starting point.[1] Ethanol is another potential option.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to the flask.

    • Gently heat the mixture to the boiling point of the solvent while stirring. Use a reflux condenser to prevent solvent loss.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this period.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
The compound is significantly impure.Consider pre-purification by another method, such as column chromatography, before recrystallization.
Crystals form too quickly The solution is too concentrated.Add a small amount of additional hot solvent to the solution and re-cool slowly.[3]
The cooling process is too rapid.Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
Low recovery of purified product Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.[3]
The crystals were washed with solvent that was not cold.Ensure the wash solvent is thoroughly chilled in an ice bath before use.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Minimize the amount of solvent used.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While an exact solvent has not been definitively reported, ethyl acetate is a highly recommended starting point based on its use for purifying similar tetrahydronaphthyridine derivatives.[1] Ethanol has also been used for related compounds. It is always best to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.

Q2: My compound is soluble in most common solvents at room temperature. What should I do?

A2: If your compound is highly soluble, a mixed solvent system may be necessary. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.

Q3: How can I tell if my recrystallized product is pure?

A3: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as NMR, IR, and Mass Spectrometry can confirm the identity and purity of the compound.

Q4: What are some common solvent mixtures for recrystallization?

A4: Common solvent mixtures include:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane

  • Toluene/Heptane

  • Dichloromethane/Hexane

The choice of solvent pair will depend on the solubility of your compound.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water 10010.2Good for polar compounds.
Ethanol 784.3A versatile solvent for a wide range of compounds.
Methanol 655.1Similar to ethanol but more polar.
Acetone 565.1Good for moderately polar compounds.
Ethyl Acetate 774.4A good starting point for many organic compounds.
Dichloromethane 403.1Useful for less polar compounds, often in a mixed system.
Toluene 1112.4Good for aromatic and less polar compounds.
Hexane/Heptane ~69 / ~98~0.1Non-polar solvents, often used as the "poor" solvent.

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Start Crude Compound AddSolvent Add Minimal Hot Solvent Start->AddSolvent Dissolved Compound Dissolved AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Insoluble Impurities Present Cooling Slow Cooling Dissolved->Cooling HotFiltration->Cooling IceBath Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Compound Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Cobalt-Catalyzed Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt-catalyzed cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My cobalt-catalyzed cyclization reaction is not working or giving a very low yield. What are the first steps I should take?

A1: When encountering low or no yield, a systematic check of your reaction components and conditions is crucial. Start by verifying the following:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Cobalt catalysts, particularly in their low-valent active states, can be sensitive to oxygen. Degas all solvents and reagents thoroughly.

  • Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst or lead to side reactions.[1] Ensure the purity of your substrates, and use freshly distilled or appropriately dried solvents.

  • Catalyst Activity: The cobalt precursor and any additives (like reducing agents) must be of high quality. Consider using freshly opened bottles of reagents. In some cases, the active catalyst is generated in situ; ensure the conditions for this activation are optimal.[2]

  • Stoichiometry: Double-check the molar ratios of your catalyst, ligands, substrates, and any other reagents.[2]

Q2: How does the choice of ligand affect the reaction yield and selectivity?

A2: The ligand plays a critical role in stabilizing the cobalt center, influencing its electronic properties and steric environment. This, in turn, dictates the reactivity, regioselectivity, and enantioselectivity of the cyclization.

  • Ligand Type: Different classes of ligands (e.g., phosphines, N-heterocyclic carbenes, salen) can have a profound impact on the reaction outcome. For instance, in certain cobalt-catalyzed intramolecular [4+2] cycloadditions, bis-phosphine ligands like (S)-BINAP are effective for 1,3-diene-ynes, while phosphinooxazoline (PHOX) ligands are better suited for less reactive 1,3-diene-enes.[3]

  • Ligand Sterics and Electronics: The steric bulk and electron-donating or -withdrawing properties of the ligand can influence the coordination of the substrate and the energetics of key steps in the catalytic cycle, such as oxidative cyclization and reductive elimination.[4]

Q3: What is the impact of the solvent on my reaction?

A3: The solvent can significantly influence the solubility of reagents, the stability of catalytic intermediates, and the overall reaction pathway.

  • Coordinating vs. Non-coordinating Solvents: The choice between a coordinating solvent (e.g., acetonitrile, DMA) and a non-coordinating solvent (e.g., 1,2-dichloroethane, toluene) can sometimes switch the reaction pathway, leading to different products.[5] For example, in one reported cobalt-catalyzed reaction, a non-coordinating solvent favored a [5+2] cycloaddition, while coordinating solvents led to a homo-ene reaction product.[5]

  • Solvent Polarity: The polarity of the solvent can affect the rate of certain steps in the catalytic cycle. A screening of solvents with varying polarities is often a valuable optimization step. In a study on cobalt-catalyzed enantioselective intramolecular reductive cyclization, a mixture of CH3CN and THF was found to be optimal, while CH3CN, DMA, or THF alone were less effective.[6]

Q4: Can the reaction temperature be optimized to improve the yield?

A4: Yes, temperature is a critical parameter. For many cobalt-catalyzed cyclizations, there is an optimal temperature range.

  • Low Temperatures: Insufficient temperature may lead to slow reaction rates or failure to overcome the activation energy for the desired pathway.

  • High Temperatures: Excessive heat can lead to catalyst decomposition, the formation of byproducts, or reduced selectivity. A systematic screening of temperatures is recommended to find the optimal balance for your specific reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no product formation, follow this troubleshooting workflow.

LowYieldTroubleshooting start Low or No Product Yield check_inert Verify Inert Atmosphere (N2 or Ar) start->check_inert check_purity Check Reagent and Solvent Purity check_inert->check_purity Atmosphere is Inert check_catalyst Assess Catalyst and Ligand Quality check_purity->check_catalyst Reagents are Pure optimize_conditions Systematically Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst is Active screen_ligands Screen Different Ligands optimize_conditions->screen_ligands Initial Checks Passed screen_solvents Screen Different Solvents screen_ligands->screen_solvents screen_temp Optimize Temperature screen_solvents->screen_temp consider_substrate Evaluate Substrate Compatibility screen_temp->consider_substrate modify_substrate Modify Substrate if Necessary consider_substrate->modify_substrate Substrate may be problematic success Improved Yield consider_substrate->success Substrate is compatible modify_substrate->success SelectivityIssues start Low Selectivity/ Multiple Products ligand_tuning Tune Ligand Sterics and Electronics start->ligand_tuning solvent_effect Investigate Solvent Effects (Coordinating vs. Non-coordinating) ligand_tuning->solvent_effect temp_adjustment Adjust Reaction Temperature solvent_effect->temp_adjustment additive_screen Screen for Additives (e.g., co-catalysts, salts) temp_adjustment->additive_screen analysis Analyze Effect on Product Distribution additive_screen->analysis analysis->ligand_tuning Further optimization needed optimized Improved Selectivity analysis->optimized Optimal conditions found

References

Overcoming moisture sensitivity of synthesis intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling moisture-sensitive synthesis intermediates. Find answers to common problems, detailed protocols, and data to ensure your reactions succeed.

Frequently Asked Questions (FAQs)

Q1: Why are some synthesis intermediates sensitive to moisture?

A: Certain intermediates, such as organometallics (e.g., Grignard and organolithium reagents), hydrides, and acid chlorides, are highly reactive.[1] They possess highly polarized or weak bonds that can be readily protonated or hydrolyzed by water. This unwanted reaction consumes the reagent, reduces product yield, and can generate hazardous byproducts.[2][3] For example, a Grignard reagent (R-MgX) will react with water to produce an alkane (R-H) and magnesium hydroxide, quenching the reagent.[3]

Q2: My reaction failed to initiate. How do I know if moisture is the problem?

A: Failure to initiate is a classic sign of moisture contamination, especially in reactions like Grignard synthesis.[4][5] Key indicators include:

  • No Exotherm: Many moisture-sensitive reactions are exothermic. A lack of heat generation suggests the reaction hasn't started.[4]

  • No Color Change: The expected color change associated with the formation of the intermediate or product does not occur.

  • Starting Material Recovery: Analysis (e.g., TLC, NMR) shows only unreacted starting materials after the reaction period.

To confirm, you can perform a small-scale control reaction where you intentionally add a tiny drop of water to see if it replicates the failure, or you can use a test reaction, like quenching a small aliquot with an indicator, to verify reagent activity before use.[6]

Q3: What are the essential techniques for handling moisture-sensitive reagents?

A: The two primary methods for creating the necessary inert atmosphere are using a Schlenk line or a glovebox.[7][8]

  • Schlenk Line: This apparatus allows for the manipulation of reagents under vacuum and backfilling with an inert gas (like nitrogen or argon).[7][8][9] It's ideal for reactions in solution, distillations, and transfers.

  • Glovebox: A sealed container filled with a purified inert gas, gloveboxes provide an environment with very low levels of oxygen and moisture (<1 ppm).[10][11] They are excellent for manipulating solids, preparing reaction vessels, and performing small-scale reactions.[1][11]

Both techniques require oven-dried or flame-dried glassware that is cooled under an inert atmosphere to remove adsorbed moisture.[1][5]

Troubleshooting Guides

Problem 1: My Grignard reaction is not starting or my yield is very low.

This is one of the most common issues when working with moisture-sensitive intermediates. The primary culprits are often an inactive magnesium surface or the presence of water.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) or by flame-drying under vacuum and cooled under an inert gas.[1] Solvents must be anhydrous grade and handled under inert gas.[5]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[5]

    • Mechanical Activation: Briefly crush the magnesium turnings with a dry glass rod or in a mortar and pestle to expose a fresh surface.[4][12]

    • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon reaction) or a few drops of 1,2-dibromoethane.[4][5][13]

  • Check Reagent Quality: Ensure the organic halide is pure and dry. Impurities can inhibit the reaction.[5][12]

  • Initiate with Heat: Gentle warming with a heat gun can sometimes be necessary to start the reaction.[4] Be prepared to cool the flask once the reaction begins, as it is exothermic.[4]

  • Minimize Side Reactions: A common side reaction is Wurtz coupling.[4][5] To avoid this, add the organic halide solution dropwise to maintain a low concentration in the flask.[4][5]

Problem 2: My organolithium reagent seems to be under-performing.

Organolithium reagents (e.g., n-BuLi, t-BuLi) are extremely reactive and degrade over time, especially with repeated access to the bottle. Their actual concentration is often lower than stated on the label.[14]

Troubleshooting Steps:

  • Titrate Your Reagent: Always determine the exact molarity of your organolithium solution before use. This is critical for accurate stoichiometry.[14] Several titration methods exist, such as the Gilman double titration method or methods using colorimetric indicators.[14][15][16]

  • Use Proper Syringe/Cannula Technique: Use a clean, dry syringe or a double-tipped needle (cannula) for transfers.[17] Flush the syringe with inert gas before drawing up the reagent.[1]

  • Check for Peroxide Formation: Ethers like THF can form explosive peroxides over time. Always use fresh, inhibitor-free solvents or test for peroxides before distillation.

  • Ensure Proper Storage: Store organolithium reagents in their original Sure/Seal™ bottles under an inert atmosphere, away from heat and moisture.[17][18]

Data & Protocols

Solvent Purity and Drying Agents

The quality of your "anhydrous" solvent is critical. The tables below summarize the typical water content of solvents after treatment with various drying agents. Karl Fischer titration is the standard method for accurately determining water content.[19]

Table 1: Efficiency of Common Drying Agents on THF and Dichloromethane (DCM)

SolventDrying Agent (Desiccant)Contact Time (h)Residual Water (ppm)
THF None ("Wet" Solvent)-~200 - 400
CaH₂ (stirred)24~40-50
Na/Benzophenone (reflux)-~43
3Å Molecular Sieves (20% m/v)48<10
Activated Alumina (column)single pass<10
DCM None ("Wet" Solvent)-~100 - 250
CaH₂ (stirred)24~3-5
P₂O₅ (stirred)24~0.5-1
3Å Molecular Sieves (10% m/v)48<10
Activated Alumina (column)single pass<10

Data compiled from studies evaluating desiccant efficiency.[19][20][21] For many common solvents like THF, toluene, and acetonitrile, passing the solvent through a column of activated neutral alumina or allowing it to stand over 3Å molecular sieves are very effective and safer alternatives to reactive metal distillations.[19][22]

Table 2: Properties of Common Drying Agents

Drying AgentCapacitySpeedAcidity/BasicitySuitable ForNot Suitable For
Na₂SO₄ HighSlowNeutralGeneral purpose, pre-dryingEthers (forms complexes)
MgSO₄ MediumFastWeakly AcidicGeneral purpose, neutral/acidic compoundsHighly acid-sensitive compounds
CaCl₂ HighMediumLewis AcidHydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones (forms complexes)
CaH₂ LowFastBasicEthers, hydrocarbons, aminesEsters, ketones, acidic compounds
Molecular Sieves (3Å/4Å) HighMediumNeutralMost organic solventsAldehydes, ketones (can catalyze aldol reactions)
P₂O₅ HighVery FastAcidicHydrocarbons, alkyl halides, nitrilesAlcohols, amines, ketones, acidic compounds

Experimental Protocols

Protocol 1: Titration of n-Butyllithium (n-BuLi) using N-Benzylbenzamide

This protocol determines the precise molarity of an organolithium reagent.

Materials:

  • N-benzylbenzamide (indicator, dried)

  • Anhydrous THF

  • n-Butyllithium solution (in hexanes)

  • Oven-dried 10 mL flask with stir bar, nitrogen inlet, and rubber septum

  • Dry syringes (1 mL and 0.5 mL)

  • Cooling bath (-45 °C, e.g., dry ice/acetonitrile)

Methodology:

  • Add approximately 100 mg of N-benzylbenzamide to the flask and record the exact mass.

  • Seal the flask and purge with dry nitrogen.

  • Add 5 mL of anhydrous THF via a dry syringe.

  • Cool the flask to -45 °C in a cooling bath.[16]

  • Slowly add the n-BuLi solution dropwise via a 0.5 mL syringe. A transient blue or green color may appear.[16]

  • The endpoint is reached when an intense, persistent blue or greenish-blue color remains.[16]

  • Record the exact volume of n-BuLi solution added.

  • Calculate the molarity using the 1:1 stoichiometry between the indicator and n-BuLi.

Calculation: Molarity (M) = (mass of indicator (g) / MW of indicator (g/mol)) / volume of n-BuLi (L)

Visual Guides

Workflow for Handling Air-Sensitive Reagents

The following diagram outlines the general workflow for setting up a reaction using moisture-sensitive reagents with standard Schlenk line techniques.

G start Start: Prepare Glassware dry Oven-Dry or Flame-Dry Glassware Under Vacuum start->dry cool Assemble Hot & Cool Under Inert Gas (N₂/Ar) dry->cool cycle Perform 3x Vacuum/ Inert Gas Cycles cool->cycle add_solvent Add Anhydrous Solvent (via Syringe/Cannula) cycle->add_solvent add_reagents Add Reagents (Solids first, then liquids) add_solvent->add_reagents run_rxn Run Reaction Under Positive Inert Gas Pressure add_reagents->run_rxn workup Quench & Work-Up run_rxn->workup end Product Isolation workup->end

A typical workflow for setting up a moisture-sensitive reaction.
Troubleshooting a Failed Grignard Reaction

This decision tree helps diagnose common failure points in a Grignard reaction.

G start Problem: Grignard Reaction Fails check_solvent Is the solvent truly anhydrous? start->check_solvent check_glassware Was glassware properly dried? check_solvent->check_glassware Yes sol_dry Action: Use freshly dried solvent (e.g., from still or alumina column) check_solvent->sol_dry No check_mg Was Mg surface activated? check_glassware->check_mg Yes glass_dry Action: Flame-dry under vacuum and cool under inert gas check_glassware->glass_dry No check_halide Is the organic halide pure? check_mg->check_halide Yes mg_activate Action: Crush Mg turnings or add iodine/dibromoethane check_mg->mg_activate No halide_purify Action: Purify halide (e.g., distillation) check_halide->halide_purify No success Success: Reaction Initiates check_halide->success Yes sol_dry->success sol_ok Solvent OK glass_dry->success glass_ok Glassware OK mg_activate->success mg_ok Mg OK halide_purify->success

A decision tree for troubleshooting Grignard reaction failures.

References

Technical Support Center: HPLC Purification of Tetrahydronaphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of tetrahydronaphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the HPLC purification of tetrahydronaphthyridine derivatives?

A1: The most critical parameter is the mobile phase pH. Tetrahydronaphthyridine derivatives are basic compounds due to the presence of nitrogen atoms in their heterocyclic structure. The pH of the mobile phase dictates the ionization state of these basic centers, which in turn significantly affects retention time, peak shape, and selectivity. It is crucial to control the pH to ensure consistent and reproducible separations.

Q2: How does the pKa of my tetrahydronaphthyridine derivative influence the choice of mobile phase pH?

A2: The pKa is the pH at which 50% of the compound is in its ionized form. For basic compounds like tetrahydronaphthyridines, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the pKa of the analyte.[1] This ensures that the compound is predominantly in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks. Operating near the pKa can result in peak broadening or splitting due to the presence of multiple ionic species.[1] While specific pKa values vary depending on the exact structure, the tetrahydronaphthyridine core generally imparts basic properties.

Q3: I am observing significant peak tailing with my tetrahydronaphthyridine derivative. What are the common causes and solutions?

A3: Peak tailing is a common issue when purifying basic compounds like tetrahydronaphthyridines. The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact ionically with the basic nitrogen atoms of the analyte, leading to tailing.[1]

  • Inappropriate Mobile Phase pH: As mentioned, a pH close to the analyte's pKa can cause peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Contamination: A contaminated column or guard column can introduce active sites that cause tailing.

Solutions to mitigate peak tailing are summarized in the troubleshooting guide below.

Q4: Can I use reversed-phase HPLC for the purification of these relatively polar heterocyclic compounds?

A4: Yes, reversed-phase HPLC (RP-HPLC) is a very common and effective technique for the purification of tetrahydronaphthyridine derivatives.[2][3] By adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the use of additives), you can achieve good retention and separation of these compounds on non-polar stationary phases like C18 or C8.

Q5: Are there specific mobile phase additives that can improve the peak shape of my compound?

A5: Yes, mobile phase additives can significantly improve peak shape. For basic compounds, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing peak tailing. Alternatively, using an acidic modifier like trifluoroacetic acid (TFA) or formic acid will protonate the basic analyte and can also improve peak shape and retention in reversed-phase chromatography.[4] Inorganic salt additives can also influence retention and peak symmetry.[5][6]

Q6: My tetrahydronaphthyridine derivative is a racemic mixture. How can I separate the enantiomers?

A6: Chiral HPLC is the most effective method for separating enantiomers of tetrahydronaphthyridine derivatives.[7][8] This typically involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.[9] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins.[8][9] The mobile phase for chiral separations is often a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[9]

Troubleshooting Guides

Issue 1: Peak Tailing
Potential Cause Recommended Solution
Secondary interactions with silanol groups - Use a modern, high-purity, end-capped silica column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. - Operate at a low mobile phase pH (e.g., pH 2-3 with 0.1% TFA or formic acid) to protonate the silanol groups and the basic analyte.
Mobile phase pH close to analyte pKa - Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For basic compounds, a lower pH is often beneficial.
Column overload - Reduce the injection volume or the concentration of the sample.
Column contamination - Flush the column with a strong solvent. - If using a guard column, replace it.
Issue 2: Poor Resolution or No Separation
Potential Cause Recommended Solution
Inappropriate mobile phase strength - For reversed-phase, if peaks elute too quickly, decrease the percentage of the organic solvent. If they elute too slowly or not at all, increase the organic solvent percentage. - Consider using a gradient elution method.
Incorrect stationary phase - If your compound is very polar, a standard C18 column may not provide enough retention. Consider a more polar reversed-phase column (e.g., C8, Phenyl-Hexyl, or an aqueous C18).
Mobile phase pH not optimal for selectivity - Perform a pH scouting study. Small changes in pH can significantly alter the selectivity between closely related compounds.
Issue 3: Variable Retention Times
Potential Cause Recommended Solution
Inconsistent mobile phase preparation - Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. - Always use high-purity solvents and reagents.
Fluctuations in column temperature - Use a column oven to maintain a constant and controlled temperature.
Pump issues or leaks - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.

Experimental Protocols

General Reversed-Phase HPLC Purification Protocol for Tetrahydronaphthyridine Derivatives

This protocol provides a starting point for method development. Optimization will be required based on the specific properties of your derivative.

1. Sample Preparation:

  • Dissolve the crude tetrahydronaphthyridine derivative in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and organic solvent, or DMSO).
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
  • The final concentration should be optimized to avoid column overload. A starting concentration of 1-5 mg/mL is often appropriate for analytical scale.

2. HPLC System and Column:

  • HPLC System: A standard preparative or analytical HPLC system with a UV detector.
  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm for analytical; larger dimensions for preparative).
  • Detector Wavelength: Determine the UV absorbance maximum (λmax) of your compound using a UV-Vis spectrophotometer and set the detector to this wavelength.

3. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Adjust proportionally for different column diameters.
  • Gradient Program (Example):

Time (minutes)% Mobile Phase B
010
2090
2590
2610
3010

4. Purification and Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
  • Inject the prepared sample.
  • Monitor the chromatogram and collect fractions corresponding to the desired peak.
  • Analyze the collected fractions for purity using the same or a modified analytical HPLC method.
  • Combine pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Tailing Factor for a Model Basic Compound

Mobile Phase Additive (in Acetonitrile/Water)Tailing Factor
None2.1
0.1% Formic Acid1.5
0.1% Trifluoroacetic Acid (TFA)1.2
0.1% Triethylamine (TEA)1.3

Note: Tailing factor is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. Higher values indicate more tailing.

Table 2: General Guide for Initial Column and Mobile Phase Selection

Analyte Polarity Recommended Column Type Typical Starting % Organic Solvent
HighAqueous C18, Phenyl-Hexyl5-10%
MediumC18, C810-20%
LowC18, C820-40%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_run HPLC Run cluster_post Post-Purification sample_prep Dissolve & Filter Sample system_prep Equilibrate Column injection Inject Sample system_prep->injection separation Gradient Elution injection->separation detection UV Detection separation->detection fraction_collection Collect Fractions detection->fraction_collection purity_analysis Analyze Purity fraction_collection->purity_analysis solvent_removal Solvent Evaporation purity_analysis->solvent_removal

Caption: A general workflow for the HPLC purification of tetrahydronaphthyridine derivatives.

troubleshooting_logic start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_tailing Adjust pH Add Competing Base Use End-capped Column peak_tailing->solution_tailing Yes variable_rt Variable Retention Times? poor_resolution->variable_rt No solution_resolution Optimize Gradient Change Stationary Phase Adjust pH poor_resolution->solution_resolution Yes solution_rt Check Mobile Phase Prep Use Column Oven Check for Leaks variable_rt->solution_rt Yes end Problem Solved variable_rt->end No solution_tailing->end solution_resolution->end solution_rt->end

Caption: A logical troubleshooting workflow for common HPLC purification issues.

References

Technical Support Center: Navigating Pictet-Spengler Reactions to Minimize Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on avoiding the formation of tar and other unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is tar formation in the context of a Pictet-Spengler reaction, and what causes it?

A1: Tar formation refers to the generation of a complex, often dark-colored, and intractable mixture of polymeric and degradation byproducts. The primary causes in a Pictet-Spengler reaction include:

  • Harsh Acidic Conditions: Strong acids can promote side reactions, including polymerization of the starting materials or product.[1][2]

  • High Temperatures: Elevated temperatures can lead to decomposition of reactants and products, contributing to tar formation.[3]

  • Reactive Substrates: Highly reactive aldehydes or electron-rich tryptamine derivatives can be prone to self-polymerization or other side reactions under acidic conditions.

  • Prolonged Reaction Times: Extended exposure to reaction conditions, especially at higher temperatures, can increase the likelihood of byproduct formation.

Q2: My Pictet-Spengler reaction turned dark brown/black. What does this indicate and what should I do?

A2: A dark coloration often signifies the formation of tar and other degradation products. If this occurs, it is advisable to:

  • Stop the reaction: Quench the reaction to prevent further degradation.

  • Analyze a sample: Use techniques like TLC or LC-MS to determine if any desired product has formed.

  • Optimize conditions: Re-evaluate your reaction parameters. Consider lowering the temperature, using a milder acid catalyst, or changing the solvent.

  • Purification: If some product is present, you may be able to salvage it through careful purification, such as column chromatography with a gradient elution to separate the product from the highly polar tar.

Q3: What are the key reaction parameters to control to avoid tar formation?

A3: To minimize tar formation, carefully control the following parameters:

  • Temperature: Lower temperatures generally favor the desired reaction pathway and minimize side reactions. Running the reaction at room temperature or even cooler is often beneficial.[3]

  • Acid Catalyst: The choice and concentration of the acid are critical. Milder acids, such as acetic acid or catalytic amounts of a stronger acid like TFA, are often preferred over strong mineral acids like HCl or H₂SO₄. In some cases, Lewis acids or even acid-free conditions can be employed.[2][3]

  • Solvent: The solvent can influence the reaction rate and selectivity. Aprotic solvents are sometimes reported to give higher yields and fewer byproducts compared to protic solvents.[1]

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.

Q4: Can the order of addition of reagents impact tar formation?

A4: Yes, the order of addition can be important. It is generally recommended to first dissolve the β-arylethylamine in the solvent and then add the aldehyde, followed by the acid catalyst. This can help to control the initial reaction rate and minimize local high concentrations of reactants that could lead to polymerization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction mixture becomes a dark, thick tar - Reaction temperature is too high.- Acid catalyst is too strong or concentrated.- Reactants are degrading.- Lower the reaction temperature (e.g., to room temperature or 0 °C).- Use a milder acid catalyst (e.g., acetic acid, catalytic TFA) or a Lewis acid.- Reduce the reaction time and monitor closely by TLC/LC-MS.
Low yield of desired product with significant baseline material on TLC - Incomplete reaction and/or formation of polar byproducts (tar).- Product is difficult to separate from starting materials.- Optimize reaction conditions (temperature, catalyst, solvent) to drive the reaction to completion.- Consider a different work-up procedure to remove polar impurities before chromatography.- If starting materials and product have similar polarities, consider derivatization to alter polarity for easier separation.[3]
Multiple spots on TLC, indicating side products - Side reactions such as N-acylation or oxidation are occurring.- Racemization or epimerization at a stereocenter.- Use milder reaction conditions.- For stereoselective reactions, lower temperatures can favor the kinetically controlled product and prevent racemization.[3]- Ensure the reaction is performed under an inert atmosphere if oxidation is suspected.

Data on Reaction Condition Optimization

While direct quantitative data on tar formation is scarce in the literature, the following tables summarize how different reaction parameters affect the yield and purity of the desired product, which is inversely correlated with the formation of byproducts like tar.

Table 1: Effect of Temperature on Pictet-Spengler Reaction

Tryptamine DerivativeAldehydeCatalystSolventTemperature (°C)Yield (%)ObservationsReference
Tryptophan methyl esterVarious aldehydesTFABenzeneRefluxOptimized yieldsHigher temperatures can lead to racemization.[F. Ungemach et al., J. Am. Chem. Soc. 1978]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol40~75Yield decreases at higher temperatures (60-80°C).[X. Zhang et al., Tetrahedron Lett. 2011]
TryptamineBenzaldehydeTFACH₂Cl₂Room Temp.85Milder conditions often lead to cleaner reactions.[General Protocol]

Table 2: Comparison of Acid Catalysts in Pictet-Spengler Reactions

Tryptamine DerivativeAldehydeCatalystSolventYield (%)ObservationsReference
TryptamineVariousTFA (1.1 eq)CH₂Cl₂80-95TFA is a common and effective catalyst.[General Protocol]
TryptamineVariousAcetic AcidToluene60-85Milder acid, may require higher temperatures or longer reaction times.[General Protocol]
TryptamineVariousYb(OTf)₃ (10 mol%)CH₃CN85-95Lewis acids can be effective and lead to cleaner reactions.[M. S. Taylor & E. N. Jacobsen, J. Am. Chem. Soc. 2006]
TryptamineVariousNoneHFIP (solvent)High1,1,1,3,3,3-Hexafluoro-2-propanol can act as both solvent and promoter, avoiding strong acids.[Y. K. Kim et al., Synthesis 2014]

Experimental Protocols

General Protocol for a Low-Tar Pictet-Spengler Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • β-arylethylamine (e.g., Tryptamine)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Acid Catalyst (e.g., Trifluoroacetic Acid, TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 eq) in the anhydrous solvent.

  • Aldehyde Addition: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, 0.1-1.1 eq) dropwise to the reaction mixture. Monitor for any significant color change or exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any baseline impurities (tar).

Visual Guides

Reaction Pathway and Tar Formation

pictet_spengler cluster_main Desired Reaction Pathway cluster_tar Tar Formation Pathways amine β-Arylethylamine imine Schiff Base/Iminium Ion amine->imine + Aldehyde + H⁺ side_reaction Side Reactions (e.g., Polymerization) amine->side_reaction aldehyde Aldehyde aldehyde->side_reaction product Tetrahydro-β-carboline imine->product Intramolecular Cyclization imine->side_reaction tar Tar/Polymeric Byproducts side_reaction->tar

Caption: Desired Pictet-Spengler reaction pathway versus competing tar formation pathways.

Troubleshooting Workflow for Tar Formation

troubleshooting_workflow start Reaction shows signs of tar formation (dark color, low yield) q1 Is the reaction temperature elevated? start->q1 a1_yes Lower the temperature (e.g., to RT or 0°C) q1->a1_yes Yes q2 Is a strong acid catalyst being used? q1->q2 No end Re-run optimized reaction a1_yes->end a2_yes Switch to a milder acid (e.g., Acetic Acid, catalytic TFA) or a Lewis Acid q2->a2_yes Yes q3 Is the reaction time prolonged? q2->q3 No a2_yes->end a3_yes Monitor reaction closely and quench upon completion q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting tar formation in Pictet-Spengler reactions.

Key Factors Influencing Tar Formation

factors_tar_formation tar Tar Formation temp High Temperature temp->tar acid Strong Acid Catalyst acid->tar time Long Reaction Time time->tar concentration High Reactant Concentration concentration->tar

Caption: Key experimental factors that can contribute to increased tar formation.

References

Technical Support Center: Scale-up Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scale-up synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the scale-up synthesis of this compound?

A1: The most critical stages are the initial pyridine ring functionalization, the subsequent cyclization to form the dihydronaphthyridine intermediate, and the final hydrogenation step to yield the tetrahydronaphthyridine product. Each of these stages presents unique challenges that can impact yield, purity, and scalability.

Q2: My hydrogenation reaction is slow or incomplete. What are the likely causes?

A2: Incomplete hydrogenation of pyridines is a common issue.[1][2][3] Potential causes include catalyst deactivation (poisoning), insufficient hydrogen pressure, or inadequate reaction temperature.[1][2] The nitrogen atom in the pyridine ring can bind to the metal catalyst, inhibiting its activity.[1]

Q3: Are there any chromatography-free synthesis routes suitable for large-scale production?

A3: Yes, a notable asymmetric synthesis route has been developed that avoids chromatographic purification, making it well-suited for scale-up.[4][5] This process relies on key transformations including a Heck reaction, a one-pot cyclization and amination, and an enantioselective transfer hydrogenation.[4][5]

Q4: What are common impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials, partially hydrogenated intermediates (dihydronaphthyridines), and byproducts from side reactions. Dehalogenation can also be an issue if halogenated pyridines are used under certain hydrogenation conditions.[1]

Q5: How can I improve the stereoselectivity of the hydrogenation step?

A5: For asymmetric synthesis, the use of a chiral catalyst is crucial. Ruthenium-catalyzed enantioselective transfer hydrogenation has been shown to be effective.[4][5] Reaction parameters such as catalyst loading, temperature, and pressure can also influence diastereoselectivity.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Heck Reaction
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting chloropyridine.Catalyst Inactivity: The palladium catalyst may be of poor quality or has been deactivated.- Ensure the use of a high-quality palladium catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.- Optimize the reaction temperature and pressure of the ethylene gas. - Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of significant byproducts.Side Reactions: Undesired side reactions may be competing with the desired Heck coupling.- Adjust the stoichiometry of the reagents, particularly the base and ligands. - Screen different phosphine ligands to improve selectivity.
Problem 2: Inefficient Cyclization to Dihydronaphthyridine
Symptom Possible Cause Suggested Solution
Low conversion of the 2-vinyl-3-acylpyridine intermediate.Insufficient Ammonia Concentration: The ammonia-mediated cyclization requires an adequate concentration to proceed efficiently.- Use a saturated solution of ammonia in the chosen solvent. - Ensure the reaction vessel is properly sealed to prevent the escape of ammonia gas.
Low Reaction Temperature: The activation energy for the cyclization may not be met.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of polymeric material.Intermolecular Reactions: At high concentrations, intermolecular side reactions can occur.- Perform the reaction at a lower concentration. - Control the rate of addition of the starting material.
Problem 3: Poor Performance in the Hydrogenation Step
Symptom Possible Cause Suggested Solution
Stalled or slow reaction.Catalyst Poisoning: The nitrogen in the pyridine ring or other impurities (e.g., sulfur compounds) can poison the catalyst.[1][6]- Use a higher catalyst loading. - Purify the substrate to remove potential poisons. - Consider using a catalyst more resistant to nitrogen poisoning, such as rhodium oxide.[1]
Insufficient Hydrogen Pressure/Temperature: The conditions may be too mild for complete saturation of the aromatic ring.[2]- Increase the hydrogen pressure and reaction temperature. Flow hydrogenation reactors can achieve the necessary high pressures and temperatures safely.[2]
Poor enantioselectivity (for asymmetric synthesis).Improper Catalyst or Ligand: The chiral ligand may not be optimal for this substrate.- Screen a variety of chiral ligands for the ruthenium catalyst. - Optimize the catalyst loading and reaction conditions.
Dehalogenation of the substrate.Harsh Hydrogenation Conditions: Certain catalysts and conditions can lead to the cleavage of halogen-carbon bonds.[1]- Use a milder catalyst or reaction conditions. - Consider a different synthetic route that avoids halogenated intermediates if dehalogenation is a persistent issue.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Dihydronaphthyridine Formation
ParameterMethod A: One-Pot Cyclization[4][5]Method B: Cobalt-Catalyzed [2+2+2] Cyclization[7]
Catalyst None (Ammonia-mediated)CpCo(CO)₂ or CpCo(COD)
Key Reagents 2-vinyl-3-acylpyridine, Ammonia in MethanolDialkynylnitriles
Solvent MethanolToluene or Dioxane
Temperature Room Temperature to 60 °CMicrowave irradiation (e.g., 150 °C)
Reported Yield High (e.g., 94%)Moderate to Good (e.g., 25-80%)
Scalability Notes Suitable for large scale, chromatography-free.May require catalyst removal and purification.
Table 2: Typical Conditions for Pyridine Hydrogenation
ParameterHeterogeneous Catalysis (e.g., Pt/C, Rh₂O₃)[1][2]Homogeneous Asymmetric Catalysis[4][5]
Catalyst Pt/C, Pd/C, Rh₂O₃, PtO₂Ru-based chiral catalyst
Hydrogen Source H₂ gasFormic acid/triethylamine mixture (transfer hydrogenation)
Pressure 30-100 barAtmospheric pressure
Temperature 80-100 °CRoom Temperature to 40 °C
Typical Yield Variable, can be highHigh (e.g., >90%)
Selectivity Can lead to a mixture of stereoisomers.High enantioselectivity (e.g., >99% ee).

Experimental Protocols

Protocol 1: Scale-up Synthesis of Dihydronaphthyridine Intermediate via One-Pot Cyclization and Amination

This protocol is adapted from a reported chromatography-free synthesis.[4][5]

  • Preparation: In a suitable reaction vessel, dissolve the 2-vinyl-3-acylpyridine starting material in methanol.

  • Reaction: Add a solution of ammonia in methanol to the reaction mixture.

  • Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction may initially be a homogeneous solution and then become a slurry.[4][5]

  • Work-up: After completion (typically 24 hours), the solid product is collected by filtration.

  • Purification: The collected solid is washed with ethanol and dried under vacuum to yield the dihydronaphthyridine product, which can be used in the next step without further purification.[4][5]

Protocol 2: Enantioselective Transfer Hydrogenation

This protocol is a general guide based on established methods for similar substrates.[4][5]

  • Catalyst Preparation: In a separate vessel under an inert atmosphere, prepare the ruthenium-based chiral catalyst by reacting the ruthenium precursor with the chosen chiral ligand.

  • Reaction Setup: In the main reaction vessel, dissolve the dihydronaphthyridine substrate in a suitable solvent (e.g., methanol).

  • Hydrogenation: Add the prepared catalyst solution to the substrate solution. Then, add the hydrogen source, typically a mixture of formic acid and triethylamine.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an extractive work-up to remove the catalyst and other reagents.

  • Isolation: The product can be isolated by crystallization or precipitation, avoiding the need for column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Heck Reaction cluster_intermediate1 Intermediate cluster_step2 Step 2: Cyclization/Amination cluster_intermediate2 Intermediate cluster_step3 Step 3: Hydrogenation cluster_final Final Product 2-Chloropyridine 2-Chloropyridine Heck_Reaction Heck Reaction (Pd Catalyst) 2-Chloropyridine->Heck_Reaction Ethylene Gas Ethylene Gas Ethylene Gas->Heck_Reaction Vinylpyridine 2-Vinyl-3-acylpyridine Heck_Reaction->Vinylpyridine Cyclization One-Pot Cyclization (Ammonia) Vinylpyridine->Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclization->Dihydronaphthyridine Hydrogenation Asymmetric Transfer Hydrogenation (Ru Catalyst) Dihydronaphthyridine->Hydrogenation Final_Product 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one Hydrogenation->Final_Product

Caption: Scale-up synthesis workflow for this compound.

troubleshooting_guide Start Low Yield or Incomplete Reaction Check_Step Identify Problematic Step Start->Check_Step Heck Heck Reaction Issues Check_Step->Heck Step 1 Cyclization Cyclization Issues Check_Step->Cyclization Step 2 Hydrogenation Hydrogenation Issues Check_Step->Hydrogenation Step 3 Heck_Sol_1 Check Catalyst Quality & Inert Atmosphere Heck->Heck_Sol_1 Heck_Sol_2 Optimize Temperature & Pressure Heck->Heck_Sol_2 Cyclization_Sol_1 Ensure High Ammonia Concentration Cyclization->Cyclization_Sol_1 Cyclization_Sol_2 Adjust Temperature & Concentration Cyclization->Cyclization_Sol_2 Hydrogenation_Sol_1 Increase Catalyst Loading or Change Catalyst Hydrogenation->Hydrogenation_Sol_1 Hydrogenation_Sol_2 Increase H2 Pressure & Temperature Hydrogenation->Hydrogenation_Sol_2

References

Technical Support Center: Asymmetric Hydrogenation of Dihydronaphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for catalyst selection and troubleshooting in the asymmetric hydrogenation of dihydronaphthyridine derivatives. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of dihydronaphthyridines?

A1: Transition metal complexes based on Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) are the most effective and commonly used catalysts.[1] The success of the reaction is highly dependent on the choice of the chiral ligand coordinated to the metal center. Ruthenium-diamine complexes and Iridium complexes with phosphine-based ligands like SegPhos are particularly effective for various N-heterocycles, including naphthyridine derivatives, often providing high conversions and excellent enantioselectivities (ee).[2][3][4]

Q2: Why is the hydrogenation of N-heterocycles like dihydronaphthyridine challenging?

A2: There are two primary challenges. First, the aromatic stability of the heterocyclic ring makes it less reactive, often requiring high pressures or temperatures. Second, the nitrogen atoms within the dihydronaphthyridine substrate (and the resulting tetrahydronaphthyridine product) are Lewis basic and can coordinate strongly to the metal center of the catalyst. This can lead to catalyst inhibition or "poisoning," which reduces or completely stops the catalytic activity.[5][6]

Q3: How can I overcome catalyst inhibition and low reactivity?

A3: A common strategy is to activate the substrate by converting the basic nitrogen atom into a salt. This is typically achieved by adding a Brønsted acid or a Lewis acid to the reaction mixture, or by using an activator that generates a hydrogen halide in situ.[7] This protonation or coordination prevents the nitrogen from binding to the catalytic metal center, thus avoiding catalyst poisoning and increasing the substrate's reactivity.

Q4: How important is the choice of chiral ligand?

A4: The chiral ligand is critical as it determines the stereochemical outcome of the reaction. The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the substrate preferentially. Ligands like chiral diphosphines (e.g., Josiphos, BINAP derivatives) and P,N-ligands (e.g., PHOX-type) are widely used. The optimal ligand is highly substrate-dependent, so screening a variety of ligands is often necessary to achieve high enantioselectivity.[1][8]

Q5: What is a typical substrate-to-catalyst (S/C) ratio for these reactions?

A5: S/C ratios for asymmetric hydrogenations of N-heterocycles typically range from 50:1 to 1000:1. For initial screenings and optimizations, a ratio of around 100:1 is common. For highly efficient catalyst systems, this ratio can be increased significantly, which is important for process scalability and reducing catalyst cost.

Catalyst Performance Data

The selection of a catalyst system is crucial for achieving high yield and enantioselectivity. The following table summarizes the performance of representative catalysts in the asymmetric hydrogenation of various naphthyridine and related N-heterocyclic substrates. Note: Direct side-by-side comparisons are limited; this data is compiled from different systems to provide illustrative performance.

MetalChiral LigandSubstrate ClassSolventTemp. (°C)H₂ Pressure (atm)Conversion (%)ee (%)
Ru (R,R)-Ts-DENEB2,6-disubstituted 1,5-NaphthyridineMeOH5050>9999
Ru (S,S)-C3-TunePhos2,7-disubstituted 1,8-NaphthyridineiPrOH8050>9999
Ir (R)-SegPhos / TCCA¹2-substituted PyridinesDCE6080>9999
Rh (R,S)-JosiPhosN-benzylated 3-substituted PyridiniumTHF/TFE5050>9590
Ru (R,R)-TsDPEN2-methylquinolineToluene6020>99>99
Ir (S)-SegPhos2-methylquinolineToluene3050>9996

¹TCCA (Trichloroisocyanuric acid) used as an in situ activator.[7] Data compiled from analogous reactions reported in the literature.[2][3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the asymmetric hydrogenation of dihydronaphthyridines.

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Troubleshooting Workflow for Asymmetric Hydrogenation

Problem 1: Low or No Conversion
  • Symptom: The starting material is largely unreacted after the specified reaction time.

  • Possible Cause 1: Catalyst Poisoning.

    • Explanation: The nitrogen atoms in the dihydronaphthyridine substrate or the hydrogenated product can bind to the catalyst's metal center, inhibiting its activity.[5][6]

    • Solution: Add a stoichiometric or catalytic amount of a Brønsted acid (e.g., TfOH, HCl) or a Lewis acid. This will protonate the nitrogen, preventing it from coordinating to the catalyst. Alternatively, use a substrate that is already a salt (e.g., a pyridinium salt).[7]

  • Possible Cause 2: Catalyst Deactivation by Impurities.

    • Explanation: Trace impurities in the substrate, solvent, or hydrogen gas can act as poisons. Common culprits include sulfur compounds, water, or oxygen.[5]

    • Solution: Ensure all reagents and solvents are of high purity and are rigorously degassed and dried. Use high-purity hydrogen gas. If using an air-sensitive catalyst, ensure all manipulations are performed under an inert atmosphere (glovebox or Schlenk line).

  • Possible Cause 3: Insufficiently Active Catalyst or Conditions.

    • Explanation: The chosen catalyst may not be active enough for the specific substrate under the selected conditions. The high stability of the aromatic ring requires sufficient thermal energy or pressure.

    • Solution: Increase the hydrogen pressure and/or temperature. If this fails, screen a different metal catalyst (e.g., switch from Rh to Ir or Ru) or a different ligand that may confer higher activity.

Problem 2: High Conversion but Low Enantioselectivity (ee)
  • Symptom: The starting material is consumed, but the product is a nearly racemic mixture.

  • Possible Cause 1: Poor Ligand-Substrate Match.

    • Explanation: The chiral environment created by the ligand is not effective at differentiating between the two faces of the dihydronaphthyridine.

    • Solution: This is the most common cause of low ee. A screening of different chiral ligands is essential. Test ligands with different electronic and steric properties. For example, if a BINAP-based ligand gives poor results, try a Josiphos or PHOX-type ligand.

  • Possible Cause 2: Incorrect Reaction Temperature.

    • Explanation: Enantioselectivity can be highly temperature-dependent. Higher temperatures can sometimes provide enough energy to overcome the desired stereoselective pathway, leading to a loss of selectivity.

    • Solution: Try running the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves enantioselectivity.

  • Possible Cause 3: "Background" or Uncatalyzed Reaction.

    • Explanation: Under harsh conditions (very high temperature or pressure), a non-asymmetric background reaction may occur, producing a racemic product and lowering the overall measured ee.

    • Solution: Reduce the reaction temperature. Confirm that no reaction occurs in the absence of the chiral catalyst.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Preparation and In Situ Screening

This protocol describes a general method for the in situ preparation of an Iridium catalyst and its use in a screening reaction. All operations should be performed under an inert atmosphere using a glovebox or Schlenk techniques.

  • Catalyst Precursor Solution: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., (R)-SegPhos, 2.2 mol%) in an anhydrous, degassed solvent (e.g., THF or DCE, 1.0 mL).

  • Stirring: Stir the resulting solution at room temperature for 20-30 minutes to allow for complex formation.

  • Substrate Addition: In a separate vial or autoclave insert, place the dihydronaphthyridine substrate (1.0 eq). If required, add any activator (e.g., an acid) at this stage.

  • Reaction Assembly: Transfer the prepared catalyst solution to the vessel containing the substrate. Add additional solvent to reach the desired concentration (e.g., 0.1 M).

  • Hydrogenation: Seal the vessel inside a high-pressure autoclave. Purge the autoclave 3-5 times with H₂ gas before pressurizing to the target pressure (e.g., 50 atm).

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 h).

  • Work-up and Analysis: After cooling and carefully venting the autoclave, concentrate the reaction mixture. The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) should be determined by chiral HPLC or SFC analysis.

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General Experimental Workflow Diagram

References

Technical Support Center: Chromatography-Free Purification of Tetrahydronaphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the chromatography-free purification of tetrahydronaphthyridine scaffolds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using chromatography-free purification methods for tetrahydronaphthyridine scaffolds?

Chromatography-free purification techniques, such as recrystallization and liquid-liquid extraction, offer several benefits. They are often more cost-effective and scalable than chromatographic methods. These techniques can also be more environmentally friendly due to reduced solvent consumption. For tetrahydronaphthyridine scaffolds, which are often synthesized on a larger scale in drug discovery, these advantages are particularly significant.

Q2: How do I select an appropriate solvent for the recrystallization of my tetrahydronaphthyridine derivative?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For tetrahydronaphthyridine scaffolds, which often contain both aromatic and saturated heterocyclic components, a range of solvents from polar protic (e.g., ethanol, isopropanol) to polar aprotic (e.g., acetone, ethyl acetate) and nonpolar (e.g., toluene, heptane) should be screened. A mixed solvent system can also be effective.

Q3: My tetrahydronaphthyridine derivative "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's solubility is too high in the chosen solvent or the solution cools too quickly. To remedy this, you can try a less polar solvent or a solvent mixture. Ensure the solution cools down slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.[1]

Q4: Can I use liquid-liquid extraction to purify my tetrahydronaphthyridine product?

Yes, liquid-liquid extraction can be a powerful chromatography-free purification step. Due to the basic nature of the nitrogen atoms in the tetrahydronaphthyridine core, you can often use pH swings to your advantage. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic tetrahydronaphthyridine can be protonated and extracted into the aqueous layer, leaving non-basic impurities behind. The pH of the aqueous layer can then be adjusted with a base to recover the purified product, which can be extracted back into an organic solvent.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Select a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent to dissolve the product.[2] - Concentrate the mother liquor to recover a second crop of crystals.[3] - Pre-heat the filtration apparatus.[3]
Persistent Impurities - Impurities have similar solubility profiles to the product. - Rapid cooling trapping impurities within the crystal lattice.- Attempt recrystallization with a different solvent system. - Ensure a slow cooling rate to allow for selective crystallization. - Consider a preliminary purification step like an acid-base extraction.
No Crystal Formation - The solution is not supersaturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.[1] - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[1] - Scratch the inner surface of the flask with a glass rod.
Rapid Crystallization - The solution is cooling too quickly.- Slow down the cooling process by insulating the flask or using a dewar with warm water.[1]
Acid-Base Extraction Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Recovery from Aqueous Layer - Incomplete protonation of the tetrahydronaphthyridine. - The protonated form has some solubility in the organic layer. - Incomplete basification before back-extraction.- Use a stronger acid or a higher concentration for the initial extraction. - Perform multiple extractions of the organic layer with the acidic solution. - Ensure the pH of the aqueous layer is sufficiently basic before back-extracting the product.
Emulsion Formation - High concentration of dissolved solids. - Agitation is too vigorous.- Add a small amount of brine (saturated NaCl solution). - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude tetrahydronaphthyridine scaffold. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. Separate the layers and collect the acidic aqueous layer. Repeat the extraction of the organic layer twice more.

  • Basification: Combine the acidic aqueous extracts and cool the solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is basic (pH > 10). The purified product should precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and repeat the extraction twice more.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified tetrahydronaphthyridine scaffold.

Visualized Workflows

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product start Crude Tetrahydronaphthyridine recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis acid_base->analysis end Pure Tetrahydronaphthyridine analysis->end

Caption: Experimental workflow for chromatography-free purification.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Recrystallization Attempt outcome Successful Crystallization? start->outcome low_yield Low Yield outcome->low_yield No no_crystals No Crystals Formed outcome->no_crystals No impure Product Impure outcome->impure No end Pure Product outcome->end Yes solution_yield - Use less solvent - Change solvent - Collect second crop low_yield->solution_yield solution_crystals - Concentrate solution - Add anti-solvent - Scratch flask no_crystals->solution_crystals solution_purity - Slower cooling - Different solvent - Pre-purification step impure->solution_purity solution_yield->start Retry solution_crystals->start Retry solution_purity->start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Validation & Comparative

Spectroscopic Showdown: A Comparative Guide to Tetrahydronaphthyridinone Isomers and Related Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the confident identification and characterization of novel chemical entities. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for key bicyclic lactam structures, offering a valuable resource for those working with similar scaffolds.

Data Presentation: NMR and HRMS Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and HRMS data for the selected compounds.

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)

CompoundH-3H-4H-5H-7H-8Aromatic/Olefinic CHNHOther
5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride-------Data not publicly available. A ¹H NMR spectrum is noted to be available from commercial vendors.[1]
4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone2.94 (dd)4.20-3.90 (m)-2.25 (s, CH₃)-7.40-6.90 (m, Ar)9.84 (s)1.05 (t, CH₃), 4.20-3.90 (m, OCH₂)

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aAromatic/Olefinic COther
5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one----------Data not publicly available.
4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone169.738.336.9-104.9148.0---140.9, 134.8, 128.3, 127.0, 126.7167.5 (C=O), 59.4 (OCH₂), 18.2 (CH₃), 14.1 (CH₃)

Table 3: HRMS Data Comparison

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Measured Exact Mass [M+H]⁺
5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-oneC₈H₁₀N₂O151.0866Data not publicly available.
4-(p-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridoneC₁₅H₁₆N₂O₅305.1132305.1132

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for acquiring NMR and HRMS data for nitrogen-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • The sample is placed in the NMR spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • A standard single-pulse experiment is performed. Key parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

  • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is typically performed.

  • Key parameters are adjusted for the lower sensitivity of the ¹³C nucleus:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • The data is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization technique (e.g., acetonitrile, methanol, or water).

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • For electrospray ionization (ESI), a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) may be added to promote ionization.

HRMS Acquisition (ESI-TOF):

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The sample is ionized using an electrospray ionization (ESI) source.

  • The ions are accelerated into a time-of-flight (TOF) mass analyzer.

  • The instrument is calibrated using a known reference standard to ensure high mass accuracy.

  • Data is acquired over a relevant mass range, and the exact mass of the protonated molecule [M+H]⁺ or other adducts is determined. The high resolution of the instrument allows for the determination of the elemental composition.[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel heterocyclic compound using NMR and HRMS.

G Figure 1. Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HRMS HRMS Analysis Purification->HRMS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Formula_Confirmation Elemental Formula Confirmation HRMS->Formula_Confirmation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization Formula_Confirmation->Final_Characterization

Figure 1. Workflow for Spectroscopic Characterization

References

A Comparative Guide to the Synthesis of Tetrahydronaphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. The efficient and versatile synthesis of these scaffolds is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of prominent synthetic routes to tetrahydronaphthyridine scaffolds, offering a comprehensive overview of both modern and classical methodologies supported by experimental data.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route to a tetrahydronaphthyridine scaffold is a pivotal decision in the drug discovery workflow, influencing factors such as yield, scalability, structural diversity, and overall efficiency. This section presents a head-to-head comparison of a modern photoredox-catalyzed approach, a cobalt-catalyzed cycloaddition, and a modified classical Friedländer annulation.

ParameterPhotoredox-Catalyzed AnnulationCobalt-Catalyzed [2+2+2] CycloadditionModified Friedländer Annulation
Overall Yield High (up to 98%)[1]Good to ExcellentHigh (up to 95%)[2]
Reaction Steps Two-step, continuous flowOne-pot cyclizationOne-pot condensation/cyclization
Reaction Time ~20 minutes residence time in flow[1]Not specified, microwave-promoted[1][3]6 - 12 hours[2]
Reaction Temperature 180 °C (thermal step)[1]Not specified, microwave irradiation[1][3]50 °C[2]
Key Reagents Halogenated vinyl pyridine, primary amine, photocatalyst, HAT catalystDialkynylnitrile, Cobalt catalyst2-Aminonicotinaldehyde, active methylene compound
Catalyst 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN)Cobalt complex[1][3]Choline hydroxide[2]
Scalability Demonstrated on a gram scale[4]Not specifiedSuitable for lab scale
Key Advantages Automated, continuous flow, high productivity, modular[1][4]High atom economy, direct access to the core structure[1]Mild conditions, simple work-up, high yields for specific isomers[2]
Key Limitations Requires specialized flow chemistry equipmentRequires synthesis of specialized diyne precursors[1]Potentially long reaction times

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their evaluation and implementation.

Modular, Automated Photoredox-Catalyzed Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridines[1]

This modern approach utilizes a continuous flow system to sequence a photoredox-catalyzed hydroaminoalkylation (HAA) with an intramolecular SNAr cyclization.

Materials:

  • 2-Fluoro-3-vinylpyridine

  • Cyclohexylamine

  • 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) (photocatalyst)

  • Sodium azide (NaN3) (HAT catalyst)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Vapourtec R-series flow system with a PhotoSyn LED photoreactor (420 nm) and a high-temperature tube reactor.

Procedure: Three reagent feeds are prepared in anhydrous DMF:

  • Reagent Feed A: 2-fluoro-3-vinylpyridine (1.0 equiv) and 3DPA2FBN (1 mol%).

  • Reagent Feed B: Cyclohexylamine (1.0 equiv) and NaN3 (20 mol%).

  • Reagent Feed C: DIPEA (1.5 equiv).

The reagent feeds are pumped through the flow system, first through the photoreactor for the HAA step, and then through the high-temperature tube reactor set to 180 °C for the SNAr cyclization. The steady-state mixture is collected and concentrated in vacuo to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine product.

Quantitative Data:

  • Overall Yield: 98%

  • Residence Time: ~20 minutes

  • Temperature: 180 °C for the thermal cyclization step.

Microwave-Promoted, Cobalt-Catalyzed Intramolecular [2+2+2] Cyclization[1][3]

This method provides a direct route to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold through an intramolecular cycloaddition of a dialkynylnitrile precursor.

General Procedure: A solution of the appropriate dialkynylnitrile in a suitable solvent is treated with a cobalt catalyst. The reaction mixture is then subjected to microwave irradiation to promote the [2+2+2] cyclization, leading to the formation of the tetrahydronaphthyridine ring system.

(Specific details on the catalyst, solvent, temperature, and reaction time were not fully available in the provided search results, but the method is noted for its efficiency and good yields.)

Modified Friedländer Annulation for 1,8-Naphthyridine Derivatives[2]

This protocol describes a mild, base-catalyzed approach for the synthesis of 1,8-naphthyridine derivatives, which are structural analogs of the tetrahydronaphthyridine core.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline hydroxide (40% in water)

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (1.5 mmol for acetone).

  • Add 1 mL of water and begin stirring.

  • Add choline hydroxide (1 mol%).

  • Purge the flask with nitrogen and heat the mixture to 50 °C.

  • Monitor the reaction by TLC (typically 6-12 hours).

  • After completion, cool the mixture to room temperature and extract with ethyl acetate.

  • The organic layer is separated and concentrated under reduced pressure to yield the crude product.

Quantitative Data for the synthesis of 2-Methyl-1,8-naphthyridine:

  • Yield: >95%

  • Reaction Time: 6 hours

  • Temperature: 50 °C

Classical Routes: A Note on the Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classical method for the synthesis of quinolines, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis[5][6]. While historically significant for the synthesis of related heterocyclic systems, its direct application for the construction of tetrahydronaphthyridine scaffolds from aminopyridine precursors is not well-documented in the reviewed literature. The harsh reaction conditions and the specificity for aniline-type substrates make it less versatile for the synthesis of the diverse isomers of tetrahydronaphthyridine.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the compared synthetic strategies, the following diagrams have been generated.

cluster_0 Photoredox-Catalyzed Annulation cluster_1 Cobalt-Catalyzed [2+2+2] Cycloaddition cluster_2 Modified Friedländer Annulation A0 Prepare Reagent Feeds (Vinyl Pyridine, Amine, Catalysts) B0 Pump through Photoreactor (Hydroaminoalkylation) A0->B0 C0 Pump through High-Temp Reactor (SNAr Cyclization) B0->C0 D0 Product Collection & Concentration C0->D0 A1 Synthesize Dialkynylnitrile Precursor B1 Add Cobalt Catalyst A1->B1 C1 Microwave Irradiation ([2+2+2] Cyclization) B1->C1 D1 Work-up & Purification C1->D1 A2 Combine 2-Aminonicotinaldehyde & Active Methylene Compound B2 Add Choline Hydroxide & Heat (50°C) A2->B2 C2 Reaction Monitoring (TLC) B2->C2 D2 Aqueous Work-up & Extraction C2->D2

Caption: A comparative workflow of the three main synthetic routes.

Conclusion

The synthesis of tetrahydronaphthyridine scaffolds can be approached through various methodologies, each with its distinct advantages and limitations. Modern techniques, such as the photoredox-catalyzed continuous flow synthesis, offer high efficiency, automation, and scalability, making them particularly attractive for library synthesis and large-scale production[1][4]. The cobalt-catalyzed [2+2+2] cycloaddition provides an atom-economical route to the core structure, though it may require the synthesis of specialized starting materials[1][3]. The modified Friedländer annulation represents a significant improvement over classical methods, offering high yields under mild conditions for specific isomers[2]. The choice of the optimal synthetic route will ultimately depend on the specific research and development goals, including the desired substitution patterns, scale of synthesis, and available laboratory equipment.

References

A Comparative Guide to the Efficacy of RORγt Inhibitors: Featuring 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The therapeutic potential of modulating this pathway is underscored by the clinical success of monoclonal antibodies targeting IL-17 and IL-23. Small molecule inhibitors of RORγt offer the promise of an orally available treatment modality with the potential to intervene earlier in the inflammatory cascade.

This guide provides a comparative analysis of the efficacy of various RORγt inhibitors, with a special focus on compounds containing the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold, exemplified by the clinical candidate TAK-828F. The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to provide an objective resource for the scientific community.

Quantitative Comparison of RORγt Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of selected RORγt inhibitors. It is important to note that direct comparisons of absolute values between studies should be made with caution, as experimental conditions can vary.

Table 1: In Vitro Potency of Selected RORγt Inverse Agonists

Compound Name (Synonym)Core ScaffoldTarget AssayIC50 (nM)Species
TAK-828F This compound RORγt Binding (TR-FRET)1.9[1][2]Human
RORγt Reporter Gene6.1[1][2]Human
IL-17A Secretion (hPBMCs)Potent inhibitorHuman
Vimirogant (VTP-43742)DihydropyrrolopyridineRORγt Inhibition17[1]Human
IL-17A Secretion (hPBMCs)18[1]Human
IL-17A Secretion (Human Whole Blood)192[1]Human
BMS-986251TricyclicRORγt Reporter Gene (GAL4)11-12[3]Human
IL-17A Release (Human Whole Blood)24-27[3]Human
Th17 Differentiation11[3]Mouse
IMU-935Not DisclosedRORγt Reporter Gene~20[4]Human
IL-17A/F, IFN-γ Release3-5[4]Human
JNJ-61803534Not DisclosedRORγt Transcription9.6[4]Human

Table 2: In Vivo Efficacy of Selected RORγt Inhibitors in Preclinical Models

Compound NameAnimal ModelDosing RegimenKey Efficacy Readout
TAK-828F IL-23-Induced Ear Swelling (Mouse)0.3, 1, 3 mg/kg, oral, b.i.d.Dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg)[1]
T-cell Transfer Colitis (Mouse)1, 3 mg/kg, oral, b.i.d.Strong protection against colitis progression; decreased Th17 and Th1/17 cells.
BMS-986251Imiquimod-Induced Psoriasis (Mouse)Oral administrationRobust efficacy comparable to positive control[5]
Mouse Acanthosis ModelOral administrationRobust efficacy comparable to positive control[5]
Vimirogant (VTP-43742)Psoriasis (Human Phase 2a)700 mgReversible transaminase elevations observed in some patients[6]

RORγt Signaling Pathway and Mechanism of Inhibition

RORγt plays a crucial role in the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. This process is initiated by cytokines such as TGF-β and IL-6, which activate STAT3, a key transcription factor that induces the expression of RORγt. RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription and the subsequent inflammatory cascade.[2][7]

RORγt inhibitors, such as those discussed in this guide, are typically inverse agonists. They bind to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of co-activator proteins and may even facilitate the binding of co-repressor complexes. This ultimately leads to the suppression of RORγt-mediated gene transcription.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-bR TGF-bR TGF-beta->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3_inactive STAT3 IL-6R->STAT3_inactive JAK activation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Phosphorylation RORgt_mRNA RORγt mRNA STAT3_active->RORgt_mRNA Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORE ROR Response Element (on DNA) RORgt_protein->RORE IL17_gene IL-17 Gene Transcription RORE->IL17_gene Activation RORgt_Inhibitor RORγt Inhibitor (e.g., TAK-828F) RORgt_Inhibitor->RORgt_protein Inhibition

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of RORγt inhibitor efficacy. Below are outlines of key assays cited in the evaluation of these compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) RORγt Binding Assay

Objective: To determine the binding affinity of a compound to the RORγt ligand-binding domain (LBD).

Principle: This assay measures the disruption of the interaction between the RORγt-LBD and a fluorescently labeled co-activator peptide by a test compound. The RORγt-LBD is typically tagged (e.g., with GST) and bound by a Terbium (Tb)-labeled antibody (donor fluorophore). The co-activator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). When the co-activator binds to RORγt, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will displace the co-activator, leading to a loss of FRET.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, Tb-labeled anti-GST antibody, fluorescently labeled co-activator peptide (e.g., from SRC1/NCoA1), and GST-tagged RORγt-LBD.

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Assay Assembly: In a microplate, combine the RORγt-LBD, Tb-labeled antibody, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Co-activator Addition: Add the fluorescently labeled co-activator peptide to all wells.

  • Second Incubation: Incubate to allow the co-activator to bind to any unbound RORγt.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

TR_FRET_Workflow TR-FRET RORγt Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (RORγt-LBD, Tb-Ab, Fluor-Peptide) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilution of Test Compound Start->Compound_Dilution Assay_Plate Add RORγt-LBD, Tb-Ab, and Test Compound to Plate Prepare_Reagents->Assay_Plate Compound_Dilution->Assay_Plate Incubate_1 Incubate for Binding Equilibrium Assay_Plate->Incubate_1 Add_Peptide Add Fluorescently Labeled Co-activator Peptide Incubate_1->Add_Peptide Incubate_2 Incubate for Co-activator Binding Add_Peptide->Incubate_2 Read_Plate Read Plate on TR-FRET Reader Incubate_2->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TR-FRET RORγt binding assay.

RORγt Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.

Principle: A host cell line (e.g., HEK293 or Jurkat) is co-transfected with two plasmids. The first plasmid expresses the RORγt-LBD fused to a GAL4 DNA-binding domain. The second plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the absence of an inhibitor, the RORγt-LBD-GAL4 fusion protein binds to the UAS and drives the expression of luciferase. An inhibitor will bind to the RORγt-LBD, preventing transcriptional activation and leading to a decrease in luciferase activity. A second reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.

Protocol Outline:

  • Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the RORγt-LBD-GAL4 expression vector and the UAS-luciferase reporter vector (and a normalization vector).

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (typically 18-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the activity of both the experimental (Firefly) and normalization (Renilla) luciferases using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the experimental luciferase signal to the control luciferase signal. Plot the normalized activity against the compound concentration to determine the IC50 value.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the in vivo efficacy of a RORγt inhibitor in a mouse model of multiple sclerosis.

Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides or proteins (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. This induces a Th17- and Th1-mediated autoimmune response against the central nervous system, leading to inflammation, demyelination, and progressive paralysis that mimics aspects of multiple sclerosis. The efficacy of a test compound is assessed by its ability to prevent or reduce the clinical signs of EAE.

Protocol Outline:

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

  • EAE Induction: Immunize mice with MOG35-55/CFA and administer pertussis toxin according to a standard protocol.

  • Compound Administration: Begin treatment with the RORγt inhibitor at a predetermined dose and schedule (prophylactic or therapeutic).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Data Analysis: Plot the mean clinical scores over time for the treated and vehicle control groups. Analyze for statistically significant differences in disease severity, onset, and peak score. Histological analysis of the spinal cord can also be performed to assess inflammation and demyelination.

Conclusion

The development of potent and selective small molecule inhibitors of RORγt, such as those based on the this compound scaffold, represents a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders. The data presented in this guide highlight the significant progress made in this field. However, challenges related to achieving optimal efficacy and safety profiles in the clinic remain. Continued research focusing on the nuanced roles of RORγt in different tissues and disease contexts will be critical for the successful development of next-generation RORγt modulators. The experimental protocols and comparative data provided here offer a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

In Vitro Activity of Tetrahydronaphthyridine-Based HIV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of recently developed tetrahydronaphthyridine-based HIV inhibitors against other established classes of antiretroviral agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel compounds.

Comparative In Vitro Activity of HIV Inhibitors

The following table summarizes the in vitro antiviral potency and cytotoxicity of representative tetrahydronaphthyridine-based HIV-1 integrase allosteric inhibitors and compares them with established drugs from other classes, including integrase strand transfer inhibitors (INSTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).

Compound ClassCompound Name/IDMechanism of ActionTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Tetrahydronaphthyridine Representative CompoundAllosteric Integrase InhibitorHIV-1 IntegraseSub-micromolar>50-[1]
Integrase Strand Transfer Inhibitor (INSTI) DolutegravirIntegrase Strand Transfer InhibitorHIV-1/HIV-2 Integrase1.3 - 2.6>10>3800[2][3]
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) EfavirenzReverse Transcriptase InhibitorHIV-1 Reverse Transcriptase-31.5-[4]
Protease Inhibitor (PI) SaquinavirProtease InhibitorHIV-1 Protease37.7--[5]
Protease Inhibitor (PI) IndinavirProtease InhibitorHIV-1 Protease5.5--[5]
Protease Inhibitor (PI) TipranavirProtease InhibitorHIV-1 Protease30 - 70--[5]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window. A higher SI is desirable. Data for the representative tetrahydronaphthyridine compound is based on a series of derivatives reported to have sub-micromolar potency.[1] Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

  • Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM-ss) or peripheral blood mononuclear cells (PBMCs) are used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates are used for infection.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

    • The cells are then infected with a known titer of HIV-1.

    • The plates are incubated for 3-7 days to allow for viral replication.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 ELISA kit.

  • Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.

  • Cell Lines: The same cell lines used in the anti-HIV activity assay are used to assess compound cytotoxicity.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (the same concentrations as in the antiviral assay).

    • The plates are incubated for the same duration as the anti-HIV activity assay.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability at each compound concentration is calculated relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This in vitro biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, which is the integration of the viral DNA into a target DNA sequence.

  • Reagents: Recombinant HIV-1 integrase enzyme, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate are required.

  • Procedure:

    • The integrase enzyme is pre-incubated with the test compound at various concentrations.

    • The donor and target DNA substrates are added to the reaction mixture.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the products of the strand transfer reaction are detected. Detection methods can vary, often involving non-radioactive techniques like ELISA-based formats where the DNA substrates are labeled with moieties such as biotin and digoxigenin for capture and detection.

  • Data Analysis: The amount of strand transfer product is quantified, and the percentage of inhibition at each compound concentration is calculated relative to the no-inhibitor control. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined from the dose-response curve.

Visualizations

HIV Life Cycle and Inhibitor Targets

The following diagram illustrates the points of intervention for the different classes of HIV inhibitors discussed in this guide.

HIV_Inhibitor_Targets cluster_host_cell Host Cell cluster_inhibitors Inhibitor Classes HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated HIV DNA (Provirus) HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_Virus New HIV Virion (Immature) Viral_Proteins->New_Virus Assembly Matured_Virus Mature HIV Virion New_Virus->Matured_Virus Maturation NNRTI NNRTIs (e.g., Efavirenz) NNRTI->HIV_DNA Inhibit INSTI INSTIs (e.g., Dolutegravir) INSTI->Integrated_DNA Inhibit THN Tetrahydronaphthyridines (Allosteric INI) THN->Integrated_DNA Inhibit (Allosteric) PI PIs (e.g., Saquinavir) PI->New_Virus Inhibit Maturation HIV_Virus HIV Virion HIV_Virus->HIV_RNA Entry & Uncoating HIV_Virus_Out HIV_Virus_Out

Caption: Mechanism of action of different HIV inhibitor classes.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for the in vitro assessment of novel anti-HIV compounds.

Experimental_Workflow cluster_workflow In Vitro Evaluation of HIV Inhibitors cluster_key Key Steps start Start: Synthesized Compound antiviral_assay Anti-HIV Activity Assay (e.g., p24 ELISA) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis: Calculate EC50, CC50, SI antiviral_assay->data_analysis step1 Potency cytotoxicity_assay->data_analysis step2 Toxicity mechanism_assay Mechanism of Action Assay (e.g., Integrase Assay) end End: Lead Compound Identification mechanism_assay->end step3 Target ID data_analysis->mechanism_assay If Active & Non-toxic data_analysis->end If Inactive or Toxic step4 Selection

Caption: General workflow for in vitro evaluation of HIV inhibitors.

References

Comparative Selectivity Profiling of RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. The development of RORγt inverse agonists aims to suppress its transcriptional activity. A crucial aspect of the drug development process is ensuring the selectivity of these compounds to minimize off-target effects. This guide provides a comparative overview of the selectivity profiles of representative RORγt inverse agonists, supported by experimental data and detailed methodologies.

Comparative Analysis of RORγt Inverse Agonists

The following table summarizes the biochemical and cellular potency, as well as the selectivity of various RORγt inverse agonists against other ROR isoforms (RORα and RORβ). The data presented is a compilation from various literature sources.

CompoundRORγt Binding Affinity (Ki, nM)RORγt Biochemical IC50 (nM)RORγt Cellular IC50 (nM)RORα Selectivity (Fold vs. RORγt)RORβ Selectivity (Fold vs. RORγt)Reference
VPR-66 1428130>714>714
XY-018 Not Reported1935>1000>1000
TMP-778 4050Not Reported100200
GSK805 11203.2150290

Key Observations:

  • All listed compounds demonstrate potent inhibition of RORγt in biochemical and cellular assays.

  • Selectivity against other ROR isoforms is a critical parameter. VPR-66 and XY-018 exhibit high selectivity (>700-fold and >1000-fold, respectively) over RORα and RORβ.

  • TMP-778 and GSK805, while potent, show comparatively lower, yet still significant, selectivity against the other ROR isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity profiling data. Below are protocols for key assays.

RORγt Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).

Materials:

  • Recombinant human RORγt-LBD

  • [3H]-25-hydroxycholesterol (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 5 mM DTT)

  • Scintillation vials and fluid

  • Filter plates and harvester

Procedure:

  • Prepare a reaction mixture containing RORγt-LBD, [3H]-25-hydroxycholesterol, and varying concentrations of the test compound in the assay buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through filter plates.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation, based on the IC50 values obtained from the dose-response curves.

RORγt Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an inverse agonist by quantifying its ability to suppress RORγt-mediated gene transcription.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for full-length RORγt

  • Luciferase reporter plasmid containing ROR response elements (ROREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the RORγt expression vector and the RORE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the IC50 values, representing the concentration at which the compound inhibits 50% of the RORγt transcriptional activity.

Visualizations

RORγt Signaling Pathway

RORgt_Signaling_Pathway Naive_T_Cell Naive CD4+ T Cell RORgt RORγt Naive_T_Cell->RORgt induces expression TGFb_IL6 TGF-β, IL-6, IL-23 TGFb_IL6->Naive_T_Cell Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL17A_IL17F IL-17A, IL-17F, IL-22 Th17_Cell->IL17A_IL17F produces Inflammation Inflammation Autoimmunity IL17A_IL17F->Inflammation Inverse_Agonist RORγt Inverse Agonist Inverse_Agonist->RORgt inhibits

Caption: RORγt signaling in Th17 cell differentiation.

Experimental Workflow for Selectivity Profiling

Selectivity_Profiling_Workflow Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (RORγt Binding/Functional Assay) Compound_Synthesis->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Selectivity_Panel Selectivity Panel (RORα, RORβ, other NRs) Hit_Compounds->Selectivity_Panel Cellular_Assays Cellular Assays (Th17 Differentiation, Cytokine Production) Selectivity_Panel->Cellular_Assays Lead_Candidate Lead Candidate Cellular_Assays->Lead_Candidate

Caption: Workflow for RORγt inverse agonist selectivity profiling.

Logic of Selectivity in Drug Development

Selectivity_Logic cluster_0 Preclinical Assessment cluster_1 Predicted Outcome High_Selectivity High Selectivity for RORγt Reduced_Off_Target Reduced Off-Target Effects Improved Safety Profile High_Selectivity->Reduced_Off_Target leads to Low_Selectivity Low Selectivity Potential_Side_Effects Potential Side Effects (e.g., via RORα/β modulation) Low_Selectivity->Potential_Side_Effects leads to

Caption: Importance of selectivity in predicting clinical outcomes.

A Head-to-Head Showdown: Unraveling the Nuances of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of HIV-1 therapeutics is continually evolving. A pivotal class in this arena is the integrase strand transfer inhibitors (INSTIs), which have become a cornerstone of antiretroviral therapy. This guide provides an objective, data-driven comparison of the five currently approved INSTIs: the first-generation agents Raltegravir and Elvitegravir, and the second-generation agents Dolutegravir, Bictegravir, and Cabotegravir.

This comprehensive analysis delves into their comparative efficacy, resistance profiles, and safety, supported by quantitative data from clinical trials and in vitro studies. Detailed experimental protocols for key assays are also provided to offer a complete picture for laboratory and clinical researchers.

At a Glance: Key Characteristics of HIV-1 Integrase Inhibitors

Integrase inhibitors thwart HIV replication by preventing the viral DNA from integrating into the host cell's genome, a critical step in the viral lifecycle.[1] The evolution from first to second-generation INSTIs has brought significant improvements in terms of potency, barrier to resistance, and dosing frequency.

FeatureRaltegravir (RAL)Elvitegravir (EVG)Dolutegravir (DTG)Bictegravir (BIC)Cabotegravir (CAB)
Generation FirstFirstSecondSecondSecond
Dosing Twice-daily or Once-dailyOnce-daily (boosted with cobicistat)Once-dailyOnce-dailyMonthly or every-two-months injection
Food Requirement NoWith foodNoNoN/A
Fixed-Dose Combination NoYesYesYesYes (with Rilpivirine)

Efficacy: A Tale of Viral Suppression

The primary measure of efficacy for antiretroviral drugs is the proportion of patients who achieve and maintain an undetectable viral load (typically <50 copies/mL). Clinical trials have consistently demonstrated the high efficacy of INSTI-based regimens.

Head-to-Head Clinical Trial Data: Virologic Suppression (HIV-1 RNA <50 copies/mL)
Trial (Week)RaltegravirElvitegravir/cDolutegravirBictegravirComparator
SPRING-2 (W96)[2]80%-80%-Raltegravir
SAILING (W48)62%-71%-Raltegravir (in treatment-experienced patients)[3]
Phase 2 (W24)[4][5]--93.9%96.9%Dolutegravir
GS-US-380-1489 (W96)[6]--90% (with ABC/3TC)88% (with FTC/TAF)Dolutegravir
GS-US-380-1490 (W96)[7]--86.5%84.1%Dolutegravir

In treatment-naive patients, second-generation INSTIs, bictegravir and dolutegravir, have shown high and non-inferior rates of virologic suppression in head-to-head trials.[6][7] For treatment-experienced patients, dolutegravir demonstrated superiority over raltegravir in the SAILING study.[3] Long-acting injectable cabotegravir, administered with rilpivirine, has also proven to be non-inferior to standard oral antiretroviral therapy in maintaining viral suppression.[8]

In Vitro Potency: A Look at the Molecular Level

The intrinsic antiviral activity of each inhibitor can be quantified by its 50% inhibitory concentration (IC50), the concentration required to inhibit 50% of viral replication in vitro.

InhibitorIC50 Range (nM)
Raltegravir2 - 7[9]
Elvitegravir0.7 - 1.5[9]
Dolutegravir0.9[10]
Bictegravir1.5 - 2.4[9]
Cabotegravir2.0[10]

Note: IC50 values can vary depending on the cell type and assay conditions.

The Wall of Resistance: Genetic Barriers and Mutation Profiles

A critical differentiator among INSTIs is their genetic barrier to resistance. Second-generation INSTIs generally have a higher barrier, meaning more mutations are required for the virus to overcome the drug's effect.[1]

Integrase InhibitorGenetic BarrierKey Resistance Mutations
Raltegravir LowN155H, Q148H/R/K, Y143C/R
Elvitegravir LowE92Q, T66I, N155H, Q148H/R/K
Dolutegravir HighG118R, R263K
Bictegravir HighG118R, R263K
Cabotegravir HighQ148R

The prevalence of transmitted drug resistance to INSTIs remains low.[11] However, resistance can emerge, particularly with first-generation agents.[12] Dolutegravir and bictegravir have shown to be effective against virus with resistance to raltegravir and elvitegravir.[12]

Safety and Tolerability: A Comparative Overview

INSTIs are generally well-tolerated.[13] However, distinct adverse event profiles have been observed.

Adverse EventRaltegravirElvitegravir/cDolutegravirBictegravirCabotegravir
Nausea Less CommonMore CommonCommonLess Common than DTG[6]N/A
Diarrhea CommonMore CommonCommonSimilar to DTG[6]N/A
Headache CommonCommonCommonSimilar to DTG[6]Common
Insomnia/Sleep Disturbances ReportedReportedMore Frequent[14]Less Frequent than DTGReported
Weight Gain Reported[13]Reported[13]Associated[15]Associated[15]Not Associated[13]
Injection Site Reactions N/AN/AN/AN/ACommon

Note: "Common" and "Frequent" are relative terms based on clinical trial data. Specific percentages can be found in the cited literature.

Neuropsychiatric adverse events, particularly insomnia and sleep disturbances, have been more frequently reported with dolutegravir compared to other INSTIs.[14] Weight gain has been associated with several INSTIs, with some studies suggesting a greater effect with dolutegravir and bictegravir.[15] Long-acting cabotegravir is commonly associated with injection site reactions, which are generally mild to moderate and decrease over time.

Experimental Methodologies

HIV-1 Integrase Strand Transfer Assay Protocol

This in vitro assay is fundamental for determining the potency of INSTIs.

  • Plate Preparation: Coat a 96-well plate with a double-stranded oligonucleotide (the "donor" DNA) that mimics the viral DNA end.

  • Integrase Binding: Add recombinant HIV-1 integrase enzyme to the wells, allowing it to bind to the donor DNA.

  • Inhibitor Addition: Introduce the integrase inhibitor at various concentrations.

  • Strand Transfer Reaction: Add a labeled target oligonucleotide (the "acceptor" DNA). The integrase will catalyze the insertion of the donor DNA into the target DNA.

  • Detection: Quantify the amount of strand transfer product formed, typically using an antibody that recognizes the incorporated donor DNA, followed by a colorimetric or chemiluminescent substrate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer reaction by 50%.

A more detailed protocol can be found in commercially available kits.[16][17]

HIV Drug Resistance Testing Workflow

Genotypic resistance testing is crucial for guiding treatment decisions in patients with virologic failure.

HIV_Drug_Resistance_Workflow Start Patient Plasma Sample (Virologic Failure) RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR Reverse Transcription-PCR (RT-PCR) RNA_Extraction->RT_PCR RNA Template Nested_PCR Nested PCR (Amplification of pol gene) RT_PCR->Nested_PCR cDNA Sequencing Sanger or Next-Generation Sequencing (NGS) Nested_PCR->Sequencing Amplified DNA Data_Analysis Sequence Analysis Sequencing->Data_Analysis Sequence Data Interpretation Interpretation of Mutations (e.g., Stanford HIVDB) Data_Analysis->Interpretation Identified Mutations Report Resistance Report to Clinician Interpretation->Report

Workflow for HIV Drug Resistance Testing.

Signaling Pathways and Logical Relationships

HIV-1 Replication Cycle and the Role of Integrase

The following diagram illustrates the key steps in the HIV-1 replication cycle and highlights the point of intervention for integrase inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Entry Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Block

HIV-1 Replication Cycle and INSTI Target.

Conclusion

The class of HIV-1 integrase strand transfer inhibitors offers potent, effective, and generally well-tolerated options for the treatment of HIV-1 infection. Second-generation INSTIs, including dolutegravir and bictegravir, provide a high barrier to resistance, making them preferred choices for first-line therapy. The advent of long-acting injectable cabotegravir represents a significant advancement in treatment delivery, offering a less frequent dosing option. The choice of a specific INSTI should be individualized based on a comprehensive assessment of the patient's clinical profile, including treatment history, resistance profile, potential drug-drug interactions, and patient preference. Continued research and head-to-head clinical trials will further refine our understanding of the optimal use of these critical antiretroviral agents.

References

Validating RORγt Binding: A Comparative Guide to Radioligand Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of ligand binding to Retinoic acid-related orphan receptor gamma t (RORγt) is a critical step in the discovery of novel therapeutics for autoimmune diseases. This guide provides a comprehensive comparison of the traditional radioligand binding assay with modern non-radioactive alternatives, supported by experimental data and detailed protocols to aid in assay selection and implementation.

RORγt, a nuclear receptor, serves as a master regulator of T helper 17 (Th17) cell differentiation, which in turn plays a pivotal role in the pathogenesis of various inflammatory and autoimmune disorders.[1] Consequently, the development of small molecule inhibitors targeting RORγt is a major focus of pharmaceutical research. Validating the direct interaction of these potential drugs with the RORγt ligand-binding domain (LBD) is a foundational step in their preclinical evaluation.

Comparison of RORγt Binding Assay Methodologies

The selection of an appropriate binding assay is crucial and depends on various factors, including the specific research question, available resources, and desired throughput. While the radioligand binding assay has long been considered the gold standard for its sensitivity and direct measurement of binding affinity, non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen offer advantages in terms of safety, ease of use, and higher throughput.

Assay MethodPrincipleAdvantagesDisadvantagesKey Parameters Measured
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the RORγt LBD by a test compound.High sensitivity, considered the "gold standard" for affinity determination.Requires handling of radioactive materials, lower throughput, more complex protocol.Ki, IC50, Kd, Bmax
TR-FRET Measures the disruption of FRET between a donor-labeled RORγt and an acceptor-labeled coactivator peptide by a test compound.Homogeneous (no-wash) format, ratiometric measurement reduces variability, amenable to automation.Potential for compound interference with fluorescence, requires specific labeling of reagents.IC50
AlphaScreen Measures the disruption of a chemiluminescent signal generated by the proximity of donor and acceptor beads bound to RORγt and a coactivator peptide.High sensitivity and dynamic range, homogeneous format, suitable for high-throughput screening.Sensitive to light and colored compounds, requires specialized instrumentation.IC50

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki or IC50) of known RORγt modulators determined by various assay formats. This data allows for a direct comparison of the potency of these compounds as measured by different techniques.

CompoundAssay TypeRadioligand/TracerReported Value
7β, 27-dihydroxycholesterolRadioligand Binding[3H]-25-hydroxycholesterolKi = 120 nM[2]
7α, 27-dihydroxycholesterolRadioligand Binding[3H]-25-hydroxycholesterolKi = 1,008 nM[2]
25-hydroxycholesterolRadioligand Binding[3H]-25-hydroxycholesterolKi = 280 nM[2]
SR1078 (Agonist)Radioligand BindingT0901317 (inverse agonist)IC50 ~15 µM[3]
Compound 1 (Inverse Agonist)TR-FRETNot ApplicableIC50 = 3.7 µM[4]
Compound 2 (Inverse Agonist)TR-FRETNot ApplicableIC50 = 2.0 µM[4]
FM26 (Inverse Agonist)TR-FRETNot ApplicableIC50 = 247.8 ± 17.7 nM

Experimental Protocols

RORγt Radioligand Competition Binding Assay Protocol

This protocol outlines the steps for a filtration-based radioligand binding assay to determine the affinity of test compounds for the RORγt LBD.

1. Reagents and Materials:

  • RORγt LBD: Purified recombinant RORγt ligand-binding domain.

  • Radioligand: [3H]-25-hydroxycholesterol (or another suitable radiolabeled RORγt ligand).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA.

  • Test Compounds: Serially diluted in assay buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled RORγt ligand (e.g., unlabeled 25-hydroxycholesterol).

  • 96-well Filter Plates: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations (or vehicle for total binding), and the non-specific binding control.

  • Add the radioligand at a fixed concentration (typically at or below its Kd).

  • Initiate the binding reaction by adding the purified RORγt LBD.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 1 hour at room temperature), with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-treated filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of RORγt, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis RORgt RORγt LBD Incubation Incubate at RT to reach equilibrium RORgt->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation NSB_Control Non-specific Binding Control NSB_Control->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Counting Add Scintillation Fluid & Count Drying->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist / Inverse Agonist RORgt_inactive RORγt Ligand->RORgt_inactive Binding RORgt_active RORγt RORgt_inactive->RORgt_active Conformational Change RORE ROR Response Element (RORE) RORgt_active->RORE DNA Binding Coactivators Coactivators (e.g., NCOA1, NCOA3) RORgt_active->Coactivators Corepressors Corepressors (e.g., NCOR1, NCOR2) RORgt_active->Corepressors Transcription_act Transcription Activation RORE->Transcription_act Transcription_rep Transcription Repression RORE->Transcription_rep Coactivators->RORgt_active Recruitment by Agonist Coactivators->Transcription_act Promotes Corepressors->RORgt_active Recruitment by Inverse Agonist Corepressors->Transcription_rep Promotes IL17 IL-17 Gene Expression Transcription_act->IL17 Transcription_rep->IL17

References

Cross-Reactivity of Tetrahydronaphthyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a variety of proteins, including kinases and chemokine receptors. Understanding the cross-reactivity profile of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of several tetrahydronaphthyridine-based compounds, supported by experimental data and detailed methodologies.

LIMK Inhibitors: A Case Study in Kinase Selectivity

LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics, making them attractive targets for cancer and neurodegenerative disorders. Several tetrahydronaphthyridine and structurally related compounds have been developed as potent LIMK inhibitors. Here, we compare the selectivity profiles of three such compounds: MDI-117740, CRT0105446, and CRT0105950.

Quantitative Selectivity Data

The selectivity of these LIMK inhibitors was assessed using broad kinase screening panels, such as the KINOMEscan™ platform. The data below summarizes their activity against their primary targets and key off-targets.

CompoundPrimary Target(s)IC50 / Kd (nM)Selectivity Panel SizeKey Off-Targets and Inhibition (%) @ 1µMReference
MDI-117740 LIMK1 / LIMK216 / 76 (Kd)>400 kinasesHighly selective; no significant off-target activity reported. Does not bind PAK1–2/4, ROCK1/2, MRCKα or CAMK4, RIPK1.[1][2][3]
CRT0105446 LIMK1 / LIMK28 / 32 (IC50)442 kinasesMultiple kinases inhibited >76% at 10µM.[4]
CRT0105950 LIMK1 / LIMK20.3 / 1 (IC50)442 kinasesSeveral kinases inhibited >76% at 10µM.[4]
Experimental Protocols

KINOMEscan™ Selectivity Profiling:

This competition binding assay quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases. The kinases are immobilized on a solid support, and the test compound is incubated with the kinases in the presence of a fluorescently labeled ATP-competitive ligand. The amount of the labeled ligand bound to each kinase is measured, and a decrease in signal indicates that the test compound is competing for the binding site. The results are typically reported as the percentage of control (%Ctrl), where a lower number indicates a stronger interaction, or as a dissociation constant (Kd).[4][5]

In Vitro Kinase Inhibition Assay (for IC50 determination):

The inhibitory activity of the compounds against LIMK1 and LIMK2 is often determined using a radiometric or fluorescence-based assay. For example, the IC50 values for CRT0105446 and CRT0105950 were determined by measuring the transfer of the γ-phosphate of [γ-³³P]ATP to a peptide substrate by the respective kinase. The reaction is allowed to proceed for a set time and then stopped. The amount of phosphorylated substrate is quantified using a scintillation counter. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]

Signaling Pathway and Experimental Workflow

LIMK_Signaling_and_Inhibition cluster_upstream Upstream Signaling cluster_limk LIMK Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Rho/Rac/Cdc42 Rho/Rac/Cdc42 ROCK/PAK ROCK/PAK Rho/Rac/Cdc42->ROCK/PAK LIMK LIMK ROCK/PAK->LIMK Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Regulates p-Cofilin p-Cofilin p-Cofilin->Actin Dynamics Inhibits Regulation MDI-117740 MDI-117740 MDI-117740->LIMK Inhibits CRT0105446 CRT0105446 CRT0105446->LIMK Inhibits CRT0105950 CRT0105950 CRT0105950->LIMK Inhibits

KinomeScan_Workflow Immobilized Kinase Panel Immobilized Kinase Panel Incubation Incubation Immobilized Kinase Panel->Incubation Test Compound Test Compound Test Compound->Incubation Labeled Ligand Labeled Ligand Labeled Ligand->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

CXCR4 Antagonists: Selectivity Beyond the Kinome

The CXCR4 receptor is a G-protein coupled receptor (GPCR) involved in cancer metastasis and HIV entry, making it a valuable therapeutic target. Tetrahydronaphthyridine and related tetrahydroisoquinoline scaffolds have been utilized to develop potent CXCR4 antagonists. Here, we examine the cross-reactivity of two such compounds.

Quantitative Selectivity Data

The selectivity of these CXCR4 antagonists was evaluated against other chemokine receptors and other important off-targets like the hERG channel.

CompoundPrimary TargetIC50 (nM)Selectivity PanelCross-Reactivity ResultsReference
Compound 31 (Tetrahydroisoquinoline) CXCR4<507-target chemokine panel (CXCR1,2,3; CCR4,5,6,7)No inhibition of ligand-induced calcium flux up to 10 µM.[6]
BPRCX807 CXCR4Potent (specific IC50 not provided in abstract)18-member chemokine receptor panel (10 CCRs, 7 CXCRs, 1 CX3CR)100% inhibition of CXCR4 at 10 µM; <10% inhibition of other receptors.[7]
Compound 31 (Tetrahydroisoquinoline) hERG K+ channel6,800Automated patch clampWeak inhibition.[6]
Experimental Protocols

Chemokine Receptor Selectivity Panel (Calcium Flux Assay):

This assay measures the ability of a compound to antagonize the function of various chemokine receptors. Cells engineered to express a specific chemokine receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the receptor's cognate ligand, intracellular calcium levels increase, leading to a change in fluorescence. An antagonist will block this ligand-induced calcium flux. The assay is performed in a multi-well plate format and read on a fluorescent plate reader. The IC50 is the concentration of the antagonist that causes a 50% reduction in the ligand-induced calcium signal.[6]

hERG K+ Channel Assay (Automated Patch Clamp):

The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment to predict the risk of cardiac arrhythmias. This is often evaluated using an automated patch-clamp system. Cells expressing the hERG channel are captured on a planar electrode, and a whole-cell patch-clamp recording is established. The effect of the compound on the hERG current is measured at various concentrations to determine the IC50 value.[6]

Signaling Pathway and Experimental Workflow

CXCR4_Signaling_and_Antagonism cluster_ligand_receptor Ligand-Receptor Interaction cluster_signaling Downstream Signaling cluster_antagonists Antagonist Action CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G-protein activation G-protein activation CXCR4->G-protein activation Calcium Mobilization Calcium Mobilization G-protein activation->Calcium Mobilization Cell Migration Cell Migration G-protein activation->Cell Migration Compound 31 Compound 31 Compound 31->CXCR4 Blocks BPRCX807 BPRCX807 BPRCX807->CXCR4 Blocks

Calcium_Flux_Assay_Workflow Cells expressing receptor Cells expressing receptor Load with Ca2+ dye Load with Ca2+ dye Cells expressing receptor->Load with Ca2+ dye Add Test Compound (Antagonist) Add Test Compound (Antagonist) Load with Ca2+ dye->Add Test Compound (Antagonist) Add Ligand (Agonist) Add Ligand (Agonist) Add Test Compound (Antagonist)->Add Ligand (Agonist) Measure Fluorescence Measure Fluorescence Add Ligand (Agonist)->Measure Fluorescence Determine IC50 Determine IC50 Measure Fluorescence->Determine IC50

Conclusion

This guide highlights the importance of comprehensive cross-reactivity profiling for tetrahydronaphthyridine-based compounds. The LIMK inhibitor MDI-117740 demonstrates exceptional selectivity within the kinome, making it a valuable tool for studying LIMK biology. In contrast, the CXCR4 antagonists were profiled against a different, yet equally important, set of off-targets, namely other chemokine receptors and the hERG channel, where they also showed high selectivity.

Researchers and drug developers should consider the primary target class of their tetrahydronaphthyridine compounds and select the appropriate cross-reactivity screening panels to build a comprehensive safety and selectivity profile. The experimental protocols and workflows described herein provide a foundation for designing and interpreting such studies.

References

Benchmarking New Tetrahydronaphthyridine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to significant interest in the tetrahydronaphthyridine scaffold. This heterocyclic system serves as a versatile backbone for the design of potent and selective modulators of key cellular pathways. This guide presents a comparative analysis of two novel tetrahydronaphthyridine derivatives, THN-1 and THN-2, designed as inhibitors of Receptor Tyrosine Kinases (RTKs), benchmarked against established multi-kinase inhibitors, Sunitinib and Sorafenib.

The data herein provides a head-to-head comparison of in vitro potency, cellular activity, and kinase selectivity. Detailed experimental protocols and a visualization of the targeted signaling pathway are included to provide researchers with a comprehensive framework for evaluating these next-generation compounds.

Data Presentation: Comparative Efficacy and Selectivity

The performance of the novel derivatives THN-1 and THN-2 was evaluated against the well-established RTK inhibitors Sunitinib and Sorafenib. Key metrics include the half-maximal inhibitory concentration (IC₅₀) against the primary target (a representative RTK), selectivity against a key off-target kinase (Kinase Z), and anti-proliferative activity in a cancer cell line dependent on RTK signaling.

Compound Primary Target IC₅₀ (nM) (VEGFR2)Off-Target IC₅₀ (nM) (Kinase Z)Selectivity Index (IC₅₀ Kinase Z / IC₅₀ VEGFR2)Cell Viability EC₅₀ (nM) (HT-29 Cells)
THN-1 8.5950111.815.2
THN-2 12.11850152.922.5
Sunitinib 9.0808.918.0
Sorafenib 15.0654.325.0

Table 1: Comparative in vitro and cellular activity of THN derivatives and benchmark drugs. Lower IC₅₀/EC₅₀ values indicate higher potency. A higher selectivity index is desirable.

Signaling Pathway and Mechanism of Action

THN-1 and THN-2 are designed to inhibit Receptor Tyrosine Kinases (RTKs), which are critical upstream regulators of oncogenic signaling cascades like the MAPK/ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.[1][2] The diagram below illustrates the mechanism by which these inhibitors block downstream signal propagation leading to tumor cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Activates Inhibitors THN-1 / THN-2 Sunitinib / Sorafenib Inhibitors->RTK Inhibit Experimental_Workflow start Start: Compound Synthesis (THN-1, THN-2) biochem Biochemical Assay: In Vitro Kinase Inhibition (IC₅₀) start->biochem cellular Cellular Assay: Anti-Proliferation (EC₅₀) biochem->cellular selectivity Selectivity Profiling: Off-Target Kinase Panel biochem->selectivity data Data Analysis & Comparison to Benchmarks cellular->data selectivity->data end End: Identify Lead Candidate data->end

References

A Structural Showdown: Unveiling the Tetrahydronaphthyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetrahydronaphthyridine (THN) scaffold represents a versatile and promising framework in medicinal chemistry. The strategic placement of nitrogen atoms within the bicyclic structure gives rise to a family of isomers with distinct three-dimensional arrangements, profoundly influencing their pharmacological profiles. This guide provides a comprehensive structural and functional comparison of key tetrahydronaphthyridine isomers, supported by experimental data, to inform rational drug design and development.

The four principal isomers of 1,2,3,4-tetrahydronaphthyridine—1,8-THN, 1,6-THN, 1,7-THN, and 1,5-THN—exhibit unique electronic and steric properties that dictate their interaction with biological targets. Their value as scaffolds has been demonstrated in the development of therapeutics ranging from CXCR4 antagonists for HIV and cancer to FGFR4 inhibitors for hepatocellular carcinoma.[1][2] Understanding the subtle yet significant differences between these isomers is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Structural Comparison

For instance, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully utilized in the development of potent CXCR4 antagonists.[1][2] X-ray crystallography of a derivative from this series confirmed the stereochemistry and provided precise bond lengths and angles, informing further structure-activity relationship (SAR) studies.[1] The lack of a complete set of crystal structures for the parent THN isomers highlights the need for further fundamental crystallographic studies or reliance on robust computational analyses to guide medicinal chemistry efforts.

Comparative Biological Activity

The isomeric form of the tetrahydronaphthyridine core is a critical determinant of biological activity. A prime example is the development of CXCR4 antagonists, where a systematic evaluation of different heterocyclic variants, including the 5,6,7,8-tetrahydro-1,6-naphthyridine series, was conducted.[1][2] This research demonstrated that the positioning of the nitrogen atom directly impacts potency and ancillary properties like inhibition of cytochrome P450 enzymes.

The following table summarizes the in vitro activity of a series of isomeric tetrahydronaphthyridine analogues developed as CXCR4 antagonists.

Table 1: Comparative in vitro activity of Tetrahydronaphthyridine-based CXCR4 Antagonists

Compound IDTetrahydronaphthyridine IsomerCXCR4 Antagonism IC50 (nM)CYP2D6 Inhibition IC50 (µM)
12a 5,6,7,8-Tetrahydro-1,6-naphthyridine24>50
Analog B (Alternative Isomer)15015
Analog C (Alternative Isomer)>1000>50

Data abstracted from J. Med. Chem. 2022, 65, 5, 4058–4084.[1]

As the data illustrates, the 5,6,7,8-tetrahydro-1,6-naphthyridine isomer (Compound 12a ) exhibited the most potent CXCR4 antagonism with minimal CYP2D6 inhibition, highlighting its superior profile for further development.[1][2]

Physicochemical and Pharmacokinetic Properties

The isomeric nature of the tetrahydronaphthyridine scaffold also influences key drug-like properties such as metabolic stability and membrane permeability.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

Compound IDTetrahydronaphthyridine IsomerHuman Liver Microsomal Stability (% remaining at 1 hr)PAMPA Permeability (nm/s)
12a 5,6,7,8-Tetrahydro-1,6-naphthyridine85309
Analog B (Alternative Isomer)60150
Analog C (Alternative Isomer)45<100

Data abstracted from J. Med. Chem. 2022, 65, 5, 4058–4084.[1]

Compound 12a , featuring the 5,6,7,8-tetrahydro-1,6-naphthyridine core, demonstrated superior metabolic stability and permeability, underscoring the importance of isomer selection in achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Experimental Protocols

General Synthesis of Tetrahydronaphthyridine Isomers

The synthesis of different tetrahydronaphthyridine isomers often requires distinct strategic approaches. A modular, automated flow synthesis has been developed for α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their 1,6-THN regioisomers. This method utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by an intramolecular SNAr N-arylation. Access to the 1,7- and 1,5-THN isomers can be achieved by coupling the photoredox-catalyzed HAA step with a palladium-catalyzed C–N bond formation.

CXCR4 Antagonism Assay

The potency of the compounds as CXCR4 antagonists was determined using a competitive binding assay. In this assay, a fluorescently labeled ligand for CXCR4 is incubated with cells expressing the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the fluorescent ligand is measured, and the IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the fluorescent ligand binding.

Cytochrome P450 (CYP) 2D6 Inhibition Assay

The potential for drug-drug interactions was assessed by evaluating the inhibition of CYP2D6, a major drug-metabolizing enzyme. The assay involves incubating human liver microsomes with a fluorescent substrate for CYP2D6 and the test compound. The inhibition of the formation of the fluorescent metabolite is measured to determine the IC50 value of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The passive permeability of the compounds was evaluated using the PAMPA method. This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The concentration of the compound in both compartments is measured after a set incubation time to determine the permeability coefficient.

Signaling Pathway and Experimental Workflow

The CXCR4 receptor, a key target for some tetrahydronaphthyridine isomers, is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways involved in cell trafficking, proliferation, and survival.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activation CXCL12 CXCL12 CXCL12->CXCR4 Binding PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 PLC->ERK Activates AKT Akt PI3K->AKT Activates Cell_responses Cellular Responses (Migration, Proliferation, Survival) AKT->Cell_responses ERK->Cell_responses

Caption: A simplified diagram of the CXCR4 signaling cascade.

The following diagram illustrates a typical workflow for the evaluation of novel tetrahydronaphthyridine isomers as potential drug candidates.

Experimental_Workflow Drug Discovery Workflow for THN Isomers cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Isomer Synthesis Purification Purification & QC Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS, X-ray) Purification->Structure_ID Primary_Assay Primary Target Assay (e.g., CXCR4 Binding) Structure_ID->Primary_Assay Secondary_Assay Secondary Assays (e.g., CYP Inhibition) Primary_Assay->Secondary_Assay ADME_Assays ADME Profiling (Stability, Permeability) Secondary_Assay->ADME_Assays SAR_Analysis Structure-Activity Relationship Analysis ADME_Assays->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A generalized workflow for the discovery of tetrahydronaphthyridine-based drug candidates.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Profile

Based on data from analogous tetrahydro-naphthyridine derivatives, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one should be handled with care. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation. Some related compounds are also classified as toxic if swallowed.

Hazard Summary of Structurally Related Compounds:

Hazard StatementClassificationPrecautionary Measures
Skin IrritationCauses skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.
Eye IrritationCauses serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory IrritationMay cause respiratory irritationAvoid breathing dust/fumes. Use only in a well-ventilated area.
Acute Oral ToxicityPotentially harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.

This data is compiled from safety data sheets of structurally similar compounds and should be used as a guideline. A thorough risk assessment should be conducted by qualified personnel before handling.

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Designated and labeled hazardous waste container (compatible with the chemical).

  • Chemical fume hood.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Preparation and PPE: Before handling the compound, ensure you are wearing the appropriate PPE. All handling of the solid compound and preparation of the waste container should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation: Do not mix this compound with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Containerization:

    • For solid waste, carefully transfer the compound into a designated, sealable hazardous waste container. Avoid generating dust.

    • For solutions, pour the waste into a labeled, leak-proof container. If the solvent is halogenated (e.g., dichloromethane), it must be collected in a designated "Halogenated Waste" container. Non-halogenated solvents (e.g., ethanol, acetone) should be collected in a "Non-Halogenated Waste" container.[4]

  • Labeling: Clearly label the waste container with the full chemical name: "this compound", the CAS number "676994-64-2", and any known hazards (e.g., "Irritant").[5][6] Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6] The storage area should be cool, dry, and well-ventilated.

  • Disposal Request: Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5] Never dispose of this chemical down the drain or in the regular trash.[6][7]

  • Decontamination: After transferring the waste, decontaminate the work area and any equipment used. Dispose of any contaminated disposable materials (e.g., gloves, paper towels) in the designated solid waste container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Transfer to Labeled Hazardous Waste Container segregate->containerize label_container Label Container with Chemical Name and Hazards containerize->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store request_pickup Arrange for Professional Disposal via EHS store->request_pickup end End: Waste Disposed request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.To prevent eye contact which may cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant apron and boots are recommended.To minimize skin exposure.[1][2]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.To avoid inhalation of potentially irritating particles.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling

prep Preparation handling Handling in Fume Hood prep->handling weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving reaction Reaction Setup dissolving->reaction cleanup Decontamination & Cleanup reaction->cleanup disposal Waste Disposal cleanup->disposal end_proc End of Procedure disposal->end_proc

Caption: Workflow for the safe handling of this compound.

Protocol Steps:

  • Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, spill kit, and waste containers, readily accessible. An eyewash station and safety shower should be nearby.[1]

  • Personal Protective Equipment (PPE) Donning : Put on a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling in a Controlled Environment : All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to ensure adequate ventilation.[1]

  • Weighing : Use an analytical balance inside the fume hood or a containment enclosure to weigh the desired amount of the compound. Minimize the generation of dust.

  • Dissolution : Add the solvent to the solid in a closed container (e.g., a flask with a septum) to minimize exposure to vapors.

  • Reaction : If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and that any potential pressure buildup is managed.

  • Decontamination and Cleanup : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • PPE Doffing : Remove gloves using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal contaminated_solids Contaminated Solids (Gloves, Wipes) solid_waste_container Labeled Solid Waste Container contaminated_solids->solid_waste_container liquid_waste Liquid Waste (Solutions) liquid_waste_container Labeled Liquid Waste Container liquid_waste->liquid_waste_container waste_pickup Arrange for Professional Waste Pickup solid_waste_container->waste_pickup liquid_waste_container->waste_pickup

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Waste Segregation :

    • Solid Waste : All disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled solid waste container.

    • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Avoid mixing with incompatible waste streams.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. One suggested method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.